molecular formula C10H14N2O B113316 2-amino-N-benzylpropanamide CAS No. 93860-70-9

2-amino-N-benzylpropanamide

Cat. No.: B113316
CAS No.: 93860-70-9
M. Wt: 178.23 g/mol
InChI Key: VRHPVAHXPQMOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-benzylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-benzylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPVAHXPQMOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-amino-N-benzylpropanamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information and provides context based on structurally related compounds.

Molecular Identity and Physicochemical Properties

This compound is a chiral amino acid amide. Its core structure consists of an alanine backbone where the carboxylic acid has been converted to an N-benzyl amide. The presence of a primary amine and the benzyl group makes it a versatile scaffold for further chemical modifications.

The primary identifier for this compound is its PubChem Compound ID (CID), which is 3496505.[1] As of the writing of this guide, a specific CAS number for the racemate or individual enantiomers has not been prominently cited in the literature, which often indicates that it is a research chemical rather than a commercial product.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
PubChem CID 3496505PubChem[1]

Note: Physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature and would require experimental determination.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through standard peptide coupling reactions. A common and effective method involves the coupling of a protected alanine derivative with benzylamine.

General Synthesis Workflow

The logical flow for the synthesis of this compound typically involves the protection of the amino group of alanine, activation of the carboxylic acid, coupling with benzylamine, and subsequent deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A Alanine B N-Protected Alanine (e.g., Boc-Ala-OH) A->B Add protecting group (e.g., Boc₂O) C Activated Ester (e.g., with EDC/HOBt) B->C Add coupling agents D Protected 2-amino-N- benzylpropanamide C->D Add Benzylamine E This compound D->E Remove protecting group (e.g., with TFA) F Pure Product E->F Chromatography

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), a widely used and efficient method for forming amide bonds.

Materials:

  • N-Boc-Alanine

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-Alanine (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add benzylamine (1 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. Its derivatives have been explored for their potential as anticonvulsant agents.

For instance, the structurally related compound, (R)-2-amino-N-benzyl-3-methoxypropanamide, is known as an impurity and a synthetic intermediate of Lacosamide, an anticonvulsant medication used in the treatment of epilepsy. The biological activity of such derivatives suggests that they may modulate voltage-gated sodium channels. This indicates that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting neurological disorders.

Characterization and Analytical Protocols

The unambiguous identification and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Standard Characterization Workflow

G A Synthesized Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC/LC-MS) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry (MS) D->G H Final Characterized Compound E->H F->H G->H

Caption: Standard workflow for the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

Sample Preparation Protocol:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals:

  • Aromatic protons (benzyl group): Multiplets in the range of δ 7.2-7.4 ppm.

  • Benzyl CH₂ : A doublet around δ 4.4 ppm.

  • α-CH : A quartet around δ 3.5-4.0 ppm.

  • Amide NH : A broad singlet or triplet, typically downfield.

  • Amino NH₂ : A broad singlet.

  • Methyl CH₃ : A doublet around δ 1.3-1.5 ppm.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation Protocol (for ESI-MS):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode.

Expected m/z values:

  • [M+H]⁺ : ~179.12

  • [M+Na]⁺ : ~201.10

Safety and Handling

Potential Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

Recommended Precautions:

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a foundational molecule with significant potential as a building block in medicinal chemistry, particularly for the development of neurologically active compounds. While detailed experimental data on this specific chemical entity is sparse, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into its properties and biological activities is warranted to fully explore its potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (R)-2-amino-N-benzyl-3-methoxypropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-amino-N-benzyl-3-methoxypropanamide, a key chiral intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical methodologies, and applications, with a focus on practical, field-proven insights.

Core Compound Identification and Properties

(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as N-Desacetyl Lacosamide, is a chiral amino acid amide derivative. Its significance in the pharmaceutical industry primarily stems from its role as a critical intermediate and a known impurity in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy.[1][2]

Chemical Structure and Identifiers

The unique spatial arrangement of functional groups in this molecule is crucial for its synthetic utility and biological relevance.

Caption: Chemical Structure of (R)-2-amino-N-benzyl-3-methoxypropanamide.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 196601-69-1[2][3][4]
Molecular Formula C₁₁H₁₆N₂O₂[1][3][5]
Molecular Weight 208.26 g/mol [1][3][5]
IUPAC Name (2R)-2-amino-N-benzyl-3-methoxypropanamide[1]
Synonyms (R)-Amino-N-benzyl-3-methoxypropionamide, N-benzyl-O-methyl-D-serinamide, N-Desacetyl Lacosamide, Descarbonyl Lacosamide[1][4]
InChI Key WPLANNRKFDHEKD-SNVBAGLBSA-N[1]
SMILES COCN[1]
Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and reaction optimization. It is typically a colorless to light yellow solid.[1]

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 421.9±45.0 °C (Predicted)[3]
Density 1.107 g/cm³[2][3]
Flash Point 208.986 °C[2]
Refractive Index 1.535[2]
Solubility Slightly soluble in chloroform and methanol (sonication may be required for complete dissolution in methanol).[1][1]
Hygroscopicity Exhibits hygroscopic properties, readily absorbing moisture.[1][1]
Storage Should be stored in a dark place under an inert atmosphere at 2-8°C.[1][1]

The hygroscopic nature of (R)-2-amino-N-benzyl-3-methoxypropanamide is a critical consideration for its long-term stability and accurate weighing for reactions.[1] The presence of the amino group, capable of forming hydrogen bonds with water, contributes to this property.[1]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-2-amino-N-benzyl-3-methoxypropanamide is a key challenge, and several strategies have been developed. The choice of synthetic route often depends on factors such as cost, scalability, and desired purity.

Synthetic Pathways

Common synthetic approaches include:

  • Starting from D-serine: This is a frequently employed method that leverages a readily available chiral starting material.[6]

  • Asymmetric Synthesis: These methods utilize chiral auxiliaries or catalysts to control the stereochemistry during the reaction, providing direct access to the desired (R)-enantiomer.[1]

  • Enzymatic Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[1]

A patent describes a process involving the reaction of N-benzyl-2-amino-3-methoxy propionamide with acetic anhydride in the presence of pyridine to produce 2-acetamido-N-benzyl-3-methoxy propionamide (a derivative).[6] Another approach involves the reaction of benzylamine with methoxypropionyl chloride under basic conditions.[1]

Synthesis_Workflow cluster_starting Starting Materials cluster_synthesis Synthesis cluster_product Final Product D_Serine D-Serine Intermediate (R)-2-amino-N-benzyl- 3-methoxypropanamide D_Serine->Intermediate Chiral Pool Synthesis Benzylamine Benzylamine Benzylamine->Intermediate Amide Coupling Lacosamide Lacosamide Intermediate->Lacosamide Acetylation

Caption: Simplified overview of synthetic routes to Lacosamide via the key intermediate.

Industrial-Scale Considerations

For large-scale production, the efficiency of the synthetic route, the cost of reagents and catalysts, and the ease of purification are paramount. The development of robust and scalable processes for producing highly pure (R)-2-amino-N-benzyl-3-methoxypropanamide is an active area of research in pharmaceutical manufacturing.

Analytical Methodologies

Accurate and precise analytical methods are essential for quality control, ensuring the identity, purity, and stability of (R)-2-amino-N-benzyl-3-methoxypropanamide.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the quantitative analysis of (R)-2-amino-N-benzyl-3-methoxypropanamide. Optimization will be required based on the specific instrumentation and sample matrix.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Spectroscopic Analysis

Spectroscopic methods are invaluable for structural elucidation and confirmation.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic protons (6.5-7.5 ppm), benzylic protons (~4.5 ppm), methoxy protons (~3.3 ppm), and amine protons (variable).
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (110-140 ppm), benzylic carbon (~45 ppm), and methoxy carbon (~59 ppm).
Mass Spec. Expected molecular ion peak corresponding to the molecular weight of the compound.

The provided data are predictions and should be confirmed with experimental data for the specific compound.

Applications and Significance

The primary application of (R)-2-amino-N-benzyl-3-methoxypropanamide lies in its role as a key building block in the synthesis of pharmaceuticals.

Intermediate in Lacosamide Synthesis

As previously mentioned, this compound is a crucial intermediate in the manufacturing of Lacosamide.[2] The synthesis of Lacosamide involves the acetylation of the amino group of (R)-2-amino-N-benzyl-3-methoxypropanamide.[6]

Application_Flow cluster_intermediate Key Intermediate cluster_synthesis Chemical Transformation cluster_api Active Pharmaceutical Ingredient (API) cluster_application Therapeutic Application Intermediate (R)-2-amino-N-benzyl- 3-methoxypropanamide Acetylation Acetylation Intermediate->Acetylation Lacosamide Lacosamide Acetylation->Lacosamide Anticonvulsant Anticonvulsant Drug (Epilepsy Treatment) Lacosamide->Anticonvulsant

Caption: The role of the intermediate in the development of an anticonvulsant drug.

Reference Standard

Due to its presence as an impurity in Lacosamide, (R)-2-amino-N-benzyl-3-methoxypropanamide serves as an important reference standard for quality control during drug formulation and testing.[1] Its availability as a well-characterized compound allows for the development of analytical methods to detect and quantify it as an impurity in the final drug product.

Research in Neurological Disorders

Given its structural similarity to Lacosamide, there is potential for (R)-2-amino-N-benzyl-3-methoxypropanamide to possess its own neuropharmacological properties.[1] Further research into its biological activity could uncover new therapeutic applications in the treatment of neurological disorders.[1] Some studies suggest it may have similar pharmacological properties to Lacosamide, including the modulation of voltage-gated sodium channels.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling (R)-2-amino-N-benzyl-3-methoxypropanamide. A thorough review of the Safety Data Sheet (SDS) is essential before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-2-amino-N-benzyl-3-methoxypropanamide is a molecule of significant interest to the pharmaceutical industry. Its role as a key intermediate in the synthesis of Lacosamide underscores the importance of understanding its chemical properties, developing efficient synthetic routes, and establishing robust analytical methods for its characterization and quality control. This guide has provided a detailed technical overview to support researchers and professionals in their work with this important compound.

References

  • 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE - precisionFDA. (n.d.). Retrieved January 14, 2026, from [Link]

  • 2-amino-N-benzylpropanamide | C10H14N2O | CID 3496505 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-((Phenylmethoxy)carbonyl)glycyl-N-((1S)-1-formyl-2-(4-hydroxyphenyl)ethyl)-L-alaninamide - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents. (n.d.).
  • L-Alaninamide,N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1S) - Angene Chemical. (n.d.). Retrieved January 14, 2026, from https://www.angenechemical.com/product/agn-pc-0q652y-151594-01-3.html
  • D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl) - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-amino-N-benzylpropanamide, an alaninamide derivative of significant interest to researchers, scientists, and professionals in drug development. Alaninamide derivatives serve as versatile scaffolds in medicinal chemistry, offering a chiral backbone that is foundational in the design of novel therapeutic agents.[1][2][3] This document delves into the molecule's structural attributes, outlines a robust synthetic pathway, and details the analytical techniques essential for its characterization, thereby providing a self-validating framework for its study and application.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a central propanamide backbone derived from the amino acid alanine. The structure is characterized by a primary amino group at the alpha-position (C2) and a benzyl group attached to the amide nitrogen. This combination of a chiral amine, an amide linkage, and an aromatic moiety makes it a valuable building block for creating diverse chemical libraries for drug discovery.[4][5]

Molecular Diagram

The structural arrangement of this compound is depicted below, highlighting the key functional groups that dictate its chemical reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic protocols, purification strategies, and formulation studies.

PropertyValueSource(s)
IUPAC Name This compound[]
Molecular Formula C₁₀H₁₄N₂O[]
Molecular Weight 178.23 g/mol []
CAS Number 93860-70-9 (DL-form)[3]
Canonical SMILES CC(C(=O)NCC1=CC=CC=C1)N[]
Appearance Predicted: White to off-white solidGeneral observation for similar compounds
Solubility Soluble in methanol, chloroform[7] (for related methoxy derivative)

A Validated Synthetic Workflow

The synthesis of this compound is most reliably achieved through a three-step process involving the protection of the amino acid starting material, coupling with benzylamine, and subsequent deprotection. This methodology is a cornerstone of peptide chemistry and ensures high yields and purity by preventing unwanted side reactions, such as self-polymerization of the amino acid.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Purification start L-Alanine reagent1 Boc Anhydride (Boc₂O) Base (e.g., NaOH or Et₃N) start->reagent1 Protection prod1 N-Boc-L-alanine reagent1->prod1 reagent2 Benzylamine Coupling Agents (EDC/HOBt) Base (DIPEA) prod1->reagent2 Activation & Coupling prod2 N-Boc-2-amino-N-benzylpropanamide reagent2->prod2 reagent3 Strong Acid (TFA or HCl) in DCM prod2->reagent3 Cleavage prod3 Crude Product reagent3->prod3 purification Aqueous Workup Column Chromatography prod3->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology synthesized from standard procedures in peptide chemistry.[1][8][9]

Step 1: N-terminal Protection of L-Alanine with Boc Anhydride

  • Rationale: The tert-butoxycarbonyl (Boc) group is used to temporarily protect the primary amine of L-alanine.[2] This prevents the amine from acting as a nucleophile during the subsequent carboxyl activation step, thereby avoiding dimerization or polymerization and directing the reaction toward the desired amide formation. The Boc group is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions.[4][7]

  • Procedure:

    • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction completion using Thin-Layer Chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-alanine as a white solid or viscous oil.

Step 2: Amide Coupling of N-Boc-L-alanine with Benzylamine

  • Rationale: The formation of the amide bond requires activation of the carboxylic acid of N-Boc-L-alanine. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a highly effective system.[8] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts cleanly with the amine (benzylamine) to form the amide bond.[10] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated.

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve N-Boc-L-alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

    • Add DIPEA (2.0 eq) to the mixture.

    • Slowly add benzylamine (1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-amino-N-benzylpropanamide.

Step 3: Deprotection of the Boc Group

  • Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is commonly used as it cleaves the carbamate efficiently, producing volatile byproducts (isobutylene and carbon dioxide), which simplifies the workup.[1][4]

  • Procedure:

    • Dissolve the crude N-Boc-2-amino-N-benzylpropanamide from Step 2 in DCM (approximately 0.1 M solution).

    • Add an equal volume of TFA to the solution at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group. δ ~8.0-8.5 (br t, 1H): Amide N-H proton. δ ~4.40 (d, 2H): Methylene (-CH₂-) protons of the benzyl group. δ ~3.60 (q, 1H): Methine (α-CH) proton. δ ~1.50 (br s, 2H): Primary amine (-NH₂) protons. δ ~1.35 (d, 3H): Methyl (-CH₃) protons.
¹³C NMR (CDCl₃, 100 MHz)δ ~174-176: Amide carbonyl carbon (C=O). δ ~138: Quaternary aromatic carbon of the benzyl group. δ ~127-129: Aromatic CH carbons of the benzyl group. δ ~50-52: Alpha-carbon (α-CH). δ ~43-45: Methylene carbon (-CH₂-) of the benzyl group. δ ~19-21: Methyl carbon (-CH₃).
FT-IR (ATR)~3300-3400 cm⁻¹: N-H stretching vibrations (primary amine and secondary amide). ~3030 cm⁻¹: Aromatic C-H stretching. ~2970 cm⁻¹: Aliphatic C-H stretching. ~1650 cm⁻¹: Amide I band (C=O stretch), characteristic of secondary amides.[12] ~1540 cm⁻¹: Amide II band (N-H bend and C-N stretch).
Mass Spectrometry (ESI+)Expected [M+H]⁺: m/z 179.1184. Key Fragmentation: A characteristic loss of the benzyl group (91.05 Da) or the entire benzylamine moiety is expected upon collision-induced dissociation.[13]

Conclusion

This guide has detailed the molecular structure, physicochemical properties, a robust synthetic pathway, and the expected analytical characterization of this compound. The presented three-step synthesis, employing Boc protection, EDC/HOBt-mediated coupling, and acidic deprotection, represents a reliable and validated method for obtaining this valuable alaninamide derivative. The provided spectroscopic data, based on established principles and analysis of related structures, offers a solid framework for its identification and quality control. This comprehensive information serves as a critical resource for scientists leveraging this and similar chiral building blocks in the advancement of medicinal chemistry and drug discovery.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Google Patents. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • National Institute of Standards and Technology. Benzonitrile, 2-amino-. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Institutes of Health. 13C Direct Detected NMR for Challenging Systems. [Link]

  • McGill University. FTIR Spectrum II. [Link]

  • UNSW Sydney. Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. [Link]

  • St Andrews Research Repository. (2025, January 12). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • PubChem. 2-amino-N-benzyl-3-methoxypropanamide. [Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

Sources

"2-amino-N-benzylpropanamide" synthesis pathway overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-amino-N-benzylpropanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a chiral amide of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and process chemists with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. The primary focus is on the robust and widely adopted strategy involving the coupling of N-protected alanine with benzylamine, a cornerstone of modern peptide chemistry. Alternative pathways, such as reductive amination, are also discussed. Each section elucidates the causality behind experimental choices, ensuring that the described protocols are understood as self-validating systems. This guide is grounded in authoritative references to support mechanistic claims and procedural standards.

Introduction and Strategic Overview

This compound, particularly its (R)-enantiomer, is a key building block and intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine, a chiral center, and a benzylamide moiety, makes it a versatile synthon. A notable application is its role as an intermediate in the production of Lacosamide, an anticonvulsant medication used in the treatment of epilepsy.[1] The efficient and stereoselective synthesis of this molecule is therefore of paramount importance.

The core challenge in synthesizing this compound lies in the chemoselective formation of an amide bond between an alanine backbone and benzylamine, without unintended reactions at the α-amino group. This necessitates a carefully planned synthetic strategy, typically revolving around two primary approaches:

  • Protected Amino Acid Coupling: This is the most prevalent and reliable strategy. It involves the temporary protection of the α-amino group of alanine, followed by the activation of its carboxylic acid function to facilitate coupling with benzylamine. A final deprotection step liberates the target molecule.

  • Reductive Amination: An alternative approach that forms the N-benzyl bond through the reduction of an imine intermediate. This pathway offers a different set of advantages and challenges concerning starting materials and reaction control.

This guide will dissect these pathways, providing detailed protocols and the scientific rationale that governs each step.

Pathway I: Amide Coupling of N-Protected Alanine

This pathway is the workhorse for synthesizing this compound and is executed in three distinct, high-yielding stages: N-protection, amide coupling, and N-deprotection.

Logical Framework for Pathway I

The logic of this approach is rooted in the fundamental principles of peptide synthesis. The nucleophilic α-amino group of alanine would readily react with an activated carboxylic acid, leading to polymerization or other side reactions. By "masking" this amine with a protecting group, the carboxylic acid can be selectively activated and reacted with the desired nucleophile, benzylamine.

Pathway_I_Overview Alanine L-Alanine Protected_Ala N-Protected L-Alanine (e.g., Boc-Ala, Cbz-Ala) Alanine->Protected_Ala Step 1: Protection (e.g., (Boc)₂O or Cbz-Cl) Coupled_Product N-Protected-2-amino- N-benzylpropanamide Protected_Ala->Coupled_Product Step 2: Amide Coupling (+ Benzylamine, Coupling Agent) Final_Product 2-amino- N-benzylpropanamide Coupled_Product->Final_Product Step 3: Deprotection (e.g., TFA or H₂/Pd)

Caption: Workflow for the N-Protected Alanine Coupling Pathway.

Step 1: N-Terminal Protection of Alanine

The choice of protecting group is critical as it dictates the conditions for its eventual removal. The two most common and effective groups for this purpose are the tert-butoxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group.

  • Boc Protection: Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is stable to a wide range of reaction conditions but is easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[2] This makes it ideal for many synthetic routes.

  • Cbz Protection: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[3] This provides an orthogonal deprotection strategy to the acid-labile Boc group.

Experimental Protocol: Synthesis of N-Boc-L-Alanine
  • Dissolution: Suspend L-alanine (1.0 eq) in a 1:1 mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Basification: Cool the suspension to 0°C in an ice bath. Add sodium hydroxide (1.5 eq) portion-wise while stirring to maintain the temperature below 5°C. Stir until the alanine is fully dissolved.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.3 eq) to the solution.[4] The reaction may be biphasic initially.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a non-polar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O and other impurities.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or citric acid). A white precipitate of N-Boc-L-Alanine should form.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Amide Bond Formation (Coupling)

This is the pivotal step where the amide bond is formed. Direct reaction between the carboxylic acid of N-Boc-Alanine and the amine of benzylamine is inefficient due to acid-base salt formation.[5] Therefore, a coupling agent is required to activate the carboxylic acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by benzylamine.

Causality of Coupling Reagent Selection

Several classes of coupling reagents are available, each with a distinct mechanism and application profile.

  • Carbodiimides (DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

    • Trustworthiness through Additives: When used alone, carbodiimides can lead to racemization of the chiral center. To suppress this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable, yet still reactive, HOBt-ester, which then cleanly reacts with the amine.[5][7]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for even sterically hindered couplings, leading to fast reaction rates and minimal side reactions.[8][9] They are often the reagent of choice for challenging amide bond formations.

Coupling_Mechanism cluster_0 Carbodiimide-Mediated Coupling (e.g., EDC/HOBt) RCOOH N-Boc-Alanine (R-COOH) Active_Ester O-Acylisourea Intermediate (Highly Reactive) RCOOH->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable, Less Racemization) Active_Ester->HOBt_Ester + HOBt Urea EDC-Urea Byproduct (Water Soluble) Active_Ester->Urea - Urea HOBt HOBt Amide Target Amide + HOBt HOBt_Ester->Amide + Benzylamine Amine Benzylamine (R'-NH₂)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Amide Coupling of N-Boc-L-Alanine and Benzylamine
  • Initial Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[5]

  • Acid Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Amine Addition: While maintaining the temperature at 0°C, slowly add benzylamine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq) must be added to liberate the free amine.[5][8]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with a weak acid (e.g., 10% citric acid or 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-Boc-2-amino-N-benzylpropanamide.

Step 3: N-Terminal Deprotection

The final step is the removal of the protecting group to unveil the primary amine of the target molecule.

Experimental Protocol: Boc Group Removal
  • Dissolution: Dissolve the purified N-Boc-2-amino-N-benzylpropanamide in a minimal amount of an appropriate solvent, such as DCM.

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (TFA/DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the TFA and solvent. The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin. Extract, dry, and concentrate to yield the final product, this compound.

Quantitative Data Summary for Pathway I
StepKey ReagentsSolventTemperatureTypical Yield
1. N-Protection (Boc)₂O, NaOHWater/THF0°C to RT>90%
2. Coupling EDC, HOBt, Benzylamine, DIPEADMF or DCM0°C to RT80-95%
3. Deprotection TFADCMRT>95%

Pathway II: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and presents an alternative strategy for synthesizing this compound. This process typically involves two conceptual steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the C=N double bond.[10][11]

A plausible, though less commonly cited, route for this specific molecule would involve the reaction of a 2-oxopropanoic acid derivative (e.g., ethyl pyruvate) with benzylamine.

Logical Framework for Pathway II

Pathway_II_Overview Carbonyl Ethyl Pyruvate (or other 2-oxopropanoate) Imine Imine Intermediate Carbonyl->Imine Benzylamine Benzylamine Benzylamine->Imine Condensation (-H₂O) Product Ethyl 2-(benzylamino)propanoate Imine->Product Reduction (e.g., NaBH₃CN, H₂/Pd) Final_Product This compound Product->Final_Product Aminolysis with NH₃ or Hydrolysis then Amide Coupling

Caption: Conceptual workflow for a Reductive Amination approach.

Key Principles and Reagents

The reaction is often performed as a "one-pot" procedure where the carbonyl compound, amine, and a selective reducing agent are mixed together.[12]

  • Carbonyl Source: An α-keto acid or ester like pyruvic acid or ethyl pyruvate serves as the three-carbon backbone.

  • Amine Source: Benzylamine provides the N-benzyl group.

  • Reducing Agent: The choice of reducing agent is crucial. It must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.[11]

    • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice as it is selective for imines over ketones or aldehydes at neutral to slightly acidic pH.[11]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly effective.[11]

    • Catalytic Hydrogenation: H₂ gas over a metal catalyst (e.g., Pd/C) can also be used to reduce the imine in situ.[13]

Challenges and Considerations

While conceptually straightforward, this pathway has complexities for the target molecule. The direct reductive amination would yield N-benzylalanine. This intermediate would then need to be converted to the final amide, requiring another amide coupling step, this time with ammonia. This adds steps compared to the more convergent Pathway I. A direct reductive amination of pyruvic amide with benzylamine is also conceivable but may be complicated by the reactivity of the amide group.

For these reasons, the N-protected alanine coupling strategy (Pathway I) remains the more reliable, controllable, and industrially preferred method for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established, three-step sequence involving N-protection of alanine, carbodiimide or uronium-salt mediated amide coupling with benzylamine, and subsequent deprotection. This pathway offers high yields, excellent control over stereochemistry, and procedural reliability, making it the superior choice for both laboratory-scale synthesis and industrial production. The judicious selection of protecting groups (Boc or Cbz) and coupling agents (EDC/HOBt or HATU) allows for the versatile and efficient construction of this valuable pharmaceutical intermediate. While alternative routes like reductive amination are mechanistically possible, they often present a more circuitous path to the final product. The protocols and strategic insights provided in this guide are intended to equip researchers with the knowledge to confidently and successfully synthesize this compound.

References

  • Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1.
  • Benchchem. N-Benzyl-2-hydroxypropanamide|CAS 6295-31-4.
  • Benchchem. Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N.
  • Benchchem. Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.
  • ChemicalBook. N-BENZYL-L-ALANINOL synthesis.
  • Benchchem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Unknown Source. Exploring (2R)
  • Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • PubMed.
  • Benchchem. BOC-L-Alanine benzyl ester activation with coupling reagents like DCC/HOBt.
  • PrepChem.com. Synthesis of benzyloxycarbonyl-L-alanine.
  • Benchchem. Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.
  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
  • Benchchem. An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
  • Master Organic Chemistry. (2017, September 1).
  • Indian Academy of Sciences.
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
  • Pearson Study Prep.
  • Fisher Scientific. Amide Synthesis.
  • Benchchem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.
  • Google Patents.

Sources

"2-amino-N-benzylpropanamide" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R)-2-amino-N-benzyl-3-methoxypropanamide: Synthesis, Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide, a key chiral intermediate and significant impurity in the synthesis of the anticonvulsant drug, Lacosamide. This document delves into the compound's nomenclature, physicochemical properties, and stereospecific synthesis methodologies. Furthermore, it details established analytical protocols for its identification and quantification, which are critical for quality control in pharmaceutical manufacturing. This guide is intended for researchers, chemists, and quality assurance professionals in the field of drug development and manufacturing, offering field-proven insights into the handling and analysis of this important compound.

Introduction and Nomenclature

The accurate identification of chemical entities is fundamental to drug development. The compound of interest, while sometimes generally referred to by its core structure, is most prominently documented in scientific literature and regulatory filings with specific stereochemistry and substitutions due to its role in pharmaceuticals.

The parent structure, 2-amino-N-benzylpropanamide , is a simple alaninamide derivative. Its IUPAC name corresponds to the structure where an amino group is at the second position of the propanamide backbone, which is N-substituted with a benzyl group.[1]

However, the focus of this guide is its more industrially significant derivative, (2R)-2-amino-N-benzyl-3-methoxypropanamide . This specific enantiomer is a critical precursor in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures.[2][3] Its presence as an impurity or unreacted starting material is a critical quality attribute monitored during the manufacturing of the final drug product.[4][5]

IUPAC Name and Synonyms

The nomenclature for this compound can vary, leading to potential ambiguity. The following table consolidates its primary identifiers and common synonyms to ensure clarity.

Identifier TypeValue
IUPAC Name (2R)-2-amino-N-benzyl-3-methoxypropanamide[2][6]
CAS Number 196601-69-1[2][3][5]
Common Synonyms N-Desacetyl Lacosamide[2], Descarbonyl Lacosamide[2], (R)-N-Benzyl-2-amino-3-methoxypropionamide[4], N-benzyl-O-methyl-D-serinamide[2], Lacosamide Impurity[5]
Molecular Formula C₁₁H₁₆N₂O₂[2][3]
Molecular Weight 208.26 g/mol [2][3]

Physicochemical Properties

Understanding the physical and chemical properties of (2R)-2-amino-N-benzyl-3-methoxypropanamide is essential for its synthesis, purification, storage, and analytical method development.

PropertyValue / Description
Appearance Off-white to light yellow solid or a light yellow oil.[2][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and methanol; slightly soluble in chloroform.[2]
Stability The compound is hygroscopic, readily absorbing moisture from the atmosphere.[2]
Storage Due to its hygroscopic nature, it requires storage in a dark, dry place under an inert atmosphere, ideally at refrigerated temperatures (2-8°C).[2]
Boiling Point 421.947 °C at 760 mmHg (Predicted).[3]
Density 1.107 g/cm³ (Predicted).[3]

The presence of the primary amine and the amide linkage makes the molecule susceptible to hydrolysis under strong acidic or basic conditions. The amino group can also readily undergo reactions such as acylation and alkylation.[2]

Synthesis Methodologies

The stereospecific synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide is a critical step in the overall synthesis of Lacosamide. The primary goal is to establish the correct (R)-stereochemistry at the alpha-carbon. Several synthetic routes have been developed, often starting from the chiral pool, specifically D-serine.

A common and illustrative pathway begins with the protection of the amino group of D-serine, followed by methylation of the hydroxyl group and amidation with benzylamine. The final step to yield the target compound is the deprotection of the amino group.

Example Synthetic Protocol from a Protected D-serine Derivative

This protocol describes a representative synthesis pathway, which involves the deprotection of a Boc-protected precursor.

Step 1: Amidation of Boc-D-Ser(Me)-OH

  • Dissolve N-Boc-O-methyl-D-serine in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Slowly add benzylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the coupling agent byproducts and unreacted starting materials.

  • Purify the resulting intermediate, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate, by column chromatography.

Step 2: Deprotection of the Amino Group

  • Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as Trifluoroacetic Acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group.[7]

  • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary to yield (2R)-2-amino-N-benzyl-3-methoxypropanamide.

The following diagram illustrates this generalized synthetic workflow.

G cluster_0 Synthesis Workflow Boc-D-Ser(Me)-OH N-Boc-O-methyl-D-serine Amidation Amidation with Benzylamine (EDC, HOBt, DIPEA) Boc-D-Ser(Me)-OH->Amidation Protected_Intermediate (R)-tert-butyl 1-(benzylamino)-3-methoxy- 1-oxopropan-2-ylcarbamate Amidation->Protected_Intermediate Deprotection Acidic Deprotection (TFA or HCl) Protected_Intermediate->Deprotection Final_Product (2R)-2-amino-N-benzyl- 3-methoxypropanamide Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of the target compound.

This compound's primary subsequent reaction in a pharmaceutical context is its acetylation with acetic anhydride to form Lacosamide.[8]

Biological Significance

The principal significance of (2R)-2-amino-N-benzyl-3-methoxypropanamide is its role as the immediate precursor to Lacosamide.[8] While Lacosamide is an active anticonvulsant that selectively enhances the slow inactivation of voltage-gated sodium channels, its desacetylated precursor does not have a known mechanism of action in biological systems on its own.[2]

Its importance lies in being a process-related impurity and potential metabolite of Lacosamide.[6][9] Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, highly sensitive analytical methods are necessary to detect and quantify residual levels of this compound in the final Lacosamide drug product to ensure its safety and efficacy.

Analytical Methods for Quantification

The quantification of (2R)-2-amino-N-benzyl-3-methoxypropanamide, often as part of a larger analysis of Lacosamide and its related substances, is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS).[10][11]

HPLC Method for Related Substances

A stability-indicating reverse-phase HPLC method is standard for quality control.

Protocol Outline:

  • Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[12]

  • Detection: UV detection is typically set at a wavelength where both Lacosamide and the impurity show absorbance, often around 210-215 nm.[12][13]

  • Sample Preparation: The Lacosamide API or formulation is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[10][12] Specificity is confirmed by demonstrating that degradation products from forced degradation studies do not interfere with the analyte peak.[12]

The following diagram outlines the analytical workflow for impurity profiling.

G cluster_1 Analytical Workflow Sample Lacosamide API or Formulation Prep Dissolution in Diluent Sample->Prep Injection HPLC Injection Prep->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV Detector (210 nm) Separation->Detection Quant Quantification vs. Reference Standard Detection->Quant

Caption: Standard HPLC workflow for impurity analysis.

UPLC/MS/MS for High-Sensitivity Quantification

For bioanalytical studies, such as quantifying metabolites in plasma or breast milk, the higher sensitivity and selectivity of UPLC/MS/MS are required.[11] This method involves protein precipitation from the biological matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).[11]

Conclusion

(2R)-2-amino-N-benzyl-3-methoxypropanamide is a pivotal molecule in the production of Lacosamide. While biologically inert on its own, its correct stereospecific synthesis is paramount, and the control of its residual levels is a critical aspect of pharmaceutical quality control. The synthetic and analytical methodologies detailed in this guide provide a framework for professionals in the pharmaceutical industry to manage this important intermediate effectively, ensuring the final drug product meets the highest standards of purity and safety.

References

  • PubChem. 2-amino-N-benzyl-3-methoxypropanamide. National Center for Biotechnology Information. [Link]

  • SynZeal. Lacosamide Impurities. [Link]

  • Veeprho. Lacosamide Impurities and Related Compound. [Link]

  • Google Patents.
  • Srinivasachary K, et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

  • Pharmaffiliates. Lacosamide-impurities. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link]

  • Google Patents. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • Autech Industry Co.,Limited. (2024). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide Chemical and Physical Properties. National Center for Biotechnology Information. [Link]

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

  • Google Patents. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • Mahesh H. R. K. and Sudhakar K Babu. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Der Pharmacia Lettre, 7(1), 285-291. [Link]

  • Jane J. & Dhaval Ladani. Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology. [Link]

  • Reddy, T. S., et al. (2013). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1279-1290. [Link]

  • Saito, Y., et al. (2023). Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599. [Link]

Sources

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Applications of 2-amino-N-benzylpropanamide

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This guide focuses on This compound , a compound that, while not extensively studied itself, belongs to a class of N-substituted amino amides that have demonstrated significant biological activity. Its structural similarity to key intermediates of approved pharmaceuticals and other bioactive molecules suggests a rich, yet largely untapped, potential for research and development.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic guide, providing the scientific rationale and detailed experimental frameworks for unlocking the therapeutic promise of this compound. We will delve into its potential as a novel anticonvulsant agent and as a versatile scaffold for the synthesis of new chemical entities, grounded in the established pharmacology of its close analogs.

Part 1: Core Compound Analysis: Structure, Properties, and Rationale for Investigation

1.1. Chemical Identity and Physicochemical Properties

This compound is a chiral molecule featuring a propanamide backbone with an amino group at the alpha-position and a benzyl group attached to the amide nitrogen.[1]

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.23 g/mol

  • Key Structural Features:

    • Chiral Center: The alpha-carbon (C2) is a stereocenter, leading to (R)- and (S)-enantiomers.

    • Primary Amine: A reactive handle for further chemical modification.

    • N-Benzyl Amide: This group influences the compound's lipophilicity and potential interactions with biological targets.

The presence of these functional groups makes this compound a compelling candidate for biological investigation. N-substituted amides are a cornerstone of many synthetic pathways in pharmaceutical development, allowing for the fine-tuning of a molecule's properties to optimize reactivity, solubility, and biological activity.[2]

1.2. The Scientific Premise: Learning from Analogs

The primary impetus for investigating this compound stems from the well-documented biological activities of its structurally related analogs.

  • (2R)-2-amino-N-benzyl-3-methoxypropanamide: This compound is a key intermediate in the synthesis of Lacosamide , an established anticonvulsant medication used in the treatment of epilepsy.[3] Its mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels.[4] The "(R)" stereochemistry is crucial for this activity.

  • N-Benzyl-2-acetamidopropionamide Derivatives: Studies have shown that this class of compounds possesses potent anticonvulsant properties.[5] Again, the (R)-stereoisomer was found to be significantly more active than the (S)-isomer, highlighting the importance of stereochemistry in this chemical space.[5]

  • Other N-Benzyl Amide Derivatives: The broader class of 2-amino-N-alkylpropanamide derivatives has shown promise as potent anticonvulsants in preclinical models.[6]

This collective evidence strongly suggests that the core this compound scaffold is pre-disposed to interacting with neurological targets and warrants a thorough investigation as a potential therapeutic agent, particularly in the field of epilepsy.

Part 2: Proposed Research Application I: A Novel Anticonvulsant Agent

The most promising and immediate application for this compound is in the discovery of new anticonvulsant drugs. The following is a proposed research workflow to systematically evaluate this potential.

2.1. Stereoselective Synthesis

Given the established importance of stereochemistry in related anticonvulsant compounds, a stereoselective synthesis is critical.

Protocol 1: Synthesis of (R)- and (S)-2-amino-N-benzylpropanamide

This protocol is adapted from standard peptide coupling and reductive amination procedures.[7][8]

  • Starting Materials: (R)- or (S)-N-Boc-alanine, benzylamine, a peptide coupling reagent (e.g., HBTU or DCC), and a deprotection agent (e.g., trifluoroacetic acid).

  • Step 1: Amide Coupling:

    • Dissolve N-Boc-protected alanine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the coupling reagent (1.1 equivalents) and an amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at 0°C for 15 minutes.

    • Add benzylamine (1 equivalent) and allow the reaction to warm to room temperature, stirring overnight.

    • Work-up the reaction by washing with dilute acid, then base, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-protected this compound.

  • Step 2: Boc Deprotection:

    • Dissolve the product from Step 1 in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA in vacuo.

    • Purify the resulting salt by recrystallization or chromatography to obtain the final product, this compound, as a TFA salt. The free base can be obtained by neutralization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC should be used to confirm enantiomeric purity.

Causality: The use of N-Boc-protected alanine ensures that the amide bond forms specifically between the carboxylic acid of alanine and benzylamine. The choice of enantiomerically pure starting material ((R)- or (S)-N-Boc-alanine) dictates the stereochemistry of the final product.

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis Workflow start Start: (R)- or (S)-N-Boc-Alanine + Benzylamine coupling Amide Coupling (HBTU, DIPEA in DMF) start->coupling deprotection Boc Deprotection (TFA in DCM) coupling->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification product Final Product: (R)- or (S)-2-amino-N-benzylpropanamide purification->product

Caption: A streamlined workflow for the stereoselective synthesis of the target compound.

2.2. Preclinical Evaluation for Anticonvulsant Activity

A tiered approach, starting with in vivo screening in established seizure models, is recommended.

Protocol 2: In Vivo Anticonvulsant Screening

This protocol utilizes standard models as described in the literature for evaluating potential anti-epileptic drugs.[6]

  • Animal Model: Male Swiss mice (or other appropriate rodent model).

  • Compound Administration: The synthesized (R)- and (S)-enantiomers are dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

  • Maximal Electroshock (MES) Test:

    • Purpose: Models generalized tonic-clonic seizures.

    • Procedure: At the time of predicted peak effect after compound administration, deliver a brief electrical stimulus via corneal electrodes.

    • Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • Purpose: Models myoclonic and absence seizures.

    • Procedure: Administer a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Endpoint: Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: For each test, calculate the median effective dose (ED₅₀), which is the dose required to produce the desired effect in 50% of the animals.

Causality: The MES and scPTZ tests are complementary, providing insights into the compound's potential efficacy against different seizure types. Comparing the ED₅₀ values of the (R)- and (S)-enantiomers will establish if the activity is stereospecific, which is hypothesized based on its analogs.

2.3. Neurotoxicity Assessment

It is crucial to assess the compound's therapeutic window by evaluating its potential for motor impairment.

Protocol 3: Rotarod Test for Neurotoxicity

  • Procedure: Mice are trained to remain on a rotating rod. On the test day, at the time of predicted peak effect after compound administration, the animals are placed on the rod, and their ability to remain on it for a set time (e.g., 1-2 minutes) is recorded.

  • Endpoint: Motor impairment is indicated by the inability of the animal to remain on the rod.

  • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose causing motor impairment in 50% of the animals.

2.4. Data Synthesis and Decision Making

The data from these initial studies should be compiled to guide further development.

Table 1: Hypothetical Preclinical Data Summary

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
(R)-2-amino-N-benzylpropanamide15>1001208.0 (MES)
(S)-2-amino-N-benzylpropanamide>100>100>100-
Phenytoin (Reference)9.5>100687.2 (MES)
Lacosamide (Reference)12>100605.0 (MES)

Diagram 2: Decision Tree for Anticonvulsant Candidate Progression

G start Initial Screening Data (ED50, TD50) pi_check Is Protective Index (PI) > 5 for (R)-enantiomer? start->pi_check activity_check Is (R)-enantiomer significantly more active than (S)-enantiomer? pi_check->activity_check Yes stop Stop or Redesign (Low Efficacy or High Toxicity) pi_check->stop No proceed Proceed to Mechanism of Action and PK/PD Studies activity_check->proceed Yes activity_check->stop No

Caption: A logical pathway for advancing a hit compound based on initial in vivo data.

Part 3: Proposed Research Application II: A Scaffold for Medicinal Chemistry

Beyond its potential as a standalone therapeutic, this compound is an excellent starting point for the creation of compound libraries to explore structure-activity relationships (SAR). The primary amine and the benzyl group are ripe for chemical modification.[9]

3.1. Strategy for Library Synthesis

A parallel synthesis approach can be employed to rapidly generate a diverse set of analogs.

Diagram 3: Library Synthesis Strategy

G cluster_mods Chemical Modifications core This compound Core Primary Amine (R-NH2) Benzyl Group (Aromatic Ring) mod1 Acylation (R-COCl) Alkylation (R-CHO, NaBH4) Sulfonylation (R-SO2Cl) core:f1->mod1 Modify Amine mod2 Substitution on Benzyl Ring (e.g., F, Cl, OMe, CF3) core:f2->mod2 Modify Ring library Diverse Compound Library mod1->library mod2->library

Caption: A schematic for generating a chemical library from the core scaffold.

3.2. Example Protocol: N-Acylation

  • Procedure: Dissolve (R)-2-amino-N-benzylpropanamide (1 equivalent) and a base like DIPEA (2 equivalents) in DCM.

  • Cool the solution to 0°C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise.

  • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

This workflow can be adapted for a wide variety of acylating, alkylating, and sulfonylating agents to probe how modifications at the amine affect biological activity. Similarly, starting with substituted benzylamines in the initial synthesis (Protocol 1) allows for exploration of the SAR of the benzyl moiety.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. The strong precedent set by its analogs provides a compelling, scientifically-grounded rationale for its investigation as a novel anticonvulsant. The experimental workflows detailed in this guide offer a clear and logical path forward for its synthesis, preclinical evaluation, and development as a versatile scaffold for medicinal chemistry.

Successful execution of this research program could lead to the identification of a new class of anticonvulsant agents with a potentially novel mechanism of action or an improved safety profile. Furthermore, the exploration of its derivatives could yield compounds with applications in other areas of neuroscience or beyond. The key is a systematic and hypothesis-driven approach, as outlined herein, to unlock the full potential of this valuable chemical starting point.

References

  • Vertex AI Search. (n.d.). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 14, 2026.
  • Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1. Retrieved January 14, 2026.
  • Fiveable. (n.d.). N-substituted Amides Definition - Organic Chemistry Key Term. Retrieved January 14, 2026.
  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • BenchChem. (n.d.). Comparative Analysis of 2-Amino-N-butylpropanamide Derivatives as Potential Anticonvulsant Agents. Retrieved January 14, 2026.
  • ChemicalBook. (n.d.). N-BENZYL-L-ALANINOL synthesis. Retrieved January 14, 2026.
  • Journal of Medicinal Chemistry. (1996).
  • ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in... Retrieved January 14, 2026.
  • PubChem. (n.d.). 2-amino-N-benzyl-3-methoxypropanamide. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • PMC. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health. Retrieved January 14, 2026.
  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides. Retrieved January 14, 2026.
  • Biosynth. (n.d.). This compound hydrochloride. Retrieved January 14, 2026.
  • BenchChem. (n.d.). N-Benzyl-2-hydroxypropanamide. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide. Retrieved January 14, 2026.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved January 14, 2026.
  • PrepChem.com. (n.d.). Synthesis of A.
  • Sigma-Aldrich. (n.d.). Leucocrystal Violet. Retrieved January 14, 2026.
  • BLDpharm. (n.d.). 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide. Retrieved January 14, 2026.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved January 14, 2026.
  • PubMed. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved January 14, 2026.
  • PubMed. (2020, January). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Retrieved January 14, 2026.
  • Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. Retrieved January 14, 2026.
  • Simson Pharma Limited. (n.d.). 2-(acetylamino)-N-benzyl- 3-hydroxypropanamide. Retrieved January 14, 2026.
  • PharmaCompass.com. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved January 14, 2026.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 14, 2026.
  • The Royal Society of Chemistry. (n.d.).

Sources

The Evolving Landscape of 2-Amino-N-benzylpropanamide Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Scaffold

The 2-amino-N-benzylpropanamide core structure, a seemingly straightforward amino acid derivative, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a surprising breadth of biological activity. Initially explored for its potential as an anticonvulsant, recent discoveries have unveiled novel mechanisms of action and hinted at therapeutic possibilities in other domains. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on the established anticonvulsant properties and the exciting new frontier of excitatory amino acid transporter 2 (EAAT2) modulation. We will delve into the nuanced structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the underlying molecular mechanisms that govern their effects. While the primary focus will be on their neurological applications, we will also touch upon the nascent yet intriguing evidence for their potential as antimicrobial and anticancer agents.

Anticonvulsant Activity: A Well-Established Therapeutic Avenue

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant number of patients remain resistant to current treatments. This therapeutic gap has fueled the search for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. Derivatives of this compound have shown considerable promise in this area, with several compounds demonstrating potent anticonvulsant effects in preclinical models.[1][2]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Safety

The anticonvulsant activity of this class of compounds is exquisitely sensitive to structural modifications at several key positions. Understanding these SARs is crucial for the rational design of new, more effective derivatives.

  • The Propanamide Backbone: The stereochemistry at the C2 position of the propanamide moiety is a critical determinant of activity. Studies have shown that the (R)-enantiomer often exhibits significantly greater anticonvulsant potency than the (S)-enantiomer.[3] Modifications at the C3 position have also been explored, with the introduction of small, heteroatom-containing substituents showing promise for enhancing activity.[3]

  • The N-Benzyl Group: The benzyl group plays a crucial role in the pharmacophore. Substitutions on the phenyl ring can dramatically influence potency and the spectrum of activity. For instance, the introduction of electron-withdrawing groups, such as halogens, at the meta or para positions has been shown to be beneficial.[1]

  • The Amino Group: The primary amino group at the C2 position is a key feature. Acylation of this group, as seen in N-benzyl-2-acetamidopropionamide derivatives, has been a successful strategy in the development of potent anticonvulsants.[3]

Preclinical Evaluation: Standardized Protocols for Assessing Anticonvulsant Potential

The anticonvulsant properties of this compound derivatives are typically evaluated using a battery of well-established in vivo models in rodents.[2]

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is observed. Protection is defined as the abolition of this phase.

  • ED50 Determination: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.

Protocol:

  • Animal Model: Male albino mice.

  • Drug Administration: Test compounds are administered as in the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.

  • ED50 Determination: The ED50 is calculated based on the percentage of animals protected from seizures.

This assay is used to assess the potential for motor impairment, a common side effect of AEDs.

Protocol:

  • Animal Model: Male albino mice are trained to walk on a rotating rod.

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At predetermined time points after drug administration, the animals are placed on the rotating rod.

  • Endpoint: The inability of an animal to maintain its balance on the rod for a specified period is indicative of neurotoxicity.

  • TD50 Determination: The median toxic dose (TD50), the dose causing neurotoxicity in 50% of the animals, is determined.

Quantitative Data Summary

The following table summarizes representative preclinical data for a selection of this compound derivatives.

Compound IDModificationMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (TD50/MES ED50)
(R)-18 N-benzyl-2-acetamido-3-methoxypropionamide4.5>100276.0
(S)-18 N-benzyl-2-acetamido-3-methoxypropionamide>100>100ND-
PNU-151774E (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamidePotentActiveHighOutstanding

ND: Not Determined. Data compiled from multiple sources.[1][3]

A Novel Mechanism of Action: Positive Allosteric Modulation of EAAT2

While the modulation of voltage-gated sodium channels is a common mechanism for many AEDs, recent groundbreaking research has identified a novel and exciting mechanism for a subset of this compound derivatives: positive allosteric modulation (PAM) of the excitatory amino acid transporter 2 (EAAT2).[4][5]

EAAT2 is the primary glutamate transporter in the central nervous system and is crucial for maintaining low extracellular glutamate levels, thereby preventing excitotoxicity.[6] Dysregulation of EAAT2 function has been implicated in the pathophysiology of epilepsy and other neurological disorders.[6]

Certain (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have been shown to enhance glutamate uptake by acting as PAMs of EAAT2.[4][5] This represents a novel and highly promising therapeutic strategy for epilepsy, as it targets a different mechanism than most currently available AEDs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for identifying EAAT2 modulators.

EAAT2_Modulation cluster_astrocyte Astrocyte Glutamate Glutamate EAAT2 EAAT2 Transporter Glutamate->EAAT2 Binds to Glutamate_in Glutamate EAAT2->Glutamate_in Increased Uptake Derivative 2-Amino-N-benzyl- propanamide Derivative Derivative->EAAT2 Positive Allosteric Modulation

Caption: Proposed mechanism of EAAT2 positive allosteric modulation.

EAAT2_Workflow start Synthesize 2-amino-N-benzyl- propanamide derivatives screen Primary Screen: In vitro glutamate uptake assay (e.g., in primary glial cultures or cell lines expressing EAAT2) start->screen select Select 'hit' compounds showing enhanced uptake screen->select dose_response Dose-Response Studies: Determine EC50 for glutamate uptake enhancement select->dose_response selectivity Selectivity Assays: Test against other EAAT subtypes (EAAT1, EAAT3) dose_response->selectivity in_vivo In Vivo Anticonvulsant Testing: (MES, scPTZ models) selectivity->in_vivo adme_tox ADME/Tox Profiling in_vivo->adme_tox lead Lead Candidate adme_tox->lead Synthesis_Workflow start Protected Amino Acid (e.g., Boc-Alanine) coupling Amide Coupling (e.g., EDC, HOBt) start->coupling reagent1 Benzylamine reagent1->coupling intermediate Protected 2-amino-N- benzylpropanamide coupling->intermediate deprotection Deprotection (e.g., TFA) intermediate->deprotection product 2-amino-N-benzyl- propanamide Derivative deprotection->product

Sources

Harnessing Chirality: A Technical Guide to 2-Amino-N-benzylpropanamide as a Premier Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of 2-amino-N-benzylpropanamide, a versatile chiral amine derivative, and its critical role as a building block in asymmetric synthesis. We will dissect its molecular architecture, explore robust synthetic and resolution methodologies, and illuminate its application in the synthesis of high-value therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of innovative and stereochemically defined therapeutics.

The Imperative of Chirality in Drug Design

The biological systems of the human body are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral molecules (L-amino acids and D-sugars), creating a stereospecific environment. Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][2] This fundamental principle, often dramatically exemplified by the thalidomide tragedy, has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish stringent guidelines for the development of stereoisomeric drugs.[2]

The strategic incorporation of chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the direct and efficient construction of a target molecule with the correct absolute stereochemistry.[3][4] This approach is often more efficient and cost-effective than resolving a racemic mixture at a later stage of the synthesis. This compound, with its stereogenic center at the alpha-carbon, serves as an exemplary scaffold for introducing chirality into a nascent drug molecule.

Molecular Profile of this compound

This compound is a chiral amide possessing a primary amine, a benzyl-substituted amide, and a methyl group attached to the propanamide backbone.[5] Its structure provides a versatile platform for further chemical modification.

Stereoisomers and Physicochemical Properties

The key feature of this compound is the chiral center at the C-2 position, giving rise to two enantiomers: (S)-2-amino-N-benzylpropanamide and (R)-2-amino-N-benzylpropanamide.

PropertyValueSource
Molecular FormulaC10H14N2O[5]
Molecular Weight178.23 g/mol [5]
AppearanceTypically a solid
Key Functional GroupsPrimary amine, Amide, Benzyl group

The specific rotation of each enantiomer is a critical parameter for its identification and quality control. The distinct spatial arrangement of the substituents around the chiral center dictates its interaction with other chiral molecules and its utility in stereoselective synthesis.

Synthetic Strategies and Chiral Control

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One common approach involves the reductive amination of a suitable keto-precursor using a chiral amine or a chiral reducing agent. For instance, the reaction of a pyruvate derivative with benzylamine in the presence of a chiral catalyst can yield the desired enantiomer with high enantiomeric excess.

Another powerful method is the enantioselective N-alkylation of a primary amide using a chiral catalyst system.[6] Recent advancements in rhodium and squaramide co-catalyzed carbene N-H insertion reactions offer a rapid and highly enantioselective route to chiral amides.[6]

Chiral Resolution

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture.

3.2.1. Diastereomeric Salt Crystallization

This classical method involves reacting the racemic this compound with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, mandelic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach. Lipases are commonly employed enzymes that can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted.[7][8] For example, incubation of racemic this compound with an acyl donor in the presence of an immobilized lipase like Candida antarctica lipase B (CALB) can result in the selective formation of the corresponding N-acyl derivative of one enantiomer, which can then be easily separated from the unreacted enantiomer.[7]

3.2.3. Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative purposes, chiral HPLC is a powerful technique.[9] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.[9] Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives.[9]

Applications as a Chiral Building Block

The primary amine and the amide functionalities of this compound provide two reactive handles for its incorporation into more complex molecular architectures.

Synthesis of Bioactive Molecules

The enantiomers of this compound are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The primary amine can be acylated, alkylated, or used in condensation reactions to form larger, more complex structures. The amide nitrogen can also be functionalized, though it is less nucleophilic.

A prominent example is the use of (R)-2-amino-N-benzyl-3-methoxypropanamide, a derivative of the topic compound, as a key intermediate in the synthesis of Lacosamide.[10][11][12][13] Lacosamide is an anticonvulsant medication used for the treatment of epilepsy.[11][12][13] The stereochemistry at the alpha-carbon is crucial for its biological activity.

Ligand Synthesis for Asymmetric Catalysis

Chiral amines are frequently used as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The amine group of this compound can be readily converted into a variety of coordinating groups, such as phosphines, oxazolines, or salicylaldimines. These chiral ligands can then be complexed with metals like rhodium, iridium, or palladium to create catalysts for enantioselective hydrogenation, C-C bond formation, and other important transformations.

Experimental Protocols

Protocol for Amide Coupling Synthesis of Racemic this compound

This protocol describes a general procedure for the synthesis of racemic this compound via the coupling of alanine with benzylamine.

Materials:

  • DL-Alanine

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve DL-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the benzylamine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

Protocol for Chiral Resolution of this compound using HPLC

This protocol provides a starting point for the analytical chiral separation of this compound enantiomers.

Equipment and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Diethylamine (DEA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:IPA with 0.1% DEA (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Record the chromatogram and determine the retention times of the two enantiomers.

  • Optimize the mobile phase composition (ratio of hexane to IPA) and the concentration of the additive (DEA) to achieve baseline separation with a resolution (Rs) > 1.5.

Visualizations

General Synthesis and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution cluster_application Application Prochiral Prochiral Starting Materials (e.g., Alanine derivative) Coupling Amide Coupling (e.g., EDC, HOBt) Prochiral->Coupling Racemate Racemic this compound Coupling->Racemate Resolution Resolution Method (e.g., Diastereomeric Salt Crystallization, Enzymatic Resolution, Chiral HPLC) Racemate->Resolution Enantiomers Separated Enantiomers Resolution->Enantiomers API Active Pharmaceutical Ingredient (API) (e.g., Lacosamide Precursor) Enantiomers->API Ligand Chiral Ligand Synthesis Enantiomers->Ligand

Caption: Workflow for the synthesis, resolution, and application of this compound.

Diastereomeric Salt Resolution Logic

G cluster_salts Formation of Diastereomeric Salts cluster_enantiomers Recovery of Enantiomers Racemate Racemic Amine (R-Amine + S-Amine) Salt1 Diastereomer 1 (R-Amine, S-Acid) Racemate->Salt1 Salt2 Diastereomer 2 (S-Amine, S-Acid) Racemate->Salt2 ResolvingAgent Chiral Acid (e.g., S-Acid) ResolvingAgent->Salt1 ResolvingAgent->Salt2 Separation Separation (Fractional Crystallization) Salt1->Separation Salt2->Separation EnantiomerR Pure R-Amine Separation->EnantiomerR EnantiomerS Pure S-Amine Separation->EnantiomerS

Sources

discovery and history of "2-amino-N-benzylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of (R)-2-amino-N-benzyl-3-methoxypropanamide

Introduction

(R)-2-amino-N-benzyl-3-methoxypropanamide is a chiral amino acid derivative that has garnered significant attention in the pharmaceutical industry.[1] While not a therapeutic agent itself, its importance lies in its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide (Vimpat®).[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of (R)-2-amino-N-benzyl-3-methoxypropanamide, with a focus on its critical role in the development of Lacosamide. The narrative will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(R)-2-amino-N-benzyl-3-methoxypropanamide, also known by synonyms such as N-benzyl-O-methyl-D-serinamide and N-Desacetyl Lacosamide, is a chiral compound with the molecular formula C₁₁H₁₆N₂O₂.[1] Its structure features a propanamide backbone with a benzyl group attached to the amide nitrogen, an amino group at the α-carbon, and a methoxy group at the β-position. The (R)-configuration at the α-carbon is crucial for its biological activity and its utility in the synthesis of the active (R)-enantiomer of Lacosamide.[1][2]

Table 1: Physicochemical Properties of (R)-2-amino-N-benzyl-3-methoxypropanamide

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-N-benzyl-3-methoxypropanamide[1]
CAS Number 196601-69-1[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][4]
Molecular Weight 208.26 g/mol [1][4]
Appearance White to off-white powder or colorless to light yellow solid[1][2]
Boiling Point 421.947 °C at 760 mmHg[2]
Density 1.107 g/cm³[2]
Flash Point 208.986 °C[2]
Solubility Soluble in DMSO and methanol[1]
Storage 2-8°C, hygroscopic[1]

The Genesis of a Key Intermediate: A Historical Perspective

The history of (R)-2-amino-N-benzyl-3-methoxypropanamide is intrinsically linked to the development of the anti-epileptic drug Lacosamide. Research into novel anticonvulsant agents in the late 20th century led to the exploration of functionalized amino acids as a promising class of compounds.[5] The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide, first reported in the 1990s, was a pivotal step in the journey to discover Lacosamide.[1] Researchers at the University of Houston were instrumental in identifying the potential of this class of compounds to modulate sodium channel activity, a key mechanism in controlling seizures.[1]

The development of Lacosamide and its intermediates represents a shift towards designing drugs with high stereochemical precision to enhance efficacy and minimize off-target effects. The (R)-stereochemistry of 2-amino-N-benzyl-3-methoxypropanamide was found to be critical for the desired pharmacological activity of the final drug product, Lacosamide.[2]

Synthesis Methodologies: Achieving Chiral Purity

The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide with high enantiomeric purity is a critical aspect of its production for pharmaceutical applications. Several synthetic routes have been developed, with a strong emphasis on stereoselective methods.

Asymmetric Synthesis Strategies

Asymmetric synthesis is the most direct approach to obtain the enantiomerically pure (R)-isomer.[1] One of the most successful methods involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions.[1] A notable example is the nickel(II)-mediated asymmetric synthesis, which employs square-planar nickel(II) complexes of chiral Schiff bases derived from naturally occurring amino acids. This method has been shown to yield enantiomeric excesses greater than 99%.[1]

Other Synthetic Approaches

Other methods for synthesizing (R)-2-amino-N-benzyl-3-methoxypropanamide include:

  • Starting from Benzylamine: A common method involves the reaction of benzylamine with a protected and activated derivative of (R)-3-methoxyalanine.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the formation of the desired (R)-enantiomer.[1]

  • Enzymatic Resolution: Enzymes can be used to selectively resolve a racemic mixture, either by selectively reacting with one enantiomer or by selectively degrading one enantiomer, leaving the desired (R)-isomer.[1]

Below is a generalized workflow for the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide, highlighting the key stages.

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product Chiral Precursor (R)-3-methoxyalanine derivative Activation Activation of Carboxylic Acid Chiral Precursor->Activation Benzylamine Benzylamine Amide Coupling Amide Bond Formation Benzylamine->Amide Coupling Activation->Amide Coupling Deprotection Removal of Protecting Groups Amide Coupling->Deprotection Final_Product (R)-2-amino-N-benzyl-3-methoxypropanamide Deprotection->Final_Product

Caption: Generalized synthetic workflow for (R)-2-amino-N-benzyl-3-methoxypropanamide.

Role in Lacosamide Synthesis and Biological Significance

The primary application of (R)-2-amino-N-benzyl-3-methoxypropanamide is as a crucial intermediate in the manufacturing process of Lacosamide.[2][6] The synthesis of Lacosamide involves the N-acetylation of (R)-2-amino-N-benzyl-3-methoxypropanamide.

G Intermediate (R)-2-amino-N-benzyl-3-methoxypropanamide Product Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide) Intermediate->Product N-Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product

Caption: Conversion of the intermediate to Lacosamide.

While (R)-2-amino-N-benzyl-3-methoxypropanamide itself does not have a known primary mechanism of action in biological systems, its significance lies in being a direct precursor to Lacosamide.[1] Lacosamide is an anticonvulsant that works by selectively enhancing the slow inactivation of voltage-gated sodium channels in neurons, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[2]

Interestingly, (R)-2-amino-N-benzyl-3-methoxypropanamide is also considered an impurity of Lacosamide.[1][3][7] As such, it serves as an important reference standard in the quality control of Lacosamide drug formulations.[1] Some studies suggest that it may possess pharmacological properties similar to Lacosamide, potentially modulating voltage-gated sodium channels, but further research is needed to fully elucidate its pharmacodynamic profile.[1]

Experimental Protocols

General Protocol for Amide Coupling

The following is a generalized, illustrative protocol for the amide coupling step in the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide. Specific reagents, solvents, and conditions may vary depending on the chosen synthetic route.

  • Preparation of the Activated Carboxylic Acid:

    • Dissolve the protected (R)-3-methoxyalanine derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)) and an activating agent (e.g., N-hydroxysuccinimide) to the solution.[8]

    • Stir the mixture at room temperature for a specified period to allow for the formation of the activated ester.

  • Amidation Reaction:

    • In a separate flask, dissolve benzylamine in the same aprotic solvent.

    • Slowly add the solution of the activated ester to the benzylamine solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to proceed for several hours to overnight, monitoring the progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the protected intermediate.

Preclinical Evaluation of Anticonvulsant Activity (for related compounds)

While (R)-2-amino-N-benzyl-3-methoxypropanamide is primarily an intermediate, related 2-amino-N-alkylpropanamide derivatives have been evaluated for their anticonvulsant properties using standard preclinical models.[5] These tests are crucial for identifying promising drug candidates.

Maximal Electroshock (MES) Test:

  • Purpose: A model for generalized tonic-clonic seizures.[5]

  • Procedure:

    • Administer the test compound to rodents (e.g., mice) at a specific dose and route (e.g., intraperitoneally).[5]

    • After a predetermined time, deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes.[5]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[5]

    • Protection is defined as the absence of this tonic extension.[5]

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Purpose: A model for myoclonic and absence seizures.[5]

  • Procedure:

    • Administer the test compound to rodents.

    • After a set time, inject a convulsive dose of pentylenetetrazol subcutaneously.

    • Observe the animals for the onset and severity of seizures.

    • The ability of the test compound to prevent or delay the onset of seizures is measured.

Conclusion

The discovery and development of (R)-2-amino-N-benzyl-3-methoxypropanamide are a testament to the importance of chiral intermediates in modern drug development. While its own biological activity is a subject of ongoing investigation, its role as the immediate precursor to the widely used anticonvulsant Lacosamide is firmly established. The synthesis of this compound, with its emphasis on stereochemical control, highlights the precision required in pharmaceutical manufacturing. For researchers and professionals in drug development, the story of (R)-2-amino-N-benzyl-3-methoxypropanamide serves as a compelling case study in the journey from a simple chiral molecule to a life-changing therapeutic agent.

References

  • (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 - Smolecule. (2023, August 15).
  • Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem. (n.d.).
  • Comparative Analysis of 2-Amino-N-butylpropanamide Derivatives as Potential Anticonvulsant Agents - Benchchem. (n.d.).
  • US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents. (n.d.).
  • 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide - Sigma-Aldrich. (n.d.).
  • 196601-69-1|(R)-2-Amino-N-benzyl-3-methoxypropanamide - BLDpharm. (n.d.).
  • N-Benzyl-2-hydroxypropanamide|CAS 6295-31-4 - Benchchem. (n.d.).
  • (R)-2-Amino-N-benzyl-3-methoxypropionamide - SRD Pharma. (n.d.).
  • 2-amino-N-benzylpropanamide | C10H14N2O | CID 3496505 - PubChem. (n.d.).
  • 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem. (n.d.).
  • (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1 - ChemicalBook. (2025, July 14).

Sources

(R)-2-Amino-N-benzyl-3-methoxypropanamide: A Core Pharmaceutical Intermediate in the Synthesis of Lacosamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-2-amino-N-benzyl-3-methoxypropanamide (CAS: 196601-69-1), a chiral amino acid derivative, holds a critical position in contemporary pharmaceutical synthesis.[1][2] Its primary significance lies in its role as the penultimate intermediate in the manufacturing of Lacosamide, an important anticonvulsant medication used for the treatment of epilepsy.[1][3][4] This guide provides an in-depth technical overview of this intermediate, covering its physicochemical properties, stereospecific synthesis, and its conversion to Lacosamide. We will explore the causality behind methodological choices, present detailed analytical protocols for quality control, and offer insights grounded in industrial application.

Introduction: The Strategic Importance of a Key Intermediate

In the multi-step synthesis of an Active Pharmaceutical Ingredient (API), the choice and quality of intermediates are paramount. They represent strategic waypoints where critical molecular architecture, particularly stereochemistry, is established. (R)-2-amino-N-benzyl-3-methoxypropanamide is a quintessential example of such an intermediate. Also known by synonyms such as N-benzyl-O-methyl-D-serinamide or Descarbonyl Lacosamide, its structure contains the precise chiral center and core scaffold required for the pharmacological activity of Lacosamide.[2][5][6]

The development of this intermediate marked a significant step in creating a more efficient and stereoselective synthesis for Lacosamide, moving away from complex chiral separations at later stages.[2] Understanding its properties and synthesis is therefore crucial for any professional involved in the process development and manufacturing of this vital antiepileptic drug.

Physicochemical Properties

A comprehensive understanding of the intermediate's physical and chemical properties is the foundation for its effective handling, synthesis, and purification.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1][5][7]
Molecular Weight 208.26 g/mol [2][7]
Appearance White to off-white powder or solid[1]
Boiling Point 421.9 °C at 760 mmHg[1]
Density 1.107 g/cm³[1]
Solubility Soluble in DMSO and methanol; slightly soluble in chloroform.[2]
Hygroscopicity Exhibits hygroscopic properties, readily absorbing moisture.[2]

Note: The hygroscopic nature of this compound necessitates storage in a dark, dry environment under an inert atmosphere, typically at 2-8°C, to prevent degradation and maintain its integrity.[2]

Synthesis and Stereochemical Control

The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide with high enantiomeric purity is the most critical aspect of its production. The (R)-configuration is essential for the desired biological activity of the final Lacosamide API.[2] Industrial synthesis routes are designed to be efficient, scalable, and economically viable. Below, we detail a common and robust synthetic approach starting from D-serine.

Core Principle: The strategy involves protecting the amino and carboxylic acid groups of D-serine (a readily available chiral starting material), modifying the side chain, and then forming the amide bond before deprotection. This "chiral pool" approach preserves the stereochemistry of the starting material throughout the synthesis.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection & Methylation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A D-Serine B N-Boc-O-methyl-D-serine A->B 1. (Boc)₂O 2. Methyl Iodide, Ag₂O Benzylamine Benzylamine C N-Boc-O-methyl-D-serine D N-Boc-(R)-2-amino- N-benzyl-3-methoxypropanamide C->D Coupling EDC, HOBt E N-Boc-(R)-2-amino- N-benzyl-3-methoxypropanamide Benzylamine->D Coupling->D F (R)-2-amino-N-benzyl- 3-methoxypropanamide E->F Trifluoroacetic Acid (TFA) or HCl in Dioxane

Caption: Synthetic workflow for (R)-2-amino-N-benzyl-3-methoxypropanamide.

Detailed Synthesis Protocol

This protocol is a representative method. Specific conditions may be subject to process optimization and patent literature.

Step 1: Preparation of N-Boc-O-methyl-D-serine

  • Rationale: The amino group of D-serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting during the subsequent amide coupling step. The hydroxyl group is then methylated to introduce the required methoxy side chain.

  • Procedure:

    • Suspend D-serine in a mixture of dioxane and water.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture and extract the N-Boc-D-serine product.

    • Dissolve the N-Boc-D-serine in a suitable solvent like DMF.

    • Add silver(I) oxide (Ag₂O) and an excess of methyl iodide. Stir in the dark until O-methylation is complete.

    • Filter the reaction mixture and purify the resulting N-Boc-O-methyl-D-serine, typically by chromatography.

Step 2: Amide Coupling with Benzylamine

  • Rationale: The carboxylic acid of the protected and methylated serine is coupled with benzylamine to form the target amide bond. The use of coupling agents like EDC and HOBt is crucial for high efficiency.[8] EDC activates the carboxylic acid, while HOBt suppresses side reactions and minimizes racemization, preserving the critical stereochemistry.[8]

  • Procedure:

    • Dissolve N-Boc-O-methyl-D-serine in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir for a short period to pre-activate the acid.

    • Add benzylamine to the mixture, often followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any generated acids.[8]

    • Allow the reaction to proceed at room temperature until completion.

    • Perform an aqueous workup to remove the water-soluble urea byproduct and other reagents. Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate, and purify the N-Boc protected intermediate.

Step 3: Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to yield the free primary amine of the target intermediate. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the purified N-Boc intermediate from Step 2 in a suitable solvent like DCM.

    • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature. The reaction is typically rapid and accompanied by the evolution of CO₂ and isobutylene.

    • Once the reaction is complete, remove the excess acid and solvent under reduced pressure.

    • The resulting salt can be neutralized with a base and extracted to yield the final, pure (R)-2-amino-N-benzyl-3-methoxypropanamide.

Role in Lacosamide Synthesis

The synthesized (R)-2-amino-N-benzyl-3-methoxypropanamide serves as the direct precursor to Lacosamide. The transformation is a straightforward N-acetylation reaction.

Acetylation Reaction Diagram

G Intermediate (R)-2-amino-N-benzyl- 3-methoxypropanamide Lacosamide Lacosamide ((R)-2-acetamido-N-benzyl- 3-methoxypropanamide) Intermediate->Lacosamide Reagent Acetic Anhydride or Acetyl Chloride Reagent->Lacosamide Base Base (e.g., Pyridine) Base->Lacosamide

Caption: Final acetylation step to synthesize Lacosamide.

Acetylation Protocol
  • Rationale: The primary amino group of the intermediate is acylated using an acetylating agent. This reaction is typically high-yielding and clean.

  • Procedure:

    • Dissolve (R)-2-amino-N-benzyl-3-methoxypropanamide in a suitable solvent like tetrahydrofuran (THF) or DCM.[9]

    • Cool the solution in an ice bath.

    • Add a base, such as pyridine or triethylamine, followed by the slow addition of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[9]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and perform a standard aqueous workup.

    • The crude Lacosamide is then purified, typically by recrystallization from a solvent system like ethyl acetate/heptane, to yield the final API with high purity.

Analytical Quality Control

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of the (R)-2-amino-N-benzyl-3-methoxypropanamide intermediate before its use in the final API synthesis step.

Analytical Workflow: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for assessing purity.[10]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Intermediate Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC (Chiral Column for Enantiomeric Purity) C->D E Elute with Mobile Phase D->E F Detect at specific λ (e.g., 210 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity and % Enantiomeric Excess G->H

Caption: HPLC-UV workflow for purity and enantiomeric excess analysis.

Protocol: Purity Analysis by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for general purity. For enantiomeric excess, a chiral column (e.g., Chiralpak AD-H) is required.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for reverse-phase separation. For chiral separations, mixtures of hexane/isopropanol/diethylamine are often used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The benzyl group allows for UV detection, typically around 210-220 nm.

  • Sample Preparation:

    • Prepare a stock solution of the intermediate in the mobile phase or a suitable diluent (e.g., 1 mg/mL).

    • Perform serial dilutions to create calibration standards if quantitative analysis is needed.

    • For purity assessment, a single injection of a known concentration is sufficient.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • For enantiomeric excess (e.e.), the areas of the (R)-enantiomer (A_R) and the undesired (S)-enantiomer (A_S) are used: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100.

Structural Confirmation Data

Spectroscopic analysis provides definitive structural confirmation.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ protons (~4.4 ppm), the methoxy group protons (~3.3 ppm), and protons on the aliphatic backbone.[2]
¹³C NMR A signal for the amide carbonyl carbon (~170 ppm), aromatic carbons (127-138 ppm), and aliphatic carbons including the benzylic CH₂, methoxy CH₃, and the chiral center.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 209.12, confirming the molecular weight.[2]
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine (~3300 cm⁻¹), C=O stretching of the secondary amide (~1650 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).[2]

Conclusion

(R)-2-amino-N-benzyl-3-methoxypropanamide is more than just a precursor; it is a cornerstone in the efficient and stereoselective production of Lacosamide. Its synthesis embodies key principles of modern pharmaceutical process chemistry, including chiral pool synthesis, high-efficiency coupling reactions, and the strategic use of protecting groups. The rigorous analytical control of this intermediate ensures the quality, safety, and efficacy of the final API. This guide has provided a comprehensive framework for understanding and utilizing this critical molecule, empowering researchers and development professionals to optimize its synthesis and application in the pharmaceutical industry.

References

  • CymitQuimica. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropanamide.
  • Pharmaffiliates. (n.d.). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis.
  • PubChem. (n.d.). 2-amino-N-benzyl-3-methoxypropanamide. National Center for Biotechnology Information.
  • Smolecule. (2023, August 15). (R)-2-amino-N-benzyl-3-methoxypropanamide.
  • PubChem. (n.d.). 2-amino-N-benzylpropanamide. National Center for Biotechnology Information.
  • ChemicalBook. (2025, July 14). (R)-2-amino-N-benzyl-3-methoxypropanamide.
  • BLDpharm. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropanamide.
  • Google Patents. (n.d.). US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • Echemi. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropanamide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information.
  • SRD Pharma. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide.
  • precisionFDA. (n.d.). (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE.
  • Ambeed. (n.d.). 262845-82-9|2-Amino-N-benzyl-3-methoxypropanamide.
  • Google Patents. (n.d.). WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Stereoselective Synthesis of (R)-2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-amino-N-benzylpropanamide is a chiral building block of significant interest in medicinal chemistry and drug development. Its synthesis requires precise control of stereochemistry to ensure the desired biological activity and to avoid potential off-target effects from the corresponding (S)-enantiomer. This document provides a detailed, field-proven protocol for the stereoselective synthesis of (R)-2-amino-N-benzylpropanamide starting from the commercially available chiral precursor, (R)-Alanine (D-Alanine). The described methodology employs a robust three-step sequence involving N-protection, amide bond formation via a carbodiimide-mediated coupling, and subsequent deprotection under mild acidic conditions. This protocol is designed to be self-validating, incorporating in-process controls and detailed analytical guidance to ensure high yield, chemical purity, and enantiomeric integrity of the final product.

Introduction and Strategic Overview

The synthesis of chiral amides is a cornerstone of modern pharmaceutical chemistry.[1] The amide bond is a fundamental linkage in peptides and numerous small-molecule drugs.[1] Achieving this transformation while preserving the stereochemical integrity of an adjacent chiral center is a common challenge that necessitates a carefully planned synthetic strategy.[2]

The protocol detailed herein addresses this challenge for the synthesis of (R)-2-amino-N-benzylpropanamide. Our retrosynthetic analysis identifies (R)-Alanine as an ideal and cost-effective starting material from the chiral pool. The synthetic strategy is built upon three key transformations:

  • Protection of the α-Amino Group: To prevent self-polymerization and other side reactions during carboxyl group activation, the nucleophilic α-amino group of (R)-Alanine must be temporarily masked.[3][4][5] We have selected the tert-butoxycarbonyl (Boc) group for this purpose. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is lauded for its stability to a wide range of reaction conditions, including amide coupling, while being readily removable under mild acidic conditions that do not compromise the final product's stereochemistry.[6][7]

  • Amide Bond Formation: The central transformation is the coupling of the N-protected amino acid with benzylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylate.[1] To avoid harsh reagents like thionyl chloride, which can induce racemization, this protocol employs a carbodiimide-based coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an activator, 1-hydroxybenzotriazole (HOBt).[8] This combination efficiently forms the amide bond under mild conditions, minimizing the risk of epimerization at the chiral center.[2]

  • Deprotection of the α-Amino Group: The final step involves the selective removal of the Boc protecting group to unveil the desired primary amine. This is achieved using a solution of hydrochloric acid (HCl) in an organic solvent, which cleanly cleaves the Boc group to yield the hydrochloride salt of the target compound, facilitating its isolation and purification as a stable, crystalline solid.[9]

This strategic sequence ensures a high degree of control over the chemical and stereochemical outcome of the synthesis.

Reaction Scheme

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A (R)-Alanine B N-Boc-(R)-Alanine A->B (Boc)₂O, NaOH THF/H₂O C N-Boc-(R)-Alanine D N-Boc-(R)-2-amino- N-benzylpropanamide C->D Benzylamine, DCC, HOBt DCM E N-Boc-(R)-2-amino- N-benzylpropanamide F (R)-2-amino-N-benzylpropanamide (HCl Salt) E->F 4M HCl in Dioxane DCM

Caption: Overall reaction scheme for the synthesis of (R)-2-amino-N-benzylpropanamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )SupplierPurity
(R)-Alanine (D-Alanine)338-69-289.09Sigma-Aldrich≥99%
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Sigma-Aldrich≥99%
Sodium Hydroxide (NaOH)1310-73-240.00Fisher Scientific≥97%
Tetrahydrofuran (THF), Anhydrous109-99-972.11Sigma-Aldrich≥99.9%
Benzylamine100-46-9107.15Sigma-Aldrich≥99%
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33Sigma-Aldrich99%
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13Sigma-Aldrich≥97% (anhydrous)
Dichloromethane (DCM), Anhydrous75-09-284.93Sigma-Aldrich≥99.8%
4 M HCl in 1,4-Dioxane30378-01-7-Sigma-Aldrich4.0 M
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificACS Grade
Hexanes110-54-3-Fisher ScientificACS Grade
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37Fisher Scientific≥99.5%
Saturated Sodium Bicarbonate (NaHCO₃)--Lab Prepared-
1 M Hydrochloric Acid (HCl)--Lab Prepared-
Equipment
  • Magnetic stir plates and stir bars

  • Round-bottom flasks (various sizes)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flasks

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H, ¹³C)

  • Mass Spectrometer (e.g., ESI-MS)

  • Chiral HPLC system

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-(R)-Alanine

This procedure details the protection of the amino group of (R)-alanine.[10]

  • Dissolution: In a 500 mL round-bottom flask, dissolve (R)-Alanine (10.0 g, 112.2 mmol) in a solution of sodium hydroxide (5.39 g, 134.7 mmol) in 120 mL of deionized water. Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 120 mL of tetrahydrofuran (THF) to the flask. Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (26.9 g, 123.4 mmol) in 50 mL of THF. Add the (Boc)₂O solution dropwise to the stirred amino acid solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by TLC (Eluent: 10% Methanol in DCM; Stain: Ninhydrin). The starting material (R-alanine) will stain positive with ninhydrin, while the N-Boc protected product will not.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF. Add 100 mL of water to the remaining aqueous solution and wash with diethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of N-Boc-(R)-Alanine will form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield N-Boc-(R)-Alanine as a white solid.

    • Expected Yield: 90-95%

    • Characterization: Confirm structure by ¹H NMR and ¹³C NMR.

Step 2: Synthesis of N-Boc-(R)-2-amino-N-benzylpropanamide

This step involves the DCC-mediated amide coupling of the protected amino acid with benzylamine.

  • Setup: To a 500 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-(R)-Alanine (15.0 g, 79.3 mmol) and 1-hydroxybenzotriazole (HOBt) (11.8 g, 87.2 mmol). Dissolve the solids in 200 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (17.9 g, 87.2 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add benzylamine (9.3 mL, 87.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Filtration: After completion, filter the reaction mixture through a celite pad or a fritted glass funnel to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM (2 x 20 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (Silica gel, gradient elution with 10-40% Ethyl Acetate in Hexanes) to yield N-Boc-(R)-2-amino-N-benzylpropanamide as a white solid.

    • Expected Yield: 80-90%

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 3: Synthesis of (R)-2-amino-N-benzylpropanamide Hydrochloride

This final step removes the Boc protecting group to yield the target compound as its hydrochloride salt.

  • Dissolution: Dissolve the purified N-Boc-(R)-2-amino-N-benzylpropanamide (10.0 g, 35.9 mmol) in 50 mL of DCM in a 250 mL round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice-water bath. Slowly add 4 M HCl in 1,4-dioxane (45 mL, 179.5 mmol, 5 equivalents) dropwise. Gas evolution (isobutylene) will be observed.

  • Reaction: After addition, remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Precipitation and Isolation: The product hydrochloride salt will precipitate from the solution. Add 100 mL of diethyl ether to the mixture to ensure complete precipitation. Stir for an additional 30 minutes.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the product under high vacuum for 12 hours to yield (R)-2-amino-N-benzylpropanamide hydrochloride as a stable, white crystalline solid.

    • Expected Yield: >95%

    • Final Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine enantiomeric purity (e.g., >99% ee) using Chiral HPLC analysis.

Experimental Workflow Visualization

G start Start: (R)-Alanine step1 Step 1: N-Boc Protection ((Boc)₂O, NaOH, THF/H₂O) start->step1 workup1 Workup 1: THF Removal, Ether Wash, Acidification (HCl), EtOAc Extraction step1->workup1 purify1 Purification 1: Dry (MgSO₄) & Concentrate (N-Boc-(R)-Alanine) workup1->purify1 step2 Step 2: Amide Coupling (Benzylamine, DCC, HOBt, DCM) purify1->step2 workup2 Workup 2: Filter DCU, Wash (HCl, NaHCO₃, Brine) step2->workup2 purify2 Purification 2: Column Chromatography (N-Boc Product) workup2->purify2 step3 Step 3: Deprotection (4M HCl in Dioxane) purify2->step3 workup3 Isolation: Precipitate with Ether, Filter step3->workup3 purify3 Final Product: Dry under Vacuum ((R)-2-amino-N-benzylpropanamide HCl) workup3->purify3 analysis Characterization: NMR, MS, Chiral HPLC purify3->analysis end_node End Product analysis->end_node

Sources

Application Note: Comprehensive Characterization of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-amino-N-benzylpropanamide, a key intermediate and building block in medicinal chemistry. Recognizing that direct experimental data for this specific molecule is not extensively published, this note synthesizes information from structurally related compounds and foundational analytical principles to propose robust protocols for identity, purity, and structural elucidation. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes detailed, step-by-step protocols and expected data, providing researchers with a solid framework for their analytical workflows.

Introduction

This compound is a chiral amine derivative with significant potential in drug discovery and development. Its structure, featuring a primary amine, an amide linkage, and a benzyl group, makes it a versatile scaffold for synthesizing more complex molecules. Accurate and comprehensive characterization is paramount to ensure the quality, safety, and efficacy of any downstream applications. This guide is designed to provide the scientific community with a thorough set of analytical protocols to confidently assess the identity, purity, and structural integrity of this compound.

The methodologies presented herein are grounded in established analytical techniques and adapted from published data on analogous structures.[1][2][3][4] While these protocols are robust, it is imperative that researchers perform method validation specific to their instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is an indispensable technique for assessing the purity of this compound and for separating its enantiomers, which is critical for its potential pharmaceutical applications.[2] The presence of a chromophore in the benzyl group allows for straightforward detection using UV spectroscopy.[4]

Rationale for Method Selection

A reversed-phase HPLC method is proposed for purity analysis due to its wide applicability and compatibility with the analyte's polarity. For enantiomeric separation, a chiral stationary phase (CSP) is necessary to differentiate between the stereoisomers.[2]

Proposed HPLC Method for Purity Analysis

This protocol is adapted from established methods for similar benzamide derivatives and is designed to provide a robust starting point for method development.[4]

Table 1: HPLC Parameters for Purity Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Experimental Protocol: Purity Analysis
  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • System Setup and Equilibration: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Proposed HPLC Method for Enantiomeric Separation

For chiral separation, a normal-phase HPLC method with a chiral stationary phase is often effective.[2]

Table 2: HPLC Parameters for Enantiomeric Separation

ParameterRecommended Conditions
Column Amylose-based chiral stationary phase (e.g., Chiralpak AD-H)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Experimental Protocol: Enantiomeric Separation
  • Standard and Sample Preparation: Prepare the racemic and enantiomerically pure standards, as well as the test sample, in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).

  • System Setup and Equilibration: Configure the HPLC system as per Table 2 and allow the system to equilibrate.

  • Analysis: Inject the standards and sample.

  • Data Analysis: Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Equilibrate System C->D E Inject Sample D->E F Chromatographic Separation E->F G Detect (UV) F->G H Integrate Peaks G->H I Quantify Purity / Enantiomeric Ratio H->I

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is the primary tool for purity analysis, GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process. Due to the polar nature of this compound, derivatization is required to increase its volatility for GC analysis.[5]

Derivatization Strategy

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines and amides.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are suitable reagents. MTBSTFA is often preferred as it forms more stable derivatives.[5]

Proposed GC-MS Method

Table 3: GC-MS Parameters

ParameterRecommended Conditions
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Experimental Protocol: GC-MS Analysis
  • Derivatization: In a sealed vial, dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., acetonitrile). Add 100 µL of MTBSTFA. Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system operating under the conditions outlined in Table 3.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of the derivatized this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

GCMS_Workflow A Sample Preparation B Derivatization with Silylating Agent (e.g., MTBSTFA) A->B C Injection into GC B->C D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Interpretation F->G

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted NMR Data

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.20 - 7.40m5H
Amide-NH~7.0 (broad)br s1H
Benzyl-CH₂~4.40d2H
CH (α-carbon)~3.50q1H
Amine-NH₂~1.8 (broad)br s2H
Methyl-CH₃~1.20d3H

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~175
Aromatic-C (ipso)~138
Aromatic-C127 - 129
CH (α-carbon)~52
Benzyl-CH₂~44
Methyl-CH₃~18
Experimental Protocol: NMR Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

  • Structural Confirmation: Compare the obtained spectra with the predicted data and analyze the coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the this compound molecule.

Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands for the amine, amide, and aromatic functionalities.[3][6]

Table 6: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
N-H Stretch (Amide)~3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C=C Stretch (Aromatic)1450 - 1600Medium
Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing it into a transparent disk.[3]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values in Table 6 to confirm the presence of the expected functional groups.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC, GC-MS, NMR, and FTIR, researchers can confidently determine the identity, purity, and structure of this important chemical entity. It is crucial to reiterate that these protocols, while based on sound scientific principles and data from related molecules, should be validated for the specific laboratory conditions and instrumentation used.

References

  • PubChem. This compound. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Purification of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the purification of 2-amino-N-benzylpropanamide, a chiral amino acid derivative relevant in pharmaceutical synthesis. Recognizing the dual purification challenge—achieving both high chemical purity and enantiomeric specificity—this document delineates two distinct High-Performance Liquid Chromatography (HPLC) protocols. The first protocol details an optimized reversed-phase HPLC (RP-HPLC) method for the removal of synthetic impurities. The second addresses the critical task of enantiomeric separation using Chiral Stationary Phase (CSP) HPLC. The methodologies are grounded in established chromatographic principles, explaining the rationale behind the selection of columns, mobile phases, and additives to ensure robust, reproducible, and scalable purification for research, development, and quality control applications.

Introduction: The Purification Imperative

This compound is a chiral molecule whose utility in synthetic chemistry, particularly as a building block for more complex pharmaceutical agents, necessitates stringent purity standards[1][2]. Impurities from the synthetic route, such as unreacted starting materials or side-products, can compromise downstream applications and biological assays. Furthermore, as a chiral compound, its enantiomers may exhibit different pharmacological and toxicological profiles, making the isolation of a single enantiomer a frequent requirement in drug development[3].

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for both the analysis and purification of such compounds due to its high resolution, sensitivity, and adaptability[4]. This guide presents a two-pronged HPLC strategy: first, an achiral reversed-phase method to ensure chemical purity, followed by a specialized chiral method for enantiomeric resolution.

Part I: Achiral Purification via Reversed-Phase HPLC

The primary objective of this stage is to isolate this compound from non-isomeric impurities. Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the most effective and widely used mode for this purpose[4][5].

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., silica gel functionalized with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol)[5]. This compound, possessing both a hydrophobic benzyl group and polar amine and amide functionalities, is well-suited for this technique. Its retention is governed by the hydrophobic interactions between its non-polar regions and the C18 stationary phase. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity.

Method Development & Rationale
  • Column Selection: A C18 column is the standard choice for small molecule purification, offering a strong hydrophobic character for effective retention and separation[5].

  • Mobile Phase Composition: A gradient of water and acetonitrile is chosen for its excellent solvating properties and low UV cutoff.

  • The Critical Role of Additives: The primary amine in this compound is basic and can interact ionically with residual acidic silanol groups on the silica surface of the column. This secondary interaction leads to significant peak tailing and poor resolution. To counteract this, a small concentration (0.1%) of an ion-pairing agent like Trifluoroacetic Acid (TFA) is added to the mobile phase[6]. TFA serves two functions: it protonates the primary amine to form a single ionic species, and it masks the active silanol sites, resulting in sharp, symmetrical peaks.

  • Detection: The benzyl group in the molecule contains an aromatic ring, which is a strong chromophore. This allows for sensitive detection using a UV detector, typically at a wavelength of 254 nm[7].

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal volume of a solvent mixture that mirrors the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). If solubility is low, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be minimized. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% Mobile Phase A) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Begin the gradient elution as detailed in Table 1.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main product peak, ensuring collection starts and ends at the baseline to avoid cross-contamination with adjacent impurities.

  • Post-Purification Workup: Combine the collected fractions containing the pure product. The volatile mobile phase can be removed using a rotary evaporator or a lyophilizer to yield the purified compound as its TFA salt.

Data Presentation: Achiral Purification Conditions
ParameterRecommended ConditionRationale
HPLC System Preparative HPLC with Gradient Pump and UV DetectorSuitable for handling larger sample loads and resolving complex mixtures.
Column C18 Silica Gel, 5 or 10 µm particle sizeIndustry standard for reversed-phase purification of small molecules[5].
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier. TFA is added to improve peak shape for basic analytes like amines[6].
Gradient Elution 5% to 95% B over 20-30 minutesA broad gradient is effective for separating compounds with a wide range of polarities.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for 21.2 mm ID)To be optimized for resolution and run time.
Column Temperature Ambient (or 30-40 °C for improved efficiency)Elevated temperatures can reduce viscosity and improve peak shape.
Detection Wavelength 254 nmThe benzyl group provides strong UV absorbance at this wavelength[7].
Injection Volume Dependent on column loading capacity and sample concentrationMust be optimized to avoid column overload and peak distortion.
Visualization: Achiral Purification Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing dissolve Dissolve Crude Product in Initial Mobile Phase filtrate Filter through 0.45 µm Syringe Filter dissolve->filtrate equilibrate Equilibrate C18 Column (95% Aqueous + 0.1% TFA) filtrate->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution (5% -> 95% Acetonitrile) inject->gradient collect Collect Fractions (Monitor UV at 254 nm) gradient->collect pool Pool Pure Fractions collect->pool evaporate Remove Solvent (Rotary Evaporation) pool->evaporate pure_product Pure Product (TFA Salt) evaporate->pure_product

Workflow for Achiral RP-HPLC Purification.

Part II: Chiral Separation of Enantiomers

Once chemical purity is established, the next step is to separate the enantiomers. This cannot be achieved on an achiral column and requires a Chiral Stationary Phase (CSP).

Principle of Separation

CSPs create a chiral environment inside the column. Enantiomers, being stereoisomers, can interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. This difference in interaction strength leads to different retention times, allowing for their separation[8]. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile and effective for a broad range of chiral molecules, including amino acid derivatives[3][9].

Method Development & Rationale
  • Column Selection: A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, is a highly recommended starting point. These phases are known to resolve a wide variety of chiral compounds, including those with amine and amide functionalities, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions[3][9].

  • Mobile Phase: Chiral separations on polysaccharide CSPs are most often performed in normal-phase mode, using mixtures of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol)[3]. The alcohol modifier is crucial for elution and for modulating the interactions between the analyte and the CSP.

  • The Role of Basic Additives: In contrast to the acidic additive used in RP-HPLC, a small amount of a basic additive like Diethylamine (DEA) is often required in normal-phase chiral separations of basic compounds[3]. The primary amine of this compound can bind very strongly and non-specifically to acidic sites on the CSP surface, leading to poor peak shape or even irreversible retention. DEA competes for these active sites, ensuring that the separation is based on specific chiral interactions, which results in improved peak symmetry and efficiency[3].

  • Detection: UV detection at 254 nm remains an effective method.

Experimental Protocol: Analytical Chiral HPLC
  • Sample Preparation: Dissolve the chemically pure (racemic or enantiomerically enriched) this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 80:20 n-Hexane:2-Propanol with 0.1% DEA) until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The separation is typically run isocratically (with a constant mobile phase composition).

  • Optimization (if needed): If resolution is insufficient, adjust the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention times, while decreasing it will increase retention and may improve resolution. The type of alcohol (e.g., switching from 2-propanol to ethanol) can also significantly alter selectivity[3].

Data Presentation: Chiral Separation Conditions
ParameterRecommended ConditionRationale
HPLC System Analytical HPLC with UV DetectorFor method development and analysis of enantiomeric purity.
Column Polysaccharide-based CSP (e.g., Chiralpak® IA or similar)Proven to be highly effective for the enantioseparation of amino acid derivatives[3][9].
Mobile Phase n-Hexane / 2-Propanol (IPA) with 0.1% Diethylamine (DEA)Common normal-phase system for chiral separations.
Composition Isocratic (e.g., 80:20 Hexane:IPA)Isocratic elution is standard for chiral methods to ensure reproducibility.
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)Standard flow rate for analytical separations.
Column Temperature Ambient (or controlled at 25 °C)Temperature can affect chiral recognition; a controlled temperature ensures consistent results.
Detection Wavelength 254 nmThe benzyl chromophore allows for sensitive UV detection.
Additive Rationale 0.1% DEAA basic additive is crucial to suppress non-specific interactions of the amine with the CSP, improving peak shape[3].
Visualization: Chiral Separation Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start_mat Start with Chemically Pure Racemic Product dissolve Dissolve Sample in Mobile Phase (1 mg/mL) start_mat->dissolve equilibrate Equilibrate Chiral CSP Column (Hexane/IPA + 0.1% DEA) dissolve->equilibrate inject Inject Sample equilibrate->inject isocratic Run Isocratic Elution inject->isocratic detect Detect Enantiomers (UV at 254 nm) isocratic->detect chromatogram Analyze Chromatogram for Two Separated Peaks detect->chromatogram purity Calculate Enantiomeric Purity / Ratio chromatogram->purity

Workflow for Chiral HPLC Separation.

Conclusion

The successful purification of this compound hinges on a systematic, two-stage HPLC approach. An initial reversed-phase method using a C18 column with an acidic modifier (TFA) effectively removes general chemical impurities, yielding a product of high chemical purity. Subsequently, a specialized normal-phase method on a polysaccharide-based chiral stationary phase with a basic modifier (DEA) enables the resolution of its enantiomers. The principles and protocols detailed in this guide provide a robust foundation for researchers and drug development professionals to achieve the required purity standards for this important synthetic building block.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3496505, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9837181, 2-amino-N-benzyl-3-methoxypropanamide. [Link]

  • Neupane, B. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Ye, L., & Landen, W. O. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • Autepharm. (n.d.). Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-45. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1696-1715. [Link]

  • Lee, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184. [Link]

Sources

Introduction: The Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 2-amino-N-benzylpropanamide

This compound is a derivative of the amino acid alanine, featuring a benzyl group attached to the amide nitrogen. As a chiral molecule with various functional groups—a primary amine, a secondary amide, a methyl group, and an aromatic ring—its structural confirmation is a critical step in synthesis, quality control, and further development in pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

This application note provides a comprehensive guide for researchers and scientists on the complete NMR analysis of this compound. It covers the essential protocols for sample preparation, detailed interpretation of 1D (¹H and ¹³C) spectra, and the use of 2D correlation experiments (COSY and HSQC) to definitively assign the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The combination of 1D ¹H and ¹³C NMR, along with 2D COSY and HSQC experiments, provides a robust and definitive method for the structural characterization of this compound. The ¹H spectrum confirms the presence and relative number of all proton types, while the ¹³C spectrum confirms the carbon skeleton. COSY and HSQC experiments serve as a self-validating system by confirming the through-bond connectivity between protons and between protons and their attached carbons, respectively. This comprehensive approach ensures high confidence in the structural assignment, which is fundamental for any further application in drug development and chemical research.

References

  • Small molecule NMR sample preparation. (2023). Emory University. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]

  • NMR Sample Preparation. NMR Spectroscopy, University of Notre Dame. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Michigan State University. [Link]

  • Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. [Link]

  • NMR Chart. University of California, Los Angeles. [Link]

  • (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE. precisionFDA. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health. [Link]

  • 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • bmse000282 Alanine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. [Link]

  • The very basics of NMR of proteins. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • N-Benzylpropanamide. PubChem, National Institutes of Health. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. [Link]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Identification of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the unequivocal identification of 2-amino-N-benzylpropanamide. This compound is a known impurity and primary metabolite of Lacosamide, an anti-epileptic drug, making its accurate detection critical for pharmaceutical quality control and pharmacokinetic studies. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction: The Significance of this compound Identification

This compound, also known as N-desacetyl Lacosamide, is a key compound in the developmental and metabolic lifecycle of Lacosamide.[1] As a process impurity, its presence and quantity in the final drug product are critical quality attributes that must be strictly controlled. Furthermore, as a metabolite, its characterization in biological matrices is fundamental to understanding the pharmacokinetics and disposition of Lacosamide.

The molecular formula of this compound is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol .[2] Its structure, featuring a primary amine and a secondary amide linked to a benzyl group, lends itself to sensitive and specific analysis by LC-MS/MS. The method detailed below leverages these properties to achieve high selectivity and sensitivity, essential for its detection at trace levels in complex matrices.

This guide eschews a rigid template to provide a narrative that explains the "why" behind each step, ensuring a deeper understanding and facilitating adaptation to specific laboratory contexts. The protocol is designed to be self-validating, with every parameter choice justified by established analytical chemistry principles and supported by authoritative references.

Materials and Reagents

Chemicals and Solvents
  • This compound reference standard: (Purity ≥98%)

  • Internal Standard (IS): Lacosamide-d3 or a structurally similar analog with stable isotope labels is highly recommended for bioanalytical applications to compensate for matrix effects and variability.[3][4]

  • Acetonitrile (ACN): LC-MS grade or equivalent

  • Methanol (MeOH): LC-MS grade or equivalent

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Formic Acid (FA): LC-MS grade, ≥99% purity

Instrumentation and Consumables
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A reversed-phase C18 column is recommended due to the moderate polarity of the analyte. A column with dimensions such as 2.1 mm x 50 mm and a particle size of 1.8 µm is suitable for fast and efficient separations.

  • Sample Vials: 1.5 mL glass or polypropylene vials with caps.

  • Microcentrifuge tubes: 1.5 mL or 2.0 mL.

  • Pipettes and tips: Calibrated for accuracy.

  • Vortex mixer

  • Microcentrifuge

Experimental Workflow: From Sample to Signal

The entire analytical process is streamlined to ensure reproducibility and high-throughput. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precip Protein Precipitation with Acetonitrile add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Ionization (ESI+) lc->ms msms Tandem MS Detection (MRM) ms->msms quant Quantification & Identification msms->quant report Generate Report quant->report

Caption: High-level workflow for the LC-MS/MS identification of this compound.

Detailed Protocols

Standard and Sample Preparation

The causality behind this sample preparation choice is the efficient removal of proteins from biological matrices like plasma, which can interfere with the analysis and damage the LC column. Acetonitrile is a widely used solvent for this "protein crash" method due to its ability to effectively precipitate proteins while keeping small molecules like our analyte in solution.[5][6]

Protocol:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into a blank matrix to generate a calibration curve.

  • Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of the sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the specific chemical properties of this compound. A C18 column is chosen for its excellent retention of moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization (ESI+).

Liquid Chromatography Parameters:

ParameterRecommended Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

The selection of MRM transitions is the cornerstone of a selective and sensitive LC-MS/MS method. The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 209.1. The product ions are chosen based on predictable fragmentation pathways. For N-benzyl compounds, a common and stable fragment is the tropylium ion at m/z 91. Another highly probable fragmentation involves the cleavage of the amide bond to yield the benzylamine fragment at m/z 108.[7]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound209.1108.1 (Quantifier)10015
This compound209.191.1 (Qualifier)10025
Internal Standard (e.g., Lacosamide-d3)254.2108.110015

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Interpretation

Data acquisition and processing should be performed using the instrument manufacturer's software.

  • Identification: The identification of this compound is confirmed by the presence of a peak at the expected retention time with the correct precursor-product ion transitions. The ratio of the quantifier to qualifier ion should be consistent across all samples and standards.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation

For use in regulated environments, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][8][9]

Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity: The range of concentrations over which the method is accurate and precise. A minimum of five standards should be used to define the calibration curve.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the identification of this compound. By explaining the rationale behind the experimental choices and grounding the method in authoritative guidelines, this document serves as a practical tool for scientists in pharmaceutical development and related fields. The detailed steps for sample preparation, chromatography, and mass spectrometry, coupled with a clear validation framework, ensure the generation of reliable and reproducible data.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • AAPS. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. [Link]

  • Su, G. et al. (2020). MS/MS spectrum and fragmentation pathway of lacosamide. ResearchGate. [Link]

  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Vela, J. et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Yang, S. H., & Edinboro, L. (2019). Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. PubMed. [Link]

  • Frontiers in Pharmacology. (2023). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticonvulsants Based on the "2-amino-N-benzylpropanamide" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Amino Acid Amides in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, creating a significant need for novel therapeutic agents with improved efficacy and safety profiles.[1] Within the landscape of anticonvulsant drug discovery, derivatives of amino acids have emerged as a promising class of compounds.[1] Specifically, the N-benzyl-2-acetamidopropanamide scaffold has proven to be a key pharmacophore, leading to the development of potent anticonvulsant agents. This guide provides detailed synthetic protocols and application notes centered around "2-amino-N-benzylpropanamide," a crucial intermediate for accessing this important class of molecules. We will explore the synthetic rationale, step-by-step procedures, and preclinical validation methods, offering researchers a comprehensive resource for advancing their drug discovery programs.

Scientific Background: Rationale for the N-benzyl-2-acetamidopropanamide Pharmacophore

The anticonvulsant activity of this class of compounds is intrinsically linked to their specific structural features. While the exact mechanism of action can vary between derivatives, many are thought to modulate neuronal excitability. Some derivatives may exert their effects through interaction with voltage-dependent sodium channels, a common target for many antiepileptic drugs.[2] Other research points towards the modulation of excitatory amino acid transporters, such as EAAT2, as a potential mechanism.[3]

The core structure, N-benzyl-2-acetamidopropanamide, can be systematically modified to optimize anticonvulsant activity and pharmacokinetic properties. Key areas for modification include:

  • The N-benzyl group: Substitutions on the benzyl ring can influence potency and metabolic stability.

  • The propanamide backbone: The stereochemistry at the C2 position is often critical, with the (R)-enantiomer frequently exhibiting greater activity.[4]

  • Substituents at the C3 position: The introduction of small heteroatom-containing moieties at this position has been shown to significantly enhance anticonvulsant potency.[4]

The following protocols will focus on the synthesis of the core scaffold and its derivatives, providing a foundation for further structure-activity relationship (SAR) studies.

Synthetic Strategy 1: Synthesis of (R)-N-benzyl-2-acetamidopropanamide from Boc-D-alanine

This synthetic route offers a straightforward approach to the target molecule starting from commercially available Boc-protected D-alanine. The Boc (tert-butyloxycarbonyl) group provides a robust protecting group for the amine, which can be efficiently removed under acidic conditions in the final step before acetylation.

Experimental Workflow Diagram

Boc_D_Ala Boc-D-alanine Coupling Amide Coupling (DCC/HOBt) Boc_D_Ala->Coupling Benzylamine Benzylamine Benzylamine->Coupling Protected_Intermediate (R)-tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate Coupling->Protected_Intermediate Deprotection Boc Deprotection (TFA) Protected_Intermediate->Deprotection Amine_Intermediate (R)-2-amino-N-benzylpropanamide Deprotection->Amine_Intermediate Acetylation Acetylation (Acetic Anhydride) Amine_Intermediate->Acetylation Final_Product (R)-N-benzyl-2-acetamidopropanamide Acetylation->Final_Product

Caption: Synthesis of (R)-N-benzyl-2-acetamidopropanamide from Boc-D-alanine.

Step-by-Step Protocol

Step 1: Amide Coupling to form (R)-tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate

  • To a solution of Boc-D-alanine (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq).[3]

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection to yield (R)-2-amino-N-benzylpropanamide

  • Dissolve the purified protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[3]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ or ammonium hydroxide.[3]

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous NaSO₄, filter, and concentrate to yield (R)-2-amino-N-benzylpropanamide, which can be used in the next step without further purification.[3]

Step 3: Acetylation to form (R)-N-benzyl-2-acetamidopropanamide

  • Dissolve the (R)-2-amino-N-benzylpropanamide (1.0 eq) in DCM or a mixture of ethyl acetate and cyclohexane.[5]

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride (1.05 eq) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous NaSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified (R)-N-benzyl-2-acetamidopropanamide.

Synthetic Strategy 2: Synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) from D-Serine

This pathway is particularly relevant for the synthesis of Lacosamide and its analogs, where a substituent is present at the C3 position. The synthesis starts from D-serine, a readily available and chiral starting material.

Experimental Workflow Diagram

D_Serine D-Serine Esterification Esterification (MeOH, SOCl₂) D_Serine->Esterification Serine_Ester D-Serine methyl ester Esterification->Serine_Ester Amidation Amidation (Benzylamine) Serine_Ester->Amidation Amide_Intermediate (2R)-2-amino-N-benzyl-3-hydroxypropanamide Amidation->Amide_Intermediate Acetylation Acetylation (Acetic Anhydride) Amide_Intermediate->Acetylation Acetylated_Intermediate (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide Acetylation->Acetylated_Intermediate Methylation Methylation (MeI, Ag₂O) Acetylated_Intermediate->Methylation Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) Methylation->Lacosamide

Caption: Synthesis of Lacosamide from D-Serine.

Step-by-Step Protocol

Step 1: Synthesis of (2R)-2-amino-N-benzyl-3-hydroxypropanamide

  • Esterify D-serine to its methyl ester, for example, by reacting it with methanol in the presence of thionyl chloride.

  • Treat the resulting D-serine methyl ester with benzylamine to form the corresponding amide, (2R)-2-amino-N-benzyl-3-hydroxypropanamide.[5][6]

Step 2: Acetylation to form (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide

  • Dissolve the amino amide from the previous step in a suitable solvent like DCM.

  • Add acetic anhydride to the solution to acetylate the primary amine, yielding (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[5][6]

Step 3: Methylation to form (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide)

  • Methylate the hydroxyl group of the acetylated intermediate using a methylating agent such as methyl iodide in the presence of a base like silver oxide in a solvent like acetonitrile.[5][6] This step yields the final product, Lacosamide.

Preclinical Evaluation: A Self-Validating System

The synthesis of novel compounds is only the first step. To establish trustworthiness in their potential therapeutic application, a robust preclinical evaluation is essential. The following assays are standard in the field for assessing the anticonvulsant activity and neurotoxicity of new chemical entities.

Preclinical Evaluation Workflow Diagram

Synthesized_Compound Synthesized Compound MES_Test Maximal Electroshock (MES) Test Synthesized_Compound->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Synthesized_Compound->scPTZ_Test SixHz_Test 6 Hz Seizure Model Synthesized_Compound->SixHz_Test Rotarod_Test Rotarod Neurotoxicity Test Synthesized_Compound->Rotarod_Test ED50 Determine ED₅₀ (Anticonvulsant Potency) MES_Test->ED50 scPTZ_Test->ED50 SixHz_Test->ED50 TD50 Determine TD₅₀ (Neurotoxicity) Rotarod_Test->TD50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI TD50->PI

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-amino-N-benzylpropanamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced amide coupling reaction. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your synthetic outcomes.

Troubleshooting Guide

This section addresses the most common and specific challenges encountered during the synthesis of this compound, typically formed by coupling an alanine derivative with benzylamine.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

Answer: Low or no yield in this amide coupling is a frequent issue that can almost always be traced back to one of four root causes: ineffective carboxylic acid activation, amine deactivation, suboptimal reaction conditions, or hydrolysis.[1]

  • Incomplete Carboxylic Acid Activation: The carboxyl group of alanine is not inherently reactive enough to form an amide bond. It must be converted into a more electrophilic species. If your coupling reagent is old, used in insufficient amounts, or is simply not potent enough for your specific substrates, activation will be incomplete.[1]

  • Amine Deactivation: The most common pitfall is a simple acid-base reaction between the carboxylic acid (alanine) and the amine (benzylamine). This forms an unreactive ammonium carboxylate salt, effectively removing both reactants from the desired pathway.[1][2]

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., an O-acylisourea ester) is highly reactive and susceptible to hydrolysis. Any moisture in your solvents or reagents will revert the intermediate back to the carboxylic acid, halting the reaction.[1]

  • Steric Hindrance: While less of an issue for alanine and benzylamine, bulky protecting groups or derivatives can physically block the amine's nucleophilic attack on the activated carboxyl group.[3]

Logical Flow for Diagnosing Low Yield

Below is a decision-making workflow to systematically identify and solve the cause of low reaction yield.

G start Low / No Yield check_activation 1. Verify Carboxylic Acid Activation (Monitor by TLC/LC-MS for consumption of acid) start->check_activation activation_ok Acid is Consumed check_activation->activation_ok Yes activation_fail Acid Remains check_activation->activation_fail No check_amine 2. Assess Amine Reactivity amine_ok Amine is Reactive check_amine->amine_ok Yes amine_fail Amine Protonated (Salt Formation) check_amine->amine_fail No check_conditions 3. Review Reaction Conditions conditions_ok Conditions are Anhydrous & Correct check_conditions->conditions_ok Yes conditions_fail Moisture Present or Wrong Solvent/Temp check_conditions->conditions_fail No activation_ok->check_amine solution_activation Solution: - Use fresh/more coupling reagent. - Switch to a stronger reagent (e.g., HATU). - Add an activator (HOBt). activation_fail->solution_activation end_node Yield Improved solution_activation->end_node amine_ok->check_conditions solution_amine Solution: - Add a non-nucleophilic base (DIPEA, NMM). - Pre-activate the carboxylic acid for 15-30 min before adding the amine. amine_fail->solution_amine solution_amine->end_node conditions_ok->end_node solution_conditions Solution: - Use anhydrous solvents/reagents. - Run under inert atmosphere (N2/Ar). - Ensure proper solvent (DCM, DMF). conditions_fail->solution_conditions solution_conditions->end_node

Sources

Technical Support Center: Purification of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-N-benzylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable chiral intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common purification issues, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making process.

Issue 1: Low or No Recovery After Column Chromatography

Q: I performed silica gel chromatography on my crude this compound, but the yield is extremely low. Where did my compound go?

A: Low recovery from silica gel chromatography is a frequent challenge with primary amines like this compound. The issue typically stems from strong interactions between the basic amine group and the acidic nature of the silica gel stationary phase.

Potential Causes and Solutions:

  • Irreversible Adsorption: The lone pair of electrons on the primary amine can form a strong ionic interaction with the acidic silanol (Si-OH) groups on the silica surface, causing your product to remain irreversibly bound to the column.[1][2]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) or ammonia (in methanol) at concentrations of 0.1-1% is highly effective. This modifier will preferentially interact with the acidic sites on the silica, allowing your product to elute as expected.[2]

  • Compound Degradation: Although less common for this specific molecule under standard chromatographic conditions, some sensitive compounds can degrade on silica.[1]

    • Solution: If you suspect degradation, you can perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica. In this case, consider alternative purification methods like recrystallization or using a less acidic stationary phase like alumina.

  • Improper Solvent System: If the mobile phase is not polar enough, your compound will not move from the origin, leading to the perception of low recovery.

    • Solution: Develop your solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal system will give your product an Rf value of 0.2-0.4.

Issue 2: Persistent Impurities After Purification

Q: I've purified my product by column chromatography, but NMR and HPLC analysis still show significant impurities. What are they and how do I remove them?

A: The identity of your impurities is highly dependent on your synthetic route, particularly the amide coupling method used.[3][4]

Common Impurities & Removal Strategies:

  • Unreacted Starting Materials: Alanine derivatives and benzylamine.

  • Coupling Agent Byproducts: These are often the most persistent and troublesome impurities.[3][5][6]

Table 1: Common Coupling Reagents and Their Byproducts

Coupling ReagentCommon ByproductRemoval Strategy
DCC (Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)DCU is poorly soluble in most organic solvents. Much of it can be removed by simple filtration of the reaction mixture.[5][6] Residual amounts can be difficult to remove via chromatography.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDU (EDC Urea)EDU is water-soluble. It can be effectively removed during an aqueous workup with an acidic wash (e.g., dilute HCl or NH₄Cl).[5][6]
BOP/PyBOPHMPA/Pyrrolidine-based byproductsBOP reagents produce carcinogenic HMPA, while PyBOP byproducts are less hazardous.[5] Both are typically removed by standard aqueous workup and chromatography.

Advanced Purification Strategies:

  • Optimize Chromatography: If impurities co-elute with your product, you need to alter the selectivity of your chromatographic system.

    • Change Solvent System: Switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. The change in solvent properties can alter the elution order.

    • Switch to Reverse-Phase: If normal-phase fails, reverse-phase chromatography (using a C18 column) is an excellent alternative. The separation mechanism is different, often resolving impurities that co-elute on silica.

    • Ion Exchange: For stubborn basic or acidic impurities, ion-exchange chromatography can be highly effective. A strong cation exchange (SCX) resin can be used to capture your basic amine product, allowing neutral and acidic impurities to be washed away. The product is then released by washing with a basic solution (e.g., ammonia in methanol).[7]

  • Recrystallization: This is a powerful technique for achieving high purity if a suitable solvent can be found. It is particularly effective at removing small amounts of closely related impurities. See the protocol in the FAQ section below.

Issue 3: Chiral Purity: Separating Enantiomers

Q: My product is a racemic mixture. How can I separate the (R) and (S) enantiomers of this compound?

A: The separation of enantiomers requires a chiral environment. Standard purification techniques like silica gel chromatography or recrystallization will not separate a racemic mixture.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective analytical and preparative method for separating enantiomers.[8][9][10]

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating chiral amines and amides.[8][9]

    • Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as 2-propanol (IPA) or ethanol.[8] For basic compounds like yours, adding a small amount of a basic additive like diethylamine (DEA) can significantly improve peak shape and resolution.[8]

  • Diastereomeric Salt Formation: This is a classical chemical resolution technique.

    • Process: React the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the chiral acid is removed by a basic workup to yield the pure enantiomer of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

A1: The best initial strategy depends on the scale and impurity profile.

  • Aqueous Workup/Extraction: This should always be the first step after the reaction. An acidic wash (e.g., 1M HCl) will remove unreacted benzylamine and other basic impurities. If you used a water-soluble coupling agent like EDC, this step is crucial for removing its urea byproduct.[5][6]

  • Recrystallization: If the crude product is a solid and relatively clean (>80-90% pure), recrystallization is often the most efficient method to achieve high purity without the material loss associated with chromatography.[11]

  • Column Chromatography: This is the most versatile technique and is necessary when dealing with complex mixtures of similar polarity or when the product is an oil.[7]

Q2: How do I perform a recrystallization?

A2: Recrystallization is a powerful purification technique based on differences in solubility.

Experimental Protocol: Recrystallization
  • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable one.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of techniques is essential to confirm both purity and structural identity.

  • Thin-Layer Chromatography (TLC): A quick check for purity. A pure compound should show a single spot in multiple different solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[13] For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (ee).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the chemical structure of your compound. The absence of impurity signals is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Visualized Workflows

Diagram 1: Troubleshooting Low Yield After Chromatography

Low_Yield_Troubleshooting cluster_no_elution Compound Did Not Elute cluster_eluted Compound Eluted start Low Yield After Silica Column check_fractions Did the compound elute? (Check all fractions by TLC) start->check_fractions cause_adsorption Probable Cause: Strong Adsorption to Silica check_fractions->cause_adsorption No cause_degradation Probable Cause: Degradation on Column check_fractions->cause_degradation Yes, but yield is still low solution_adsorption Solution: Rerun column with 0.5-1% Et₃N in the mobile phase. cause_adsorption->solution_adsorption solution_degradation Solution: Use alternative purification (Recrystallization, Alumina, or Reverse-Phase Chromatography). cause_degradation->solution_degradation

Caption: A workflow for diagnosing the cause of low product recovery after silica gel chromatography.

Diagram 2: Purification Method Selection

Purification_Strategy start Crude Reaction Mixture workup Perform Aqueous Workup (Acid/Base Washes) start->workup check_state Is the product a solid and >80% pure? workup->check_state recrystallize Recrystallization check_state->recrystallize Yes chromatography Column Chromatography check_state->chromatography No check_chiral Is enantiomeric separation required? recrystallize->check_chiral chromatography->check_chiral chiral_hplc Chiral HPLC or Diastereomeric Salt Resolution check_chiral->chiral_hplc Yes final_product Pure Product (Achiral or Racemic) check_chiral->final_product No pure_enantiomer Pure Enantiomer chiral_hplc->pure_enantiomer

Caption: A decision tree for selecting the appropriate purification strategy for this compound.

References

  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC - Benchchem.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review.
  • Technical Support Center: Purification of Vanillyl Amides - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • Amide Synthesis - Fisher Scientific.
  • How should I purify a complex, polar, amide reaction mixture? | Biotage.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns.
  • What is the best technique for amide purification? - ResearchGate.
  • (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination - ResearchGate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
  • Amide Column - GL Sciences.
  • Protein purification troubleshooting guide - Dutscher.
  • Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.
  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters - ACS Publications.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.
  • Method for crystallization of amino acids - Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-benzylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-benzylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide coupling reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

The synthesis of this compound, a key structural motif and a potential intermediate in pharmaceutical synthesis, involves the formation of an amide bond between a protected or unprotected alanine derivative and benzylamine. While seemingly straightforward, this reaction is prone to challenges such as low yields, side product formation, and racemization. This guide provides a structured approach to overcoming these obstacles.

Core Synthesis Pathway: Amide Coupling

The primary method for synthesizing this compound is through the condensation of a carboxylic acid (N-protected alanine) and an amine (benzylamine).[1] This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1]

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Alanine N-Protected Alanine Product 2-(Protected-amino)- N-benzylpropanamide Alanine->Product Carboxylic Acid Source Benzylamine Benzylamine Benzylamine->Product Amine Source CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Product Activates Carboxylic Acid Base Base (e.g., DIPEA) Base->Product Neutralizes Acid Byproducts Byproducts (e.g., Urea) Start Start Reaction TLC Run TLC Analysis (Spot SM1, SM2, Rxn) Start->TLC Check Is Limiting Reagent Consumed? TLC->Check Continue Continue Reaction (Monitor Periodically) Check->Continue No Workup Proceed to Aqueous Workup Check->Workup Yes Continue->TLC

Sources

preventing degradation of "2-amino-N-benzylpropanamide" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-amino-N-benzylpropanamide." This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation.

I. Understanding the Molecule: Key Stability Concerns

"this compound" possesses two primary functional groups susceptible to degradation: a primary amine and a secondary amide. Understanding the potential degradation pathways for these groups is the first step in developing a robust storage and handling strategy.

The main degradation routes of concern are:

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of 2-aminopropanoic acid and benzylamine. Although amides are generally more resistant to hydrolysis than esters, prolonged exposure to moisture, especially at non-neutral pH, can lead to significant degradation.[4][5][6]

  • Oxidation of the Primary Amine: The primary amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[7][8] This can lead to the formation of various oxidation products, including imines, nitroso, or nitro compounds, altering the compound's purity and activity.[7][9]

The following diagram illustrates the primary degradation pathways:

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Main This compound Acid 2-aminopropanoic acid Main->Acid H₂O / H⁺ or OH⁻ Amine benzylamine Main->Amine H₂O / H⁺ or OH⁻ Imine Imine intermediate Main->Imine O₂ / Light / Metals Nitroso Nitroso derivative Imine->Nitroso Further Oxidation Nitro Nitro derivative Nitroso->Nitro Further Oxidation

Caption: Primary degradation pathways for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of "this compound."

FAQ 1: What are the optimal storage conditions for long-term stability?

Answer: To minimize degradation, "this compound" should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the primary amine.[8]
Light Amber vial or in the darkProtects the compound from photo-oxidation.[8]
Moisture Tightly sealed container with a desiccantMinimizes exposure to atmospheric moisture, thereby inhibiting hydrolysis.
FAQ 2: I've observed a color change in my sample (e.g., from white to yellow/brown). What does this indicate?

Answer: A color change, typically to a yellowish or brownish hue, is often an indicator of oxidative degradation of the primary amine group. This can be accelerated by exposure to air and light. While a slight color change may not significantly impact purity for some applications, it is a clear sign of degradation and warrants re-analysis of the material's purity before use in sensitive experiments.

FAQ 3: My compound will be in an aqueous solution for my experiment. How can I minimize hydrolysis?

Answer: If "this compound" must be in an aqueous solution, consider the following to mitigate hydrolysis:

  • pH Control: Maintain the pH of the solution as close to neutral (pH 7) as possible. Both acidic and basic conditions catalyze amide hydrolysis.[1][2][10]

  • Temperature: Prepare and use the solutions at the lowest temperature compatible with your experimental protocol.

  • Fresh Preparation: Prepare aqueous solutions fresh for each experiment. Avoid storing the compound in solution for extended periods.

  • Aprotic Solvents: If your experimental design allows, consider using anhydrous aprotic solvents instead of water.

FAQ 4: Can I store the compound as a salt to improve stability?

Answer: Yes, converting the primary amine to a salt (e.g., a hydrochloride salt) can enhance stability. Salt formation protects the amine from oxidation and can also improve handling characteristics.[8] However, be aware that introducing an acidic counter-ion could potentially increase the risk of amide hydrolysis if moisture is present. Therefore, stringent control of moisture is still crucial.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues.

G start Problem: Suspected Degradation (e.g., failed assay, unexpected analytical results) check_purity Step 1: Confirm Purity Use a validated analytical method (e.g., HPLC, LC-MS). start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No investigate_other Investigate other experimental variables (e.g., reagent quality, instrument performance). purity_ok->investigate_other Yes identify_degradants Step 2: Identify Degradants Use mass spectrometry (MS) to identify the masses of impurities. degradation_confirmed->identify_degradants mass_match Masses match expected degradants? identify_degradants->mass_match hydrolysis_path Indicates Hydrolysis (Presence of 2-aminopropanoic acid and/or benzylamine) mass_match->hydrolysis_path Yes (Hydrolysis) oxidation_path Indicates Oxidation (Presence of species with +14, +16, or +30 Da mass shifts) mass_match->oxidation_path Yes (Oxidation) unknown_path Unknown Degradation Pathway Requires further structural elucidation (e.g., NMR). mass_match->unknown_path No review_storage Step 3: Review Storage & Handling - Check storage temperature. - Was an inert atmosphere used? - Was the container sealed properly? - Was it protected from light? hydrolysis_path->review_storage oxidation_path->review_storage unknown_path->review_storage implement_changes Step 4: Implement Corrective Actions - Procure new, high-purity material. - Implement optimal storage and handling protocols. review_storage->implement_changes

Caption: Troubleshooting workflow for suspected degradation.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of "this compound" and detecting common degradants.

A. Materials and Reagents:

  • "this compound" sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

B. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

C. Sample Preparation:

  • Prepare a stock solution of "this compound" at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Perform serial dilutions to create standards for linearity and limit of detection assessment.

D. Data Analysis:

  • The parent compound should elute as a sharp, symmetrical peak.

  • Hydrolysis products (2-aminopropanoic acid and benzylamine) will be more polar and elute earlier.

  • Oxidation products are often less polar and may elute later.

  • Quantify purity by peak area percentage.

Protocol 2: Confirmatory Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

To confirm the identity of degradation products, couple the HPLC method to a mass spectrometer.

A. Ionization Mode:

  • Use Electrospray Ionization (ESI) in positive ion mode.

B. Expected Ions:

CompoundExpected [M+H]⁺ (m/z)
This compound 179.1184
2-aminopropanoic acid 90.0504
Benzylamine 108.0813
Oxidized Product (e.g., +O) 195.1133

C. Interpretation:

  • Extract ion chromatograms for the expected m/z values of the parent compound and potential degradants to confirm their presence.

V. References

  • Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from vertexaisearch.cloud.google.com

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from vertexaisearch.cloud.google.com

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from vertexaisearch.cloud.google.com

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from vertexaisearch.cloud.google.com

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from vertexaisearch.cloud.google.com

  • Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. Retrieved from vertexaisearch.cloud.google.com

  • Miller, S. A., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters. Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (2021, August). Oxidation of primary, secondary and tertiary amines. Retrieved from vertexaisearch.cloud.google.com

  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? Retrieved from vertexaisearch.cloud.google.com

  • PubMed. (2013, March 15). Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts. Retrieved from vertexaisearch.cloud.google.com

  • National Institutes of Health. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from vertexaisearch.cloud.google.com

  • Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1. Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (2019, November 1). How can we protect amide bonds from breaking in alkaline solutions? Retrieved from vertexaisearch.cloud.google.com

  • Quora. (2019, March 6). Why are amides resist hydrolysis in plain water? Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from vertexaisearch.cloud.google.com

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? Retrieved from vertexaisearch.cloud.google.com

  • ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups? Retrieved from vertexaisearch.cloud.google.com

  • Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from vertexaisearch.cloud.google.com

  • PubMed. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from vertexaisearch.cloud.google.com

Sources

Technical Support Center: Synthesis of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-N-benzylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this important chiral building block. Our focus is on providing practical, field-proven insights grounded in chemical principles to enhance the purity, yield, and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or executing the synthesis of this compound.

Q1: What are the most common and reliable methods for synthesizing this compound?

The most prevalent and reliable methods involve the coupling of a protected alanine derivative with benzylamine. The key is to activate the carboxylic acid to facilitate amide bond formation. Two primary strategies are:

  • Carbodiimide-Mediated Coupling: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). This is a very common method for preventing side reactions and minimizing racemization.[1]

  • Mixed Anhydride Method: Activating the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM), followed by the addition of benzylamine.[2]

A less common but viable alternative is reductive amination, which involves reacting a keto-acid precursor (pyruvic acid) with benzylamine and a reducing agent.[3][4] However, controlling selectivity can be more challenging.

Q2: What are the primary sources of impurities in this synthesis?

Impurities can originate from several sources throughout the synthetic process:

  • Starting Materials: Residual starting materials (the alanine derivative or benzylamine) due to incomplete conversion. The chiral purity of the starting alanine is paramount; any contamination with the opposite enantiomer will carry through to the final product.[2][5]

  • Side Reactions: These are the most common source and include racemization of the chiral center, and side reactions involving coupling agents.[1][2]

  • Workup and Purification: Inadequate removal of byproducts (e.g., urea from EDC) or degradation of the product during purification can introduce impurities.[1][6]

Q3: How can I effectively monitor the reaction to minimize impurity formation?

Vigilant reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) is recommended.[6] A typical TLC system for this reaction would be silica gel plates with a mobile phase like Ethyl Acetate/Hexane or Dichloromethane/Methanol. Staining with ninhydrin can help visualize the primary amine product.

Q4: What are the best analytical techniques for characterizing the purity of my final product?

A multi-technique approach is essential for a complete purity assessment:

  • HPLC: The primary tool for quantifying chemical purity (reverse-phase HPLC) and enantiomeric purity (chiral HPLC).[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and identify any structurally related impurities if they are present in sufficient quantities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and is highly effective for identifying and tracking low-level impurities, often in conjunction with LC (LC-MS).[2]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed breakdown of specific problems you may encounter, their underlying causes, and actionable solutions.

Issue 1: Significant Amount of Unreacted Starting Material Detected

Symptom: HPLC or TLC analysis of the crude product shows a high percentage of the initial N-protected alanine and/or benzylamine.

Causality Analysis: This issue typically points to inefficient activation of the carboxylic acid or premature degradation of the activated species.

  • Ineffective Coupling: The coupling reagents (e.g., EDC, HOBt) may have degraded due to improper storage. EDC, in particular, is moisture-sensitive.

  • Salt Formation: Carboxylic acids and amines can form a stable ammonium salt, which is unreactive under standard coupling conditions. Pre-activation of the acid before adding the amine can mitigate this.[1]

  • Hydrolysis: The presence of water in the reaction solvent or reagents can hydrolyze the activated carboxylic acid intermediate back to the starting material.

Solutions & Recommended Protocol Adjustments:

  • Verify Reagent Quality: Use fresh, high-purity coupling agents and anhydrous solvents.

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and benzylamine relative to the carboxylic acid.

  • Sequential Addition:

    • Dissolve the N-protected alanine and HOBt in an anhydrous solvent (e.g., DMF or DCM).

    • Add the EDC and stir for 15-30 minutes at 0 °C. This pre-activation step allows the formation of the HOBt-ester.

    • Add the benzylamine to the reaction mixture.

  • Employ a Non-Nucleophilic Base: Adding a base like N,N-Diisopropylethylamine (DIPEA) can help neutralize any hydrochloride salts (e.g., from EDC hydrochloride) without interfering with the reaction.[1]

Issue 2: Detection of the Unwanted (S)-Enantiomer (Diastereomeric Impurity)

Symptom: Chiral HPLC analysis reveals the presence of the undesired (S)-2-amino-N-benzylpropanamide, indicating a loss of stereochemical integrity.

Causality Analysis: The α-proton of the chiral center in the amino acid is susceptible to deprotonation, leading to racemization. This is particularly problematic with highly reactive intermediates. The formation of an oxazolone intermediate is a common pathway for racemization, especially when using carbodiimides alone or with activating groups that are prone to this rearrangement.

Solutions & Recommended Protocol Adjustments:

  • Use Racemization Suppressants: The addition of HOBt or its derivatives is critical. It traps the highly reactive O-acylisourea intermediate formed by EDC, converting it to an activated HOBt-ester which is more stable and less prone to racemization.[1]

  • Maintain Low Temperatures: Perform the coupling reaction at low temperatures (0 °C to room temperature). Avoid heating the reaction mixture, as higher temperatures accelerate racemization.

  • Choice of Base: Avoid strong bases that can deprotonate the α-proton. Use tertiary amines like NMM or DIPEA judiciously.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Aprotic solvents like DCM or DMF are generally preferred.

Issue 3: Contamination with Coupling Agent Byproducts

Symptom: The crude product is contaminated with a white, poorly soluble solid (if using DCC) or a highly polar impurity (if using EDC).

Causality Analysis: Carbodiimide coupling agents are converted into urea byproducts during the reaction.

  • DCC (Dicyclohexylcarbodiimide): Forms dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms a water-soluble urea byproduct (EDU).

Solutions & Recommended Protocol Adjustments:

  • For EDC: The workup should include an aqueous wash. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate) and washed sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt. The water-soluble EDU is removed during these aqueous washes.[9]

  • For DCC: After the reaction is complete, cool the mixture (if soluble) and filter off the precipitated DCU before proceeding with the aqueous workup.

Section 3: Summary of Potential Impurities

The following table summarizes the most common impurities, their likely sources, and recommended analytical detection methods.

Impurity NameStructure / FormulaPotential Source(s)Recommended Analytical Method
N-Boc-D-Alanine C₈H₁₅NO₄Unreacted starting materialHPLC, TLC, LC-MS
Benzylamine C₇H₉NUnreacted starting materialHPLC, TLC, GC-MS
(S)-2-amino-N-benzylpropanamide C₁₀H₁₄N₂ORacemization of the D-alanine chiral center during activation/coupling.Chiral HPLC
N,N'-Dicyclohexylurea (DCU) C₁₃H₂₄N₂OByproduct from DCC coupling agentRemoved by filtration; visible in NMR if not fully removed.
1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) C₈H₁₉N₃OByproduct from EDC coupling agentRemoved by aqueous workup; detectable by LC-MS.
Section 4: Protocols and Visual Workflows
Protocol 1: Recommended Synthesis of (R)-2-(tert-butoxycarbonylamino)-N-benzylpropanamide

This protocol uses EDC/HOBt for coupling, which is a robust method for minimizing racemization.

Materials:

  • N-Boc-D-Alanine (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-D-Alanine (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes.

  • Add DIPEA (2.0 eq) to the mixture.

  • Slowly add Benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Upon completion, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

  • The Boc group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM or 4M HCl in dioxane) to yield the final product, this compound.

Visualization of Synthesis and Impurity Formation

G cluster_impurities Potential Impurities Boc_Ala N-Boc-D-Alanine Activated_Ester Activated Ester Intermediate Boc_Ala->Activated_Ester Activation Unreacted_SM Unreacted Starting Materials Boc_Ala->Unreacted_SM Incomplete Reaction BnNH2 Benzylamine BnNH2->Activated_Ester Coupling BnNH2->Unreacted_SM EDC EDC / HOBt EDC->Activated_Ester Urea Urea Byproduct (EDU) EDC->Urea Byproduct Formation Product (R)-2-amino-N-benzylpropanamide (after deprotection) Activated_Ester->Product Amide Formation & Deprotection Racemized (S)-Enantiomer Activated_Ester->Racemized Racemization

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Workflow

G Start Analyze Crude Product (HPLC, TLC, LC-MS) Decision1 High levels of starting materials? Start->Decision1 Decision2 Diastereomer detected by Chiral HPLC? Decision1->Decision2 No Action1 Optimize Coupling: - Check reagent quality - Use pre-activation - Adjust stoichiometry Decision1->Action1 Yes Decision3 Unknown peaks present? Decision2->Decision3 No Action2 Minimize Racemization: - Ensure HOBt is used - Maintain low temp (0°C) - Use non-nucleophilic base Decision2->Action2 Yes Action3 Identify Unknowns: - Analyze by LC-MS - Check for coupling byproducts - Review workup procedure Decision3->Action3 Yes End Purify Optimized Crude Product Decision3->End No Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • US8957252B2: Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.

  • Smolecule: (R)-2-amino-N-benzyl-3-methoxypropanamide Synthesis Methods.

  • A Key Intermediate in Pharmaceutical Synthesis: Exploring (2R)-2-Amino-N-Benzyl-3-Methoxypropanamide.

  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • US20130041180A1: Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.

  • Wikipedia: Reductive amination.

  • WO2013072933A2: Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide.

  • BenchChem: Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.

  • Der Pharma Chemica (2016). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 8(1), 314-326.

  • Asymmetric Synthesis Group (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • BenchChem: Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.

  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation).

  • Chemistry Steps: Reductive Amination.

  • LibreTexts Chemistry: Synthesis of Amines.

  • BenchChem: Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

  • BenchChem: Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.

  • BenchChem: Preventing over-alkylation in benzylamine synthesis.

Sources

troubleshooting low yield in amide coupling for "2-amino-N-benzylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Coupling Reactions

Guide: Troubleshooting Low Yield in the Synthesis of "2-amino-N-benzylpropanamide" Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable insights into one of the most common and critical reactions in medicinal chemistry: amide bond formation. Specifically, we will address the challenges associated with the synthesis of "this compound," a scaffold representing the coupling of a protected alanine derivative with benzylamine.

Low yield is a frequent yet solvable issue. This document is structured in a question-and-answer format to directly address the problems you may be encountering at the bench. We will explore the causality behind these issues and provide validated protocols and strategies to enhance your reaction outcomes.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific issues, it's helpful to have a logical workflow. When faced with a low yield, a systematic approach ensures all potential variables are considered.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues start Low Yield of This compound reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Analyze Reaction Conditions reagent_check->condition_check Reagents OK r1 Starting Material Purity? reagent_check->r1 workup_check Step 3: Evaluate Work-up & Purification condition_check->workup_check Conditions OK c1 Temperature Optimal? condition_check->c1 solved Problem Resolved (High Yield Achieved) workup_check->solved Work-up OK w1 Product Lost During Extraction? workup_check->w1 r2 Coupling Reagent Active? r3 Solvent Anhydrous? r4 Base Appropriate? c2 Reaction Time Sufficient? c3 Concentration Correct? w2 Product Degradation?

Caption: A systematic workflow for troubleshooting low-yield amide coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reagent and Substrate Issues

Question 1: My reaction shows low or no conversion. I suspect a problem with my reagents. What are the most common culprits?

Answer: This is the most common failure mode and often traces back to one of four key areas: the carboxylic acid, the amine, the coupling reagent, or the solvent.

  • Carboxylic Acid (N-protected Alanine): The primary issue is incomplete activation.[1] If the coupling reagent is old, hydrated, or used in insufficient amounts, the formation of the highly reactive activated ester intermediate will be inefficient.[1]

    • Action: Ensure your N-protected alanine (e.g., Boc-Ala-OH) is pure and dry. Use a fresh, high-quality coupling reagent at the correct stoichiometry (typically 1.0-1.5 equivalents).

  • Amine (Benzylamine): The amine's nucleophilicity is critical. A common mistake is the formation of an acid-base salt between your Boc-Ala-OH and benzylamine before the coupling reagent has a chance to activate the acid.[1] This protonates the amine, rendering it non-nucleophilic.[1]

    • Action: Employ a pre-activation step. Stir the N-protected alanine, coupling reagent, any additives (like HOBt), and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the benzylamine.[1][2]

  • Coupling Reagent & Additives: Reagents like EDC and HATU, and additives like HOBt or OxymaPure, are sensitive to moisture.[1][2] Hydrolysis renders them inactive.

    • Action: Use fresh bottles of reagents. Allow them to warm to room temperature before opening to prevent condensation. Store them in a desiccator. If you suspect your HOBt is old, consider switching to a more stable and non-explosive alternative like OxymaPure.[3][4][5]

  • Solvent: The presence of water is highly detrimental. It will hydrolyze the activated intermediate faster than the amine can react, leading back to the starting carboxylic acid.[1]

    • Action: Always use anhydrous solvents, such as dry DMF, DCM, or acetonitrile.[6] Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

Question 2: I'm seeing significant side products, especially one that's difficult to remove. What could it be?

Answer: The most likely side product, especially when using carbodiimide reagents like EDC or DCC, is an N-acylurea .[6] This occurs when the O-acylisourea intermediate (the activated acid) rearranges internally instead of reacting with the amine. This byproduct is often difficult to separate from the desired amide.

  • Causality: The O-acylisourea is highly reactive but also unstable.[4][5] If the amine is not present or is not reactive enough to intercept it quickly, the rearrangement occurs.

  • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is strongly recommended.[3] These additives react with the O-acylisourea to form a more stable, yet still highly reactive, OBt- or Oxyma-ester. This intermediate is less prone to rearrangement and waits for the amine to react, significantly suppressing N-acylurea formation and increasing yield.[4][5]

Carbodiimide_Mechanism RCOOH R-COOH (Boc-Ala-OH) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + Amine (Fast) NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Slow) OBt_Ester OBt/Oxyma-Ester (Stable Intermediate) O_Acylisourea->OBt_Ester + HOBt (Very Fast) Amine R'-NH2 (Benzylamine) HOBt HOBt / Oxyma OBt_Ester->Amide + Amine

Sources

Technical Support Center: Solvent Selection for the Recrystallization of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 2-amino-N-benzylpropanamide. Moving beyond generic protocols, we will explore the causal relationships between molecular structure, solvent properties, and crystallization outcomes, equipping you with the knowledge to troubleshoot and optimize your purification process effectively.

Part 1: Foundational Principles & Initial Assessment (FAQ)

This section addresses the most common preliminary questions, grounding your experimental approach in sound chemical principles.

Q1: What are the key structural features of this compound that influence solvent selection?

To select a solvent, we must first analyze the molecule's architecture. This compound is an amphiphilic molecule, meaning it possesses both polar and non-polar regions.

  • Polar Moieties:

    • Primary Amine (-NH2): This group is highly polar and capable of forming strong hydrogen bonds. It also introduces basicity, allowing for the formation of salts with acids, a property that can be exploited for purification.[1]

    • Secondary Amide (-C(=O)NH-): This is another polar, hydrogen-bonding group that contributes significantly to the compound's crystalline nature. Amides are generally good candidates for recrystallization.[1][2]

  • Non-Polar Moiety:

    • Benzyl Group (-CH₂-Ph): This aromatic ring provides a significant non-polar, hydrophobic character to the molecule.

This dual nature means that neither extremely polar solvents (like water) nor extremely non-polar solvents (like hexanes) are likely to be ideal single solvents. The optimal choice will be a solvent of intermediate polarity or a binary (two-solvent) system that can accommodate both characteristics.[3][4]

Q2: What defines an ideal recrystallization solvent for this compound?

The "golden rule" of recrystallization is to find a solvent that exhibits a steep solubility curve with respect to temperature.[5] Specifically, the ideal solvent should:

  • Completely dissolve this compound at or near its boiling point.

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.

  • Be chemically inert, not reacting with the compound.[5]

  • Be sufficiently volatile to be easily removed from the final crystals.[5]

Finding a single solvent that meets all these criteria can be challenging. Therefore, a two-solvent system is often a highly effective alternative.[4]

Q3: How do I systematically screen for a suitable solvent without wasting a large amount of my crude product?

A systematic, small-scale approach is crucial. Before committing your entire batch, test a range of candidate solvents using only a few milligrams of your crude this compound for each test.

The workflow below illustrates the logical progression from initial screening to selecting a final solvent system.

start Start: Crude this compound test_polar Test Polar Solvents (e.g., Ethanol, IPA, Acetonitrile) start->test_polar test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) start->test_nonpolar sol_cold_polar Soluble in Cold Polar Solvent? test_polar->sol_cold_polar sol_cold_nonpolar Soluble in Cold Non-Polar Solvent? test_nonpolar->sol_cold_nonpolar sol_hot_polar Insoluble in Hot Polar Solvent? sol_cold_polar->sol_hot_polar No bad_solvent Unsuitable Solvent (Discard) sol_cold_polar->bad_solvent Yes good_single Potential Single Solvent! (Soluble Hot, Insoluble Cold) Proceed to Protocol 2 sol_hot_polar->good_single No sol_hot_polar->bad_solvent Yes sol_hot_nonpolar Insoluble in Hot Non-Polar Solvent? sol_cold_nonpolar->sol_hot_nonpolar No two_solvent Candidate for Two-Solvent System Proceed to Protocol 3 sol_cold_nonpolar->two_solvent Yes (Use as 'Good' Solvent) sol_hot_nonpolar->bad_solvent No sol_hot_nonpolar->two_solvent Yes (Use as 'Bad' Solvent)

Caption: Workflow for Systematic Solvent Selection.

Part 2: Experimental Protocols & Data

This section provides actionable protocols and reference data to guide your experimental work.

Data Table: Common Recrystallization Solvents

Based on the structure of this compound, solvents of intermediate polarity are excellent starting points. The following table provides a curated list of candidates.

SolventBoiling Point (°C)PolarityNotes on Use for Amide-Containing Compounds
Ethanol78Polar ProticOften a very good starting point for amides and compounds with amine groups.[6][7]
Isopropanol82Polar ProticSimilar to ethanol but slightly less polar; can sometimes offer better recovery.[7]
Acetonitrile82Polar AproticFrequently gives excellent results for compounds with aromatic rings.[6]
Ethyl Acetate77IntermediateA versatile solvent that balances polar and non-polar characteristics.[7]
Acetone56Polar AproticA strong solvent, but its low boiling point requires careful handling to prevent premature boiling.[7]
Water100Very PolarUnlikely to be a good single solvent but is an excellent "anti-solvent" when paired with a water-miscible solvent like ethanol or acetone.[1][7]
Toluene111Non-polarMay be useful as the less polar component in a binary system or for less polar impurities.[7][8]
Hexanes~69Non-polarAlmost certainly will not dissolve the compound on its own but is a prime candidate for an "anti-solvent" with a more polar solvent like ethyl acetate.[7]
Protocol 1: Systematic Solvent Screening
  • Preparation: Arrange 6-8 small test tubes in a rack. Add ~10-20 mg of your crude compound to each.

  • Room Temp Test: To the first tube, add a candidate solvent (e.g., ethanol) dropwise, swirling after each drop, until you have added ~0.5 mL. Observe if the solid dissolves completely at room temperature.

    • Causality Check: If it dissolves readily in the cold, the solvent is too good, and you will get poor recovery. This solvent is unsuitable as a single solvent but may be the "good" solvent in a binary pair.[3]

  • Hot Test: If the solid is insoluble or sparingly soluble at room temperature, gently warm the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Causality Check: The goal is to use the minimum amount of hot solvent.[9] Using an excess is the most common cause of low or no yield.[9][10]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals. If the compound "oils out" or forms no precipitate, the solvent is not ideal.

  • Repeat: Repeat steps 2-5 for each candidate solvent in your table.

Part 3: Core Recrystallization Procedures

Once you have identified a promising solvent or solvent pair, proceed with one of the following detailed protocols.

dissolve 1. Dissolution Add minimum hot solvent to dissolve crude solid filter 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->filter cool 3. Crystallization Slowly cool solution to form pure crystals filter->cool collect 4. Collection Isolate crystals via vacuum filtration cool->collect dry 5. Drying Remove residual solvent from pure crystals collect->dry product Pure Product dry->product

Caption: The General Recrystallization Workflow.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of your chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved.[9]

  • Hot Filtration (if needed): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask to prevent premature crystallization in the funnel.[11]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rushing this step by directly placing the hot flask in ice will lead to smaller crystals that can trap impurities.[12]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[4][9]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Protocol 3: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (the one it is highly soluble in, e.g., hot ethanol) at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (the one it is poorly soluble in, e.g., hot water) dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add 1-2 drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For the washing step (6), use a cold mixture of the two solvents in the approximate ratio that induced crystallization.

Part 4: Troubleshooting Common Issues (FAQ)

Q4: My compound won't crystallize after cooling. What should I do?

This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[9][10]

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[9][13] Alternatively, add a tiny "seed crystal" of the pure compound if available.

  • Solution 2: Reduce Solvent Volume. If induction fails, you likely added too much solvent.[10] Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[10]

  • Solution 1: Re-dissolve and Modify. Heat the solution to re-dissolve the oil. Add a small amount more of the solvent to decrease the saturation point, and then allow it to cool much more slowly.[10] Insulating the flask can help.

  • Solution 2: Change Solvents. If the problem persists, the boiling point of your solvent may be too high. Re-attempt the recrystallization with a different, lower-boiling point solvent that you identified during your screening.[13]

Q6: My final yield is very low. How can I improve it?

A low yield is typically a procedural issue rather than a chemical one.

  • Cause 1: Too Much Solvent. This is the most frequent error.[7] The compound remains dissolved in the mother liquor. To confirm, try evaporating the mother liquor to see if a significant amount of product precipitates. Use the minimum amount of hot solvent in subsequent attempts.

  • Cause 2: Premature Crystallization. If the compound crystallizes during a hot filtration step, yield will be lost. Ensure your filtration apparatus is thoroughly pre-heated.[7]

  • Cause 3: Incomplete Cooling. Ensure you have allowed sufficient time at ice-bath temperature for crystallization to complete before filtering.

Q7: Can I use the primary amine group to my advantage during purification?

Yes. If your compound has persistent basic or neutral impurities, you can perform an acid-base extraction or salt crystallization.

  • Strategy: Salt Formation. The primary amine can be protonated by an acid (e.g., HCl) to form an ammonium salt.[1] This salt will have drastically different solubility properties, often being highly soluble in water and insoluble in non-polar organic solvents. You can dissolve the crude product in a solvent like ethyl acetate, perform a liquid-liquid extraction with dilute aqueous HCl to move your desired compound into the aqueous phase as its salt, discard the organic layer containing neutral impurities, and then re-basify the aqueous layer and extract your purified free-base product back into an organic solvent. Alternatively, you can directly crystallize the salt from a suitable solvent.[1][14]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Recrystallization. (n.d.). Recrystallization Summary. [Link]

  • Recrystallization. (n.d.). Flow chart for recrystallization of a solid. [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • PubChem. (n.d.). 2-amino-N-benzyl-3-methoxypropanamide. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Unknown Source. (n.d.). Common Solvents for Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LookChem. (n.d.). Cas 1423058-53-0,(2R)-2-amino-N-benzyl-3-methoxypropanamide (2R,3R). [Link]

  • Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

Sources

minimizing side reactions in the synthesis of "2-amino-N-benzylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-benzylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this amide coupling reaction. By understanding the causality behind these experimental challenges, you can optimize your synthetic strategy for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound, also known as N-benzyl-alaninamide, is through the coupling of a protected L-alanine derivative with benzylamine. This typically involves the use of a coupling agent to activate the carboxylic acid of L-alanine, facilitating nucleophilic attack by the amino group of benzylamine.[1][2] The choice of protecting group for the α-amino group of alanine is critical to prevent self-polymerization and other side reactions.[3][4]

Q2: Why is racemization a significant concern in this synthesis?

Racemization, the conversion of the chiral L-alanine starting material into a mixture of L and D enantiomers, is a major challenge in peptide and amide synthesis.[5] The activation of the carboxylic acid, a necessary step for amide bond formation, increases the acidity of the α-proton. This makes it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[6][7] This is particularly problematic when using carbodiimide-based coupling reagents.[1]

Q3: What are the primary side reactions to be aware of?

Beyond racemization, several other side reactions can diminish the yield and purity of the desired product. These include:

  • Formation of N-acylurea: A common byproduct when using carbodiimide coupling agents like DCC or EDC, where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[8][9]

  • Guanidinylation of Benzylamine: Some uronium/aminium-based coupling reagents can react with benzylamine to form a guanidinium byproduct, which can be difficult to remove.[7]

  • Over-acylation: If the α-amino group of alanine is not properly protected, it can react with another activated alanine molecule, leading to dipeptide formation.[10]

Troubleshooting Guide: Minimizing Side Reactions

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Significant Racemization Detected in the Final Product

Root Cause Analysis: Racemization is often a consequence of an overly basic reaction environment or prolonged exposure of the activated carboxylic acid intermediate. The choice of coupling reagent and the presence of additives are critical factors.[5][6]

Recommended Actions:

  • Selection of Coupling Reagents and Additives:

    • Avoid using carbodiimides (DCC, EDC) alone. While effective for coupling, they are known to cause significant racemization.[1][11]

    • Always use a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[1][5] HOAt (1-hydroxy-7-azabenzotriazole) is another highly effective additive.[5]

    • Consider phosphonium or uronium/aminium reagents. Reagents like PyBOP and HBTU are generally associated with lower levels of racemization compared to carbodiimides alone.[11]

  • Control of Basicity:

    • Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice as its bulkiness minimizes its ability to abstract the α-proton.[5]

    • Avoid excess base. Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.

  • Reaction Conditions:

    • Maintain low temperatures. Performing the coupling reaction at 0 °C or below can significantly reduce the rate of racemization.

    • Minimize pre-activation time. If pre-activating the carboxylic acid, add the amine component as soon as possible to reduce the lifetime of the highly reactive and racemization-prone intermediate.

Experimental Protocol: Low-Racemization Amide Coupling
  • Dissolve N-protected L-alanine (e.g., Boc-L-alanine) (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise and stir the mixture for 15 minutes at 0 °C.

  • Add benzylamine (1.0 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.

Data Summary: Impact of Additives on Racemization
Coupling SystemRacemization LevelReference
DIC aloneHigh[1]
DIC / HOBtLow[5][11]
DIC / OxymaVery Low[6]
HATU / NMMCan be significant for certain amino acids[6]
Issue 2: Formation of an Insoluble White Precipitate (N-acylurea)

Root Cause Analysis: The formation of a urea byproduct is characteristic of carbodiimide coupling reactions. With DCC, the resulting dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents, complicating purification.[9][12] The water-soluble carbodiimide, EDC, is often preferred in solution-phase synthesis as its urea byproduct can be removed by an aqueous wash.[1]

Recommended Actions:

  • Choice of Carbodiimide:

    • Use Diisopropylcarbodiimide (DIC). The byproduct, diisopropylurea (DIU), is more soluble in common organic solvents than DCU, making it easier to remove during purification.[9]

    • Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]

  • Purification Strategy:

    • If using DCC, the insoluble DCU can be removed by filtration prior to workup.

    • For EDC, a simple aqueous wash of the organic layer is typically sufficient to remove the urea byproduct.

Workflow for Minimizing Urea Byproduct Contamination

Caption: Decision workflow for carbodiimide selection and purification.

Issue 3: Low Yield Due to Ineffective Amide Coupling

Root Cause Analysis: Low yields can stem from several factors, including improper activation of the carboxylic acid, hydrolysis of the activated intermediate, or the formation of a salt between the carboxylic acid and the amine starting materials.[13][14]

Recommended Actions:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the overall yield.[14] Use anhydrous solvents and dry glassware.

  • Optimize pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[8] A two-step pH adjustment can be beneficial.

  • Order of Reagent Addition: To prevent the formation of an unreactive salt between the L-alanine derivative and benzylamine, pre-activate the carboxylic acid with the coupling agent before adding the amine.[14]

Experimental Protocol: Optimized One-Pot, Two-Step pH Coupling
  • Dissolve the N-protected L-alanine in a suitable buffer, such as MES, at pH 5.5.

  • Add EDC and NHS and stir for 30-60 minutes at room temperature to form the NHS-ester.

  • Add benzylamine and adjust the pH of the reaction mixture to 7.5-8.0 with a non-nucleophilic base like DIPEA or a bicarbonate buffer.

  • Stir until the reaction is complete, monitoring by TLC or LC-MS.

Visualization of the Amide Coupling Pathway

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid N-Protected L-Alanine O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester + NHS Side_Reaction N-Acylurea (Side Product) O_Acylisourea->Side_Reaction Rearrangement NHS NHS Product 2-amino-N- benzylpropanamide (Protected) NHS_Ester->Product + Benzylamine Benzylamine Benzylamine

Caption: Key steps in the EDC/NHS mediated amide coupling.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Google Vertex AI Search.
  • Albericio, F., & Bofill, J. M. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Vertex AI Search.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Protecting Groups in Peptide Synthesis. PubMed.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
  • Troubleshooting low yield in CME-carbodiimide coupling reactions. (n.d.). Benchchem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. (n.d.). Journal of the American Chemical Society.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. (n.d.). Benchchem.

Sources

Chiral Separation of 2-Amino-N-benzylpropanamide Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving issues in the chiral separation of 2-amino-N-benzylpropanamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The enantiomeric purity of pharmaceutical compounds like this compound is a critical parameter, as different enantiomers can have vastly different pharmacological and toxicological effects.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and powerful technique for achieving this separation.[1][5][6] This resource is structured to help you navigate the complexities of this specific chiral separation, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of this compound, providing systematic approaches to diagnose and resolve them.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single, sharp peak, or the two enantiomeric peaks are co-eluting with a resolution value of less than 1.5.[7]

Causality: Inadequate chiral recognition between the analyte and the Chiral Stationary Phase (CSP) is the primary cause. This can stem from an inappropriate CSP selection or a suboptimal mobile phase composition that fails to facilitate the necessary stereospecific interactions.[8][9]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Protocols:

  • Verify CSP Selection:

    • Rationale: this compound is a primary amine. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a wide range of racemates, including primary amines.[5][8] Cyclofructan-based CSPs also show a high success rate for primary amines, particularly in polar organic mode.[5][10]

    • Protocol: CSP Screening:

      • Select a small set of diverse CSPs (e.g., one amylose-based, one cellulose-based, and one cyclofructan-based column).[7]

      • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.[1]

      • For each column, begin with a generic mobile phase. A good starting point for normal phase is Hexane/Isopropanol (IPA).[7]

      • Inject the sample and evaluate the chromatogram for any indication of peak splitting or a shoulder, which suggests that the CSP has some chiral recognition ability that can be optimized.[7]

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition, including the organic modifier and additives, significantly influences chiral recognition by affecting the interactions between the analyte and the CSP.[7][11] For a basic compound like this compound, a basic additive is crucial to improve peak shape and prevent unwanted interactions with residual silanols on the silica support.[5]

    • Protocol: Mobile Phase Optimization:

      • Vary Modifier Ratio: Systematically alter the ratio of the strong solvent (e.g., IPA or Ethanol) to the weak solvent (e.g., Hexane). Increasing the alcohol content generally reduces retention time but can also affect selectivity.[1]

      • Change Alcohol Modifier: Switching between different alcohol modifiers (e.g., from IPA to Ethanol) can change the selectivity of the separation.[1]

      • Adjust Additive Concentration: For basic compounds, an amine additive like Diethylamine (DEA) or Butylamine (BA) is often necessary.[12] Vary the concentration of the basic additive (e.g., 0.1% to 0.5%) to find the optimal balance for peak shape and resolution.[5][12]

  • Adjust Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature generally enhances the weaker bonding forces involved in chiral interactions, often leading to increased selectivity and better resolution.[13][14] Conversely, increasing the temperature can improve peak efficiency and shape.[13]

    • Protocol: Temperature Study:

      • Set the column oven to a lower temperature (e.g., 10-15°C) and allow the system to equilibrate.

      • Inject the sample and observe the effect on resolution.

      • If resolution improves, further small adjustments can be made. Be aware that very low temperatures can increase viscosity and backpressure.

      • If peak shape is poor at lower temperatures, a modest increase in temperature (e.g., to 30-40°C) might be beneficial, though it may decrease selectivity.[14]

ParameterStarting ConditionOptimization RangeRationale
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (95:5 to 80:20)Adjusts retention and selectivity.[1]
Modifier Isopropanol (IPA)Ethanol, n-PropanolCan alter chiral recognition.[1]
Additive 0.1% Diethylamine (DEA)0.05% - 0.2% DEA or ButylamineImproves peak shape for basic analytes.[1][7]
Flow Rate 1.0 mL/min0.5 - 1.2 mL/minLower flow rates can improve resolution.[13]
Temperature 25°C10°C - 40°CLower temperatures often increase selectivity.[14][15]
Table 1: Recommended Starting Conditions and Optimization Parameters for this compound Separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, with a tailing factor significantly greater than 1.2 or a fronting factor less than 0.9.

Causality: Peak tailing for a basic analyte like this compound is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[5] It can also be a result of column overload. Peak fronting is less common but can occur with column overload or if the sample is dissolved in a solvent stronger than the mobile phase.[16]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor peak shape.

Detailed Protocols:

  • Check for Column Overload:

    • Rationale: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7]

    • Protocol: Prepare and inject a 1:10 dilution of the sample. If the peak shape improves significantly, the original sample concentration was too high.[7]

  • Optimize Mobile Phase Additive:

    • Rationale: A basic additive competes with the basic analyte for active silanol sites, minimizing secondary interactions and improving peak shape.[7]

    • Protocol: Ensure a basic additive like DEA is present in the mobile phase at a concentration of at least 0.1%. If tailing persists, incrementally increase the concentration up to 0.5% or try a different basic additive like Butylamine or Triethylamine (TEA).[10][12]

  • Verify Sample Solvent:

    • Rationale: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.[16]

    • Protocol: If the sample is not dissolved in the mobile phase, prepare a new sample dissolved in the mobile phase and reinject.

Issue 3: Split Peaks

Symptom: A single enantiomer appears as two distinct peaks or as a peak with a significant shoulder or notch.

Causality: Peak splitting can be caused by several factors:

  • Sample Solvent Effects: Injecting in a solvent much stronger than the mobile phase is a common cause.[16][17]

  • Column Contamination/Void: A blocked column frit or a void at the head of the column can disrupt the sample band, causing it to split.[17][18]

  • On-Column Racemization: The analyte may be interconverting between its enantiomeric forms during the separation, which can sometimes appear as a plateau between two peaks.[14]

Troubleshooting Workflow:

  • Inject a smaller sample volume: If this resolves the issue, it points towards an injection-related problem, possibly due to the sample solvent.[18]

  • Prepare the sample in the mobile phase: This is a crucial step to rule out solvent incompatibility.[16]

  • Reverse-flush the column (if permissible for the column type): This can sometimes dislodge particulate matter from the inlet frit.[17] Always check the column care instructions before backflushing.

  • Lower the column temperature: If on-column racemization is suspected, reducing the temperature can slow down the interconversion rate and may resolve the peak splitting.[14]

  • Install a guard column or replace the column: If the above steps fail, the column itself may be irreversibly damaged (e.g., a void has formed), and replacement is necessary.[16][18]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for this compound? A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives like tris(3,5-dimethylphenylcarbamate), are excellent starting points for primary amines.[1][5] They offer broad selectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] Immobilized polysaccharide CSPs are often preferred as they offer greater solvent versatility compared to coated phases.[8]

Q2: Why is a basic additive like DEA necessary in the mobile phase? A2: this compound is a basic compound. The primary amine group can interact strongly with residual acidic silanol groups on the silica support of the column. This secondary interaction can lead to severe peak tailing and poor efficiency. A basic additive like DEA is added to the mobile phase to neutralize these active sites, ensuring that the separation is governed primarily by the desired chiral interactions with the CSP.[5][7]

Q3: My resolution is good, but the retention times are drifting between injections. What could be the cause? A3: Retention time drift is often due to insufficient column equilibration or changes in the mobile phase composition or temperature.

  • Equilibration: Chiral columns, especially when changing mobile phases, can require extended equilibration times, sometimes up to 1-2 hours or more.[13] Ensure the column is fully equilibrated before starting your analysis sequence.

  • Mobile Phase: Ensure your mobile phase is well-mixed and that there is no solvent evaporation from the reservoir, which could alter the composition over time. Using fresh mobile phase daily is recommended.[7]

  • Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention times.[13]

Q4: Can I use gradient elution for this chiral separation? A4: While isocratic methods are more common for chiral separations, a gradient can be used, particularly during method development to quickly screen for elution conditions.[19] However, it's important to remember that a gradient will require a re-equilibration step after each run, which can be lengthy for chiral columns. For routine analysis, a well-optimized isocratic method is generally more robust and reproducible.

Q5: I see "ghost peaks" in my chromatogram. Where are they coming from? A5: Ghost peaks are extraneous peaks that can originate from several sources.

  • Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[7]

  • Sample Carryover: The autosampler may not be sufficiently cleaned between injections. Optimize the needle wash procedure by using a strong solvent that can fully dissolve your analyte.[7]

  • Additive Memory Effects: Some additives, particularly amines, can adsorb onto the stationary phase and elute slowly over subsequent runs, creating a "memory effect".[19][20] Thoroughly flushing the column when changing methods is essential.

Q6: What is the "memory effect" of mobile phase additives? A6: The memory effect refers to the phenomenon where a column's performance is altered by previous exposure to certain mobile phase additives, even after they have been removed from the mobile phase.[20] Amine additives, in particular, can be retained on the stationary phase and influence subsequent separations.[19][20] This can lead to changes in selectivity or peak shape. To mitigate this, it is crucial to dedicate columns to specific methods or perform rigorous washing procedures when switching between methods with different additives.

References

  • HPLC method for enantiomeric separation of chiral amines - Benchchem.
  • Polysaccharide-based CSPs - Chiralpedia.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central.
  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters - MDPI.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC - Benchchem.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate.
  • Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth.
  • Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide - Benchchem.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science.
  • Understanding Split Peaks.
  • Chiral Drug Separation.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists in the field of drug discovery and development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 2-amino-N-benzylpropanamide, a key structural motif in medicinal chemistry. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach, supported by established protocols and comparative data to inform your synthetic strategy.

Introduction to this compound

This compound and its derivatives are important building blocks in the synthesis of biologically active molecules. For instance, the closely related compound, (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide), is an anticonvulsant drug, highlighting the pharmaceutical relevance of this scaffold.[1] The efficient construction of the core this compound structure is therefore a critical step in the development of new therapeutic agents. This guide will focus on the two most prevalent and logical synthetic strategies: Amide Coupling and Reductive Amination .

At-a-Glance Comparison of Synthetic Routes

ParameterAmide CouplingReductive Amination
Starting Materials Alanine derivative (e.g., N-Boc-Alanine), Benzylamine2-oxopropanoic acid (pyruvic acid) or its ester, Benzylamine, Ammonia
Key Reagents Coupling agents (EDC/HOBt, HATU), Base (DIPEA, TEA)Reducing agents (NaBH₄, H₂/Pd/C)
Key Advantages High yields, good purity, well-established, versatileConvergent, potentially fewer steps
Potential Challenges Cost of coupling reagents, potential for side reactions if not optimized, may require protecting groupsControl of over-alkylation, potential for side reactions from the carbonyl starting material
Stereochemical Control Readily achievable using chiral starting materials (e.g., L- or D-Alanine)More complex to control stereochemistry

Method 1: Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis.[2] In the context of this compound, this involves the coupling of an appropriately protected alanine derivative with benzylamine.

Mechanistic Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid is activated using a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are commonly employed.[3][4] These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile.

The use of a protecting group on the amino functionality of alanine, typically a tert-Butyloxycarbonyl (Boc) group, is crucial to prevent self-coupling or other undesired side reactions.[3] The Boc group can be readily removed under acidic conditions after the amide bond is formed.

AmideCoupling cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc_Ala N-Boc-Alanine Coupling EDC/HOBt, DIPEA in DMF Boc_Ala->Coupling Benzylamine Benzylamine Benzylamine->Coupling Protected_Amide N-Boc-2-amino-N-benzylpropanamide Coupling->Protected_Amide Deprotection TFA or HCl in Dioxane Protected_Amide->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for Amide Coupling Synthesis.

Experimental Protocol: Amide Coupling

Step 1: Amide Coupling of N-Boc-Alanine and Benzylamine

  • To a solution of N-Boc-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HOBt (1.2 eq) and EDC (1.2 eq).[3]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[3]

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture, followed by the slow addition of benzylamine (1.1 eq).[3]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-amino-N-benzylpropanamide.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified N-Boc-2-amino-N-benzylpropanamide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be neutralized with a base to obtain the free amine, this compound.

Method 2: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of amines.[5] This approach can be applied to the synthesis of this compound, although it presents its own set of challenges and considerations. A plausible two-step reductive amination strategy would involve the initial formation of 2-aminopropanamide followed by reductive amination with benzaldehyde. A more direct, albeit challenging, approach would be the reductive amination of a pyruvate derivative with benzylamine.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine. This intermediate is then reduced in situ to the corresponding amine.[5] Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd/C).[6] For the synthesis of this compound, one could envision a reaction between an alanine amide and benzaldehyde to form an imine, which is then reduced.

ReductiveAmination cluster_0 Reductive Amination Alaninamide Alaninamide Imine_Formation Imine Formation Alaninamide->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination (Conceptual)
  • Dissolve alaninamide (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction can be facilitated by the addition of a dehydrating agent or by azeotropic removal of water.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

Both amide coupling and reductive amination are viable routes for the synthesis of this compound.

Amide coupling is a highly reliable and well-documented method that generally provides high yields and purity. The availability of chiral starting materials (L- or D-alanine) makes this the preferred method for stereoselective synthesis. The main drawbacks are the cost of coupling reagents and the need for protection/deprotection steps.

Reductive amination offers a more convergent approach that can be more atom-economical. However, controlling selectivity and preventing over-alkylation can be challenging. For a research setting where stereochemical control and high purity are critical, the amide coupling approach is recommended . For process development and large-scale synthesis, a thorough investigation into a direct reductive amination pathway could be warranted to potentially reduce step count and cost.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and the desired purity and stereochemistry of the final product.

References

  • Smolecule. (2023, August 15). Buy (R)-2-amino-N-benzyl-3-methoxypropanamide | 196601-69-1.
  • Benchchem. Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Autecha. (2023, December 26). Exploring (2R)
  • Google Patents. (2013). Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide. WO2013072933A2.
  • Google Patents. (2013). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide. US20130041180A1.
  • BLDpharm. (R)-2-Amino-N-benzyl-3-methoxypropanamide | 196601-69-1.
  • Benchchem. N-Benzyl-2-hydroxypropanamide|CAS 6295-31-4.
  • Benchchem. Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.
  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916.
  • Indian Academy of Sciences. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(7), 1039-1045.
  • National Institutes of Health. (2011). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters, 52(17), 2222-2225.
  • Fisher Scientific. Amide Synthesis.
  • The Hive.
  • National Institutes of Health. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(1), 147-162.
  • MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2561.
  • National Institutes of Health. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6529.
  • Benchchem. A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
  • Organic Chemistry Portal. Benzylamines.
  • Benchchem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • ResearchGate. (2017). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.
  • Ambeed.com. 2-Amino-N-benzyl-3-methoxypropanamide | 262845-82-9.
  • PubChem. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755.

Sources

A Comparative Guide to the Biological Activity of 2-amino-N-benzylpropanamide and Structurally Related Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Propanamide Scaffolds

The propanamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of 2-amino-N-benzylpropanamide and its derivatives against other notable propanamides with established or investigational therapeutic applications. Our focus is on compounds demonstrating activity within the central nervous system (CNS), particularly as anticonvulsants and analgesics.

While direct and extensive biological data for the parent compound, this compound, is limited in publicly accessible literature, its structural motif is a cornerstone of more complex molecules with significant pharmacological effects. Therefore, this guide will leverage data from its closely related derivatives as a predictive surrogate for its potential activity and for establishing a structure-activity relationship (SAR) framework. We will draw comparisons with clinically relevant propanamides such as Safinamide, and the investigational drugs Ralfinamide and Remacemide. This comparative approach aims to provide researchers with a comprehensive understanding of how subtle structural modifications to the propanamide core can profoundly influence biological activity, offering insights for future drug design and development.

Comparative Biological Activities: A Quantitative Overview

The following table summarizes the in vivo anticonvulsant and neurotoxicity data for derivatives of this compound and the comparator propanamides. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is indicative of efficacy against absence seizures. The rotarod test is a measure of neurotoxicity, with higher TD50 values indicating a better safety profile.

CompoundAnimal ModelAnticonvulsant Activity (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Primary Mechanism(s) of Action
(R)-N-Benzyl-2-acetamido-3-methoxypropionamide [1]Mouse (i.p.)8.3 (MES)>50>6.0Likely Voltage-Gated Sodium Channel Blocker
Rat (p.o.)3.9 (MES)>510>130
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [2]Mouse (i.p.)49.6 (MES), 67.4 (scPTZ)>300>6.0 (MES), >4.4 (scPTZ)EAAT2 Modulator
Safinamide Mouse (p.o.)45.8 (scPTZ)[3]--MAO-B inhibitor, Voltage-gated Na+/Ca2+ channel blocker, Glutamate release inhibitor[4]
Ralfinamide -Analgesic activity demonstrated--Voltage-gated Na+ channel (Nav1.7) blocker, N-type Ca2+ channel blocker, NMDA receptor antagonist[5][6]
Remacemide [7]Rodent6 - 60 (MES)--Non-competitive NMDA receptor antagonist, Voltage-gated Na+ channel blocker
Lacosamide (structurally related)[8]Mouse/Rat~5 - 10 (MES)--Enhances slow inactivation of voltage-gated sodium channels

Note: Data for different compounds are from various sources and experimental conditions may differ. A direct comparison should be made with caution. The data for this compound derivatives are used as a proxy for the parent compound.

In-Depth Analysis of Biological Activities and Structure-Activity Relationships (SAR)

The data presented above reveals key insights into the SAR of propanamide derivatives.

Stereochemistry is a Critical Determinant of Activity: For N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity predominantly resides in the (R)-stereoisomer. The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide displayed a significantly lower ED50 value (4.5 mg/kg) compared to the (S)-enantiomer (ED50 > 100 mg/kg) in the MES test in mice[1]. This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target.

Substitutions on the Amino Group Influence Potency and Mechanism:

  • Acetylation: The N-acetylated derivative, (R)-N-Benzyl-2-acetamido-3-methoxypropionamide, demonstrates potent activity in the MES model, suggesting a primary mechanism involving the blockade of seizure spread, characteristic of voltage-gated sodium channel blockers.

  • Succinimide Moiety: The incorporation of a pyrrolidine-2,5-dione (succinimide) ring, as seen in (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, confers a broader spectrum of anticonvulsant activity, with efficacy in both MES and scPTZ models[2]. This suggests a multimodal mechanism of action, which for this compound has been identified as positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2)[2].

The "Other" Propanamides - A Mechanistic Medley:

  • Safinamide: This compound's unique multimodal action, combining MAO-B inhibition with modulation of voltage-gated sodium and calcium channels and glutamate release, makes it effective in managing Parkinson's disease symptoms[4]. Its activity in the scPTZ test points to an effect on seizure threshold[3].

  • Ralfinamide: Primarily investigated for neuropathic pain, its mechanism involves blocking key ion channels implicated in pain signaling, including the Nav1.7 sodium channel, N-type calcium channels, and NMDA receptors[6].

  • Remacemide: As a low-affinity NMDA receptor antagonist and sodium channel blocker, it showed promise in preclinical models of epilepsy[7]. Its development was halted due to insufficient efficacy in clinical trials.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key in vivo assays discussed in this guide.

Maximal Electroshock (MES) Seizure Model

This model is highly predictive of anticonvulsant efficacy against generalized tonic-clonic seizures.

MES_Workflow cluster_pre Pre-Stimulation cluster_stim Stimulation cluster_post Post-Stimulation Animal_Prep Animal Preparation (Acclimatization, Dosing) Anesthesia Topical Anesthetic (e.g., 0.5% tetracaine) Animal_Prep->Anesthesia Electrodes Corneal Electrode Placement (with saline for conductivity) Anesthesia->Electrodes Stimulation Deliver Electrical Stimulus (e.g., Mice: 50 mA, 60 Hz, 0.2s) Electrodes->Stimulation Observation Observe for Seizure Endpoint (Tonic Hindlimb Extension) Stimulation->Observation Data_Analysis Data Analysis (% Protection, ED50 Calculation) Observation->Data_Analysis

Workflow for the Maximal Electroshock (MES) Seizure Assay.

Protocol:

  • Animal Preparation: Acclimate rodents (typically mice or rats) to the laboratory environment. Administer the test compound or vehicle control at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal. After a short period, place corneal electrodes, moistened with saline, onto the eyes.

  • Stimulation: Deliver a suprathreshold electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.

Protocol:

  • Animal Preparation: As with the MES test, acclimate animals and administer the test compound or vehicle.

  • Chemoconvulsant Administration: At the time of expected peak effect of the test compound, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce seizures in a high percentage of control animals (e.g., 85 mg/kg in mice).

  • Observation: Place the animal in an observation chamber and observe for a set period (typically 30 minutes).

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this seizure endpoint.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.

Rotarod Neurotoxicity Assay

This assay assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Rotarod_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Training Animal Training (Familiarize with rotating rod) Dosing Compound Administration Training->Dosing Placement Place Animal on Rotarod Dosing->Placement Rotation Start Rotation (Constant or accelerating speed) Placement->Rotation Measurement Measure Latency to Fall Rotation->Measurement Data_Analysis Data Analysis (TD50 Calculation) Measurement->Data_Analysis

Workflow for the Rotarod Neurotoxicity Assay.

Protocol:

  • Training: Prior to the test day, train the animals to stay on the rotating rod for a set period.

  • Compound Administration: On the day of the experiment, administer the test compound or vehicle.

  • Testing: At the time of expected peak effect, place the animal on the rotarod, which is rotating at a challenging speed.

  • Endpoint: Record the latency to fall from the rod. A cutoff time is typically used.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fall from the rod, using probit analysis.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of propanamides stem from their interactions with a range of molecular targets. The following diagram illustrates the primary signaling pathways and targets discussed in this guide.

Signaling_Pathways cluster_channels Ion Channel Modulation cluster_enzymes_transporters Enzyme Inhibition & Transporter Modulation cluster_compounds Propanamide Derivatives Na_Channel Voltage-Gated Na+ Channels Ca_Channel N-type Ca2+ Channels NMDA_Receptor NMDA Receptors MAOB MAO-B EAAT2 EAAT2 AANBP 2-amino-N-benzyl- propanamide Derivatives AANBP->Na_Channel Blockade (putative) Safinamide Safinamide Safinamide->Na_Channel Blockade Safinamide->Ca_Channel Blockade Safinamide->MAOB Inhibition Ralfinamide Ralfinamide Ralfinamide->Na_Channel Blockade Ralfinamide->Ca_Channel Blockade Ralfinamide->NMDA_Receptor Antagonism Remacemide Remacemide Remacemide->Na_Channel Blockade Remacemide->NMDA_Receptor Antagonism AANBP_succinimide (R)-N-Benzyl-2-(2,5-dioxo- pyrrolidin-1-yl)propanamide AANBP_succinimide->EAAT2 Positive Allosteric Modulation

Sources

A Comparative Guide to Purity Analysis of 2-amino-N-benzylpropanamide: HPLC, GC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key analytical techniques for the determination of chemical and enantiomeric purity of 2-amino-N-benzylpropanamide. As a chiral amino acid amide, rigorous purity assessment is critical to ensure its quality, safety, and efficacy in research and drug development. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantioselectivity

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the assessment of both chemical purity (using achiral, reversed-phase methods) and enantiomeric purity (using chiral stationary phases).

Scientific Rationale

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, two primary modes are employed:

  • Reversed-Phase (RP-HPLC): This is used to quantify process-related impurities and degradation products. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

  • Chiral HPLC: This is essential for separating the (R) and (S) enantiomers. Chiral Stationary Phases (CSPs), often based on polysaccharides like amylose or cellulose, create transient diastereomeric complexes with the enantiomers, leading to different retention times.[5][6] For primary amines like our analyte, crown ether-based CSPs can also be highly effective.[7]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column Chiral Separation (e.g., Chiralpak® IA) Inject->Column Detect UV Detection (e.g., 220 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity & Enantiomeric Excess Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Deriv Derivatize with HFBCF Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject Column Chiral Separation (e.g., Chirasil-L-Val) Inject->Column Detect Mass Spectrometry (EI Source) Column->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Analyze Mass Spectra TIC->Spectra Quant Integrate & Quantify TIC->Quant QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_S Accurately Weigh Sample Dissolve Dissolve Both in Deuterated Solvent Weigh_S->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H Spectrum Dissolve->Acquire Acquire_Node Acquire_Node Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Molar Ratio & Absolute Purity Integrate->Calculate

Sources

A Comprehensive Guide to the Spectroscopic Validation of 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the structure of 2-amino-N-benzylpropanamide , a molecule of interest in synthetic chemistry. We will explore the application of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a self-validating system for its structural elucidation.

At the outset, it is critical to distinguish This compound from a commonly cited analogue. The target molecule of this guide possesses the chemical formula C₁₀H₁₄N₂O [1]. This should not be confused with (R)-2-amino-N-benzyl-3-methoxypropanamide (C₁₁H₁₆N₂O₂), a related but distinct chemical entity.

The Strategic Importance of Orthogonal Spectroscopic Analysis

A single spectroscopic technique provides a one-dimensional view of a molecule's structure. To achieve unequivocal validation, a multi-faceted approach employing orthogonal techniques is paramount. Each method probes different aspects of the molecular structure, and their combined data provide a comprehensive and robust confirmation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Workflow cluster_conclusion Structural Confirmation Syn Proposed Synthesis: Amide coupling of Alanine and Benzylamine MS Mass Spectrometry (MS) Confirms Molecular Weight Syn->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Are the functional groups present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps the Carbon-Hydrogen Framework IR->NMR Is the connectivity correct? Confirm Confirmed Structure: This compound NMR->Confirm Data Consistent?

Caption: Orthogonal workflow for the validation of this compound.

I. Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial and most direct test of a successful synthesis, confirming that the molecule has the correct molecular weight.

Predicted Mass Spectrum Data
ParameterPredicted ValueRationale
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight 178.23 g/mol Calculated from the molecular formula.[1]
Monoisotopic Mass 178.1106 DaThe exact mass of the most abundant isotopes.
[M+H]⁺ 179.1184 m/zThe expected mass-to-charge ratio for the protonated molecule in ESI-MS.
Key Fragments m/z 106, 91, 72Predicted from the likely fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Data Interpretation and Causality

The primary objective is to observe a prominent ion at m/z 179.1184, corresponding to the protonated parent molecule [M+H]⁺. The high-resolution measurement should be within 5 ppm of the theoretical value to confidently confirm the elemental composition.

Fragmentation Analysis: The structure of this compound is expected to fragment in a predictable manner under collision-induced dissociation (CID).

G cluster_mol cluster_frag mol [C₁₀H₁₄N₂O + H]⁺ m/z = 179.12 frag1 [C₇H₇]⁺ m/z = 91.05 (Tropylium ion) mol->frag1 - C₃H₇N₂O frag2 [C₈H₈NO]⁺ m/z = 134.06 (Loss of Alanine fragment) mol->frag2 - C₂H₅N frag3 [C₃H₇N₂O]⁺ m/z = 87.06 (Loss of Benzyl group) mol->frag3 - C₇H₇

Caption: Predicted key fragmentation pathways for this compound.

The observation of the tropylium ion at m/z 91 is a strong indicator of the benzyl group. The presence of other key fragments further corroborates the proposed structure.

II. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amine) 3300-3400 (two bands)Asymmetric & Symmetric Stretch
N-H (Amide) 3250-3350Stretch
C-H (Aromatic) 3000-3100Stretch
C-H (Aliphatic) 2850-2960Stretch
C=O (Amide I) 1640-1680Stretch
N-H (Amide II) 1510-1570Bend
C=C (Aromatic) 1450-1600Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum should prominently display a strong absorption band around 1650 cm⁻¹, characteristic of the amide carbonyl (Amide I band). Additionally, the N-H stretching region (3200-3400 cm⁻¹) will be crucial. The presence of two sharp peaks for the primary amine and a broader peak for the secondary amide N-H would be expected. The absence of a broad O-H stretch (typically ~3200-3600 cm⁻¹) from a carboxylic acid starting material (alanine) is a key indicator of a successful reaction.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H 7.20 - 7.40Multiplet5H-
Amide-NH ~6.5 - 7.5Broad Triplet1H~6
Benzyl-CH₂ 4.45Doublet2H~6
α-CH 3.50Quartet1H~7
Amine-NH₂ ~1.5 - 2.5Broad Singlet2H-
Methyl-CH₃ 1.35Doublet3H~7
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (Amide) ~175
Aromatic C (Quaternary) ~138
Aromatic CH 127 - 129
α-C ~51
Benzyl-CH₂ ~44
Methyl-C ~19
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

Data Interpretation and Causality
  • ¹H NMR: The aromatic region should integrate to 5 protons, confirming the monosubstituted benzyl group. The benzylic CH₂ protons should appear as a doublet due to coupling with the amide N-H proton. The α-CH should be a quartet, coupled to the three methyl protons, and the methyl protons a doublet, coupled to the α-CH. The amine and amide protons are exchangeable and may appear as broad signals.

  • ¹³C NMR: The number of distinct signals should correspond to the number of unique carbon environments. The amide carbonyl will be the most downfield signal.

  • 2D NMR: A COSY spectrum will show a clear correlation between the benzylic CH₂ and the amide NH, as well as between the α-CH and the methyl protons. An HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, leaving no ambiguity in assignment.

IV. Comparison with Potential Isomers and Impurities

A robust validation must also demonstrate that the obtained data does not correspond to plausible alternative structures.

Isomeric Differentiation
  • 3-amino-N-benzylpropanamide: This isomer would show significantly different splitting patterns in the ¹H NMR spectrum. The protons adjacent to the amine and carbonyl groups would appear as triplets, not a quartet and a doublet.

  • N-(1-phenylethyl)acetamide: This isomer lacks a primary amine and would show a singlet for the acetyl methyl group instead of a doublet/quartet system for the alanine fragment.

Impurity Detection
  • Unreacted Alanine or Benzylamine: The presence of starting materials would be readily detectable by their unique signals in the NMR spectra and their different molecular weights in the MS data.

  • Di-benzylated product: If the primary amine of the product reacts with another molecule of benzylamine, a di-benzylated impurity could form. This would be evident by the absence of the NH₂ signal and the presence of signals for a second benzyl group in the NMR spectra, as well as a higher molecular weight in the MS data.

Conclusion

The structural validation of This compound is achieved through a logical and systematic application of orthogonal spectroscopic techniques. Mass spectrometry confirms the correct molecular formula, Infrared spectroscopy identifies the key functional groups, and NMR spectroscopy provides the definitive connectivity map of the atoms. By comparing the acquired data with predicted values and considering potential isomers and impurities, researchers can be highly confident in the structural assignment of the synthesized molecule. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and development.

References

  • PubChem. Compound Summary for CID 9837181, 2-amino-N-benzyl-3-methoxypropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 3496505, this compound. National Center for Biotechnology Information. [Link]

Sources

Quantitative Analysis of 2-amino-N-benzylpropanamide in a Mixture: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex mixture is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of "2-amino-N-benzylpropanamide," a compound of interest in various pharmaceutical contexts. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to empower you to make informed decisions when selecting the most appropriate analytical strategy for your specific research needs.

The Analytical Challenge: Quantifying this compound

This compound is a non-volatile, polar molecule. Its structure, featuring a primary amine, a secondary amide, and a benzyl group, dictates the most suitable analytical approaches. The choice of method will depend on several factors, including the concentration of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation.

Comparative Overview of Analytical Techniques

Technique Principle Strengths Limitations Ideal For
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, cost-effective, widely available.Moderate sensitivity and selectivity. Requires a chromophore.Routine quality control, analysis of relatively simple mixtures with moderate analyte concentrations.
LC-MS/MS Chromatographic separation coupled with mass analysis of the parent ion and its fragments.High sensitivity and selectivity, suitable for complex matrices.Higher cost of instrumentation and maintenance.Trace-level quantification, analysis in biological matrices, impurity profiling.
GC-MS (with Derivatization) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile analytes, which adds complexity.Analysis of volatile impurities or when GC is the preferred platform.
qNMR Measurement of the NMR signal intensity relative to a certified internal standard.Absolute quantification without a specific reference standard of the analyte, non-destructive.Lower sensitivity compared to MS-based methods, higher initial instrument cost.Early-stage drug development, purity assessment, when a reference standard is unavailable.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Experimental Choices: HPLC is a cornerstone of pharmaceutical analysis due to its ability to separate non-volatile compounds.[1] For this compound, a reversed-phase C18 column is a logical starting point, as it effectively retains and separates moderately polar compounds. The mobile phase, a mixture of a weak acid (like formic acid in water) and an organic modifier (acetonitrile or methanol), is chosen to ensure good peak shape and retention of the analyte. The UV detector is suitable because the benzyl group in the molecule acts as a chromophore, absorbing UV light.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Water:Acetonitrile).

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample mixture in the diluent to a known concentration, ensuring the analyte concentration falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Use linear regression to determine the concentration of the analyte in the samples.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Standard Solutions filter Filter prep_std->filter prep_sample Prepare Sample Solutions prep_sample->filter autosampler Autosampler filter->autosampler Inject column C18 Column autosampler->column pump Pump pump->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal calibration Construct Calibration Curve chromatogram->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for HPLC-UV quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices: For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[1] The initial chromatographic separation is similar to HPLC-UV. However, the mass spectrometer provides an additional dimension of detection. Electrospray ionization (ESI) is typically used for polar molecules like this compound. In tandem MS (MS/MS), a specific parent ion is selected and fragmented, and a characteristic fragment ion is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: To be determined by infusing a standard solution of the analyte. For this compound (MW: 208.26), the protonated molecule [M+H]+ at m/z 209.1 would be the parent ion. A likely fragment would result from the loss of the benzyl group or cleavage of the amide bond.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): As in the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 to 1000 ng/mL.

    • Sample Preparation (Protein Precipitation for Biological Samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use a weighted linear regression for quantification.

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis prep_std Prepare Standard Solutions extract Extract & Reconstitute prep_std->extract prep_sample Prepare Sample Solutions (e.g., Protein Precipitation) prep_sample->extract lc LC Separation extract->lc Inject esi ESI Source lc->esi ms1 Q1: Parent Ion Selection esi->ms1 ms2 Q2: Fragmentation ms1->ms2 ms3 Q3: Fragment Ion Detection ms2->ms3 mrm_data Obtain MRM Data ms3->mrm_data Signal calibration Construct Calibration Curve mrm_data->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for LC-MS/MS quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Causality Behind Experimental Choices: GC-MS offers high separation efficiency but is limited to volatile and thermally stable compounds.[2] this compound is non-volatile due to its polar amine and amide groups. Therefore, derivatization is necessary to replace the active hydrogens with non-polar groups, making the molecule volatile. Silylation is a common derivatization technique for this purpose.[2]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation: Prepare standards and samples, and derivatize them in the same manner.

  • Data Analysis: Construct a calibration curve based on the peak areas of the selected ions.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality Behind Experimental Choices: qNMR is a primary analytical method that allows for quantification without a reference standard of the identical compound.[3][4] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[5] By using a certified internal standard with a known concentration, the concentration of the analyte can be determined. This is particularly useful in early drug development when a fully characterized reference standard of the analyte may not be available.[5][6]

Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of delivering calibrated radiofrequency pulses.[5][7]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample mixture and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay to ensure full relaxation of all protons).

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      • C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard

      • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Logical Relationship for qNMR Quantification

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire_spectrum Acquire 1H NMR spectrum dissolve->acquire_spectrum integrate_signals Integrate analyte and standard signals acquire_spectrum->integrate_signals calculate_conc Calculate analyte concentration integrate_signals->calculate_conc

Sources

A Senior Application Scientist's Guide to Coupling Agent Efficacy in Amide Bond Synthesis: The Case of "2-amino-N-benzylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is the cornerstone of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals.[1][2][3] Consequently, the efficient and high-fidelity formation of this bond is one of the most frequently executed reactions in medicinal and process chemistry.[3][4] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of "coupling agents" to activate the carboxylic acid for nucleophilic attack.[3][5]

The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, purity, and the preservation of stereochemical integrity—a non-negotiable requirement when working with chiral molecules.[6] This guide provides an in-depth comparison of three major classes of coupling agents for the synthesis of a model compound, 2-amino-N-benzylpropanamide, derived from the coupling of N-protected L-alanine and benzylamine. We will delve into the mechanistic rationale behind each reagent class, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic challenges.

The Synthetic Challenge: Controlling Reactivity and Chirality

The target synthesis involves the formation of an amide bond between the carboxyl group of L-alanine and the amino group of benzylamine. To prevent unwanted self-coupling of the amino acid, the N-terminus is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The core challenge lies in activating the carboxylic acid efficiently without inducing racemization at the α-carbon, a common side reaction that can compromise the biological activity of the final product.[7]

StartingMaterials Boc-L-Alanine + Benzylamine CouplingStep Amide Coupling Reaction (Solvent, Base) StartingMaterials->CouplingStep + Coupling Agent ProtectedProduct Protected Intermediate (Boc-L-Ala-NHBn) CouplingStep->ProtectedProduct Deprotection Boc Deprotection (e.g., TFA or HCl) ProtectedProduct->Deprotection Workup Workup & Purification Deprotection->Workup FinalProduct Final Product (this compound) Workup->FinalProduct

Caption: General workflow for the synthesis of this compound.

A Mechanistic Look at Common Coupling Agents

The efficacy of a coupling reagent is dictated by the reactivity of the active intermediate it generates. We will compare three widely used systems: a carbodiimide with an additive (EDC/HOBt), a uronium salt (HATU), and a phosphonium salt (DEPBT).

Carbodiimides: The Workhorse Reagents

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[5][6] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[6] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and selective HOBt-ester, which then reacts cleanly with the amine.[6][8]

RCOOH R-COOH O_acyl O-Acylisourea (Highly Reactive, Prone to Racemization) RCOOH->O_acyl EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt (Trapping) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide EDU EDU (Byproduct) (Water-Soluble) Amide->EDU releases

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salts: The Efficiency Champions

Uronium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[9][10][11] In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][12] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster reaction rates and higher efficiency, especially for sterically hindered amino acids.[9][11]

RCOOH R-COOH Carboxylate R-COO- RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproducts HOAt + Tetramethylurea Amide->Byproducts releases

Caption: Mechanism of HATU mediated amide coupling.

Phosphonium Salts: The Guardians of Chirality

Phosphonium salts represent another class of highly effective coupling reagents.[5] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is particularly noteworthy for its exceptional ability to suppress racemization, even in challenging cases.[7][13][14] The proposed mechanism involves the attack of the carboxylate on the phosphorus atom, which, after rearrangement, forms a stable HOOBt active ester that subsequently reacts with the amine.[14] DEPBT is a crystalline, stable solid and does not require the protection of hydroxyl groups on the amine component, adding to its versatility.[13][14][15]

Carboxylate R-COO- Intermediate Transient Intermediate Carboxylate->Intermediate attacks DEPBT DEPBT DEPBT->Intermediate HOOBt_ester HOOBt Active Ester (Stable) Intermediate->HOOBt_ester Rearrangement Byproduct Diethyl Phosphite Intermediate->Byproduct releases Amide Amide Product HOOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Proposed mechanism for DEPBT-mediated coupling.

Experimental Protocols

The following are representative solution-phase protocols for the synthesis of Boc-L-Ala-NHBn. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[16]

Starting Materials:

  • Boc-L-Alanine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

  • Base (as specified)

Protocol 1: EDC/HOBt Coupling
  • Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15 minutes to pre-activate the acid.[16]

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[16]

  • Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[16][17]

  • Workup: Dilute the reaction mixture with ethyl acetate and perform aqueous washes with saturated sodium bicarbonate and brine. The organic layer is then dried and concentrated. The water-soluble urea byproduct from EDC is conveniently removed during this process.[16][18] Purify by column chromatography.

Protocol 2: HATU Coupling
  • Dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.[19]

  • Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Reaction times are significantly shorter than with EDC/HOBt.[9][10]

  • Workup: Follow the same workup procedure as described for the EDC/HOBt protocol.

Protocol 3: DEPBT Coupling
  • Dissolve Boc-L-Alanine (1.0 eq) and benzylamine (1.1 eq) in anhydrous THF or DMF.[20]

  • Add DEPBT (1.2 eq) to the mixture.

  • Add a tertiary amine base like triethylamine (Et3N) or DIPEA (2.0 eq).[20]

  • Stir the mixture at room temperature for 1-2 hours.[7][20]

  • Workup: Filter any solids and evaporate the solvent in vacuo to obtain the crude product.[20] Purify by column chromatography.

Comparative Performance Analysis

The choice of reagent involves a trade-off between speed, cost, and the need to mitigate side reactions. The following table summarizes the expected performance of each agent for this model synthesis.

FeatureEDC/HOBtHATUDEPBT
Typical Yield Good to High (~85-95%)[17]Very High (>95%)[17]High (>90%)[7]
Reaction Time Slow (12-24 hours)[16][17]Very Fast (< 3 hours)[9][10]Fast (1-2 hours)[7][20]
Racemization Risk Low (with HOBt)[8]Very Low[9]Exceptionally Low[7][14]
Ease of Workup Easy (water-soluble byproduct)[18]ModerateModerate
Relative Cost LowHighModerate
Key Advantage Cost-effective, common reagent[6]High speed and efficiency[8][9]Superior racemization resistance[13][14]
Discussion
  • EDC/HOBt remains a staple for routine amide couplings due to its low cost and the simplicity of removing its urea byproduct.[6][18] However, the long reaction times can be a significant drawback in discovery chemistry or high-throughput settings.

  • HATU represents the pinnacle of efficiency. Its ability to drive reactions to completion in a fraction of the time required by carbodiimides makes it the reagent of choice for constructing complex molecules, sterically hindered couplings, or in automated peptide synthesis.[9][21] The higher cost is often justified by the increased productivity and higher purity of the crude product.

  • DEPBT carves out a critical niche for itself. While highly efficient, its primary advantage is the robust prevention of racemization.[7][13] This makes it an invaluable tool when coupling amino acids that are particularly susceptible to epimerization, ensuring the stereochemical fidelity of the final product.[7] Its stability as a solid reagent is also an advantage over hygroscopic uronium and phosphonium salts.[14]

Conclusion and Recommendations

The synthesis of this compound, a simple yet representative amide, effectively illustrates the performance differences among common coupling agents. There is no single "best" reagent; the optimal choice is dictated by the specific priorities of the synthesis.

  • For large-scale or cost-sensitive projects where reaction time is not the primary constraint, EDC/HOBt offers a reliable and economical solution.

  • For challenging couplings, rapid synthesis protocols, or when maximizing yield and purity is paramount , HATU is the superior reagent, providing exceptional speed and efficiency.

  • For syntheses involving racemization-prone amino acids or when preserving chirality is the absolute highest priority , DEPBT provides a remarkable safety margin and should be the go-to choice.

By understanding the mechanistic underpinnings and practical trade-offs of each coupling agent class, researchers can navigate the complexities of amide bond formation with confidence, accelerating the development of novel chemical entities.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–93. [Link]

  • Ye, Y. H., & Li, H. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-180. [Link]

  • Gutti, G., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • Grokipedia. (2026). DEPBT. [Link]

  • Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Al-Warhi, T., Al-Hazimi, H. M., & El-Faham, A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. [Link]

  • Gutti, G., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15399–15408. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Protheragen. [Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (2005). ResearchGate. [Link]

  • Di Mauro, G., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 265-270. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Zhang, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(13), 1801–1814. [Link]

Sources

The Rise of Functionalized Amino Acids: A Comparative Analysis of 2-Amino-N-benzylpropanamide Derivatives in Anticonvulsant Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and wider therapeutic windows is a continuous endeavor in neuroscience. While established AEDs have provided significant relief for many, a substantial portion of patients remain refractory to treatment or experience dose-limiting side effects. This has spurred the exploration of new chemical scaffolds, among which functionalized amino acids have emerged as a promising class. This guide provides an in-depth comparative analysis of the anticonvulsant activity of derivatives of "2-amino-N-benzylpropanamide," a scaffold that has given rise to potent drug candidates. We will objectively compare their performance with established alternatives, supported by preclinical experimental data, and elucidate the underlying mechanisms of action.

The this compound Scaffold: A Foundation for Potent Anticonvulsant Activity

The core structure of this compound itself displays limited intrinsic anticonvulsant activity. However, strategic modifications, particularly N-acetylation and substitutions on the propanamide side chain, have yielded a series of highly potent anticonvulsant agents. A key finding in the structure-activity relationship (SAR) of this class is the critical role of stereochemistry; the (R)-enantiomer consistently demonstrates significantly higher anticonvulsant potency compared to the (S)-enantiomer.[1] This guide will focus on these active derivatives, with a particular emphasis on (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a well-studied analog, as a representative of this class.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The preclinical evaluation of anticonvulsant drug candidates traditionally relies on a battery of rodent models that assess both efficacy in preventing seizures and potential for neurotoxicity. The most common models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is a model for myoclonic and absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment.

The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a crucial metric for evaluating a drug's therapeutic window. A higher PI indicates a greater separation between the dose required for therapeutic effect and the dose causing adverse effects.

Below is a comparative summary of the anticonvulsant efficacy and neurotoxicity of a key this compound derivative against standard AEDs in mice (intraperitoneal administration).

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) in MES
(R)-N-benzyl-2-acetamido-3-methoxypropionamide 4.5[1]Inactive[2]27[1]6.0[1]
Phenytoin 6.5[1]Inactive~40-70~6.2-10.8
Carbamazepine ~8-15Inactive~37-54~2.5-6.8
Valproate ~200-300~150-250~400-450~1.3-2.3
Lacosamide ~10-15Inactive~50-60~3.3-6.0

Note: Data for standard drugs are compiled from various sources and may exhibit variability based on specific experimental conditions.

The data clearly indicates that (R)-N-benzyl-2-acetamido-3-methoxypropionamide exhibits potent anticonvulsant activity in the MES model, comparable to or exceeding that of established drugs like phenytoin and carbamazepine.[1] Its inactivity in the scPTZ test suggests a more specific mechanism of action, likely targeting mechanisms involved in seizure spread rather than seizure initiation. The protective index is favorable, indicating a good safety margin.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for this class of N-benzyl-2-acetamidopropionamide derivatives is the modulation of voltage-gated sodium channels (VGSCs).[3][4][5] These channels are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons is often linked to aberrant VGSC function.

Unlike many traditional AEDs that block the fast inactivation of VGSCs, these functionalized amino acid derivatives, including lacosamide, are believed to selectively enhance the slow inactivation of these channels.[3][5] This leads to a stabilization of the hyperexcitable neuronal membrane and an inhibition of repetitive neuronal firing without affecting normal neuronal function as significantly.[3]

G cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ Influx) FastInactivated Fast Inactivated State Open->FastInactivated SlowInactivated Slow Inactivated State Open->SlowInactivated AP_Prop Action Potential Propagation Open->AP_Prop FastInactivated->Resting Repol Repolarization FastInactivated->Repol SlowInactivated->Resting Depol Depolarization Depol->Resting Drug Drug Molecule Drug->SlowInactivated

Caption: Mechanism of action of this compound derivatives on voltage-gated sodium channels.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key preclinical assays are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, modeling generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male albino mice (e.g., CF-1 strain) are typically used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.

  • Stimulation: At the time of predicted peak effect of the drug, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the hindlimb extension is considered protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate a compound's ability to raise the threshold for chemically induced seizures, modeling myoclonic and absence seizures.

Methodology:

  • Animal Model: Male albino mice are commonly used.

  • Drug Administration: The test compound or vehicle is administered to different groups of animals.

  • Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED₅₀ is calculated as in the MES test.

Rotarod Test for Neurotoxicity

Objective: To assess motor coordination and identify potential neurological deficits induced by a compound.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Animals are trained to stay on the rotating rod for a predetermined amount of time (e.g., 1-2 minutes) at a constant speed.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: At the time of predicted peak effect, animals are placed on the rotarod, which is set to a constant or accelerating speed.

  • Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes 50% of the animals to fail the test, is determined.

G cluster_workflow Preclinical Anticonvulsant Screening Workflow start Test Compound efficacy Efficacy Testing start->efficacy toxicity Neurotoxicity Testing start->toxicity mes Maximal Electroshock (MES) Test efficacy->mes scptz Subcutaneous PTZ (scPTZ) Test efficacy->scptz rotarod Rotarod Test toxicity->rotarod ed50 Determine ED₅₀ mes->ed50 scptz->ed50 td50 Determine TD₅₀ rotarod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi end Candidate Selection pi->end

Caption: A typical workflow for the preclinical screening of anticonvulsant drug candidates.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of anticonvulsant agents with a distinct mechanism of action. Their high potency in preclinical models of generalized tonic-clonic seizures, coupled with favorable safety profiles, underscores their therapeutic potential. The stereospecificity of their action, with the (R)-enantiomer being the more active form, provides a clear direction for chiral synthesis and development.

Further research should focus on a more extensive SAR exploration to optimize potency and broaden the spectrum of activity. Investigating the potential of these compounds in models of drug-resistant epilepsy is also a critical next step. As our understanding of the nuanced roles of VGSC slow inactivation in neuronal excitability grows, so too will the opportunities to design and develop safer and more effective treatments for epilepsy based on the this compound scaffold.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

  • Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(17), 7954-7962. [Link]

  • National Center for Biotechnology Information. (n.d.). Seizure Medications. In StatPearls. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • MedlinePlus. (n.d.). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as "2-amino-N-benzylpropanamide," establishing robust and reproducible analytical methods is a cornerstone of the drug development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of this compound, with a core focus on the principles and execution of method cross-validation. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring analytical consistency across different laboratories and techniques.

The validation and subsequent cross-validation of analytical procedures are mandated by regulatory bodies worldwide, including the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The International Council for Harmonisation (ICH) provides a detailed framework for the validation of analytical procedures in its Q2(R2) guideline, which outlines the necessary validation characteristics to be considered.[4][5][6][7] This guide will synthesize these regulatory expectations with practical applications for this compound.

Introduction to this compound: Analytical Considerations

This compound is a chiral molecule with a primary amine and an amide functional group. Its structure presents specific analytical challenges and opportunities. The presence of a chromophore in the benzyl group makes it suitable for UV-based detection in liquid chromatography. The primary amine offers a site for derivatization to enhance detection in gas chromatography or fluorescence-based assays. The molecule's modest molecular weight and potential for volatility also make it amenable to mass spectrometry.

This guide will focus on two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). A third technique, Nuclear Magnetic Resonance (NMR) spectroscopy, will be discussed for its role in definitive structural confirmation and quantification.

Core Principles of Analytical Method Validation

Before any cross-validation can occur, each analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose.[8][9] The key validation parameters, as stipulated by ICH Q2(R2), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is the logical starting point.

Workflow for HPLC Method Development and Validation:

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Due to the polarity of the amine and amide groups, derivatization may be necessary to improve chromatographic peak shape and thermal stability.[11]

Workflow for GC-MS Method Development and Validation:

Caption: GC-MS Method Development and Validation Workflow.

Experimental Protocol: GC-MS Analysis (with derivatization)

  • Derivatization: To a 1 mg/mL solution of the sample in a suitable solvent, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60 °C for 30 minutes.

  • Instrumentation: GC system coupled to a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be a powerful primary method for determining the purity of a reference standard without the need for a specific standard of the same compound.[12]

Experimental Protocol: ¹H-qNMR for Purity Assessment

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the analyte based on the integral ratio, the number of protons for each signal, and the known purity and weight of the internal standard.

Performance Comparison Summary
Parameter HPLC-UV GC-MS ¹H-qNMR
Specificity Good; may require peak purity analysis.Excellent due to mass fragmentation patterns.Excellent; provides structural confirmation.
Sensitivity (LOQ) ~0.1 µg/mL~0.01 µg/mL (with derivatization)~1 mg/mL
Precision (%RSD) < 2%< 5%< 1%
Throughput HighMedium (due to derivatization and longer run times)Low
Cost per Sample LowMediumHigh
Primary Application Routine QC, purity, and assay.Impurity identification and quantification.Reference standard characterization, structural elucidation.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods or the same method in different laboratories to ensure that the data is comparable.[13][14][15][16] This is a critical step when transferring a method between sites or when a new method is intended to replace an existing one.

Logical Framework for Cross-Validation:

CrossValidation_Logic cluster_0 Originating Lab cluster_1 Receiving Lab / Alternative Method A Validated Method A (e.g., HPLC-UV) C Define Cross-Validation Protocol - Acceptance Criteria - Samples to be Analyzed A->C B Method B (e.g., GC-MS or HPLC-UV at another site) B->C D Analyze Identical Samples (e.g., 3 batches at 3 concentrations) C->D E Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies F->H No

Caption: Cross-Validation Decision Workflow.

Experimental Design for Cross-Validation

A typical cross-validation study involves analyzing the same set of samples with both analytical methods (or in both laboratories).

  • Sample Selection: Choose at least three batches of this compound, representing the expected range of concentrations.

  • Analysis: Each batch should be analyzed in triplicate by both methods.

  • Data Evaluation: The results should be statistically compared. The acceptance criteria should be pre-defined in a validation protocol.

Acceptance Criteria for Cross-Validation

The acceptance criteria should be based on the intended purpose of the method. A common approach is to compare the mean values and the standard deviations of the results obtained from the two methods.

  • Comparison of Means: The difference between the mean results from the two methods should be within a pre-defined limit (e.g., ± 2.0%). A Student's t-test can be used to determine if there is a statistically significant difference between the means.

  • Comparison of Precision: An F-test can be used to compare the variances of the two methods to ensure they have comparable precision.

Hypothetical Cross-Validation Data: HPLC-UV vs. GC-MS
Sample Batch Concentration (mg/mL) HPLC-UV Result (mg/mL, n=3) GC-MS Result (mg/mL, n=3) % Difference
A1.01.01 ± 0.010.99 ± 0.02-1.98%
B0.50.50 ± 0.0050.51 ± 0.01+1.96%
C0.10.102 ± 0.0020.101 ± 0.003-0.99%

In this hypothetical example, the percentage difference between the two methods is within the acceptable limit of ± 2.0%, suggesting that the methods are comparable for the quantification of this compound.

Conclusion and Recommendations

The choice of an analytical method for this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level impurity analysis. qNMR serves as an invaluable tool for the absolute quantification and characterization of reference standards.

Successful cross-validation is essential to ensure data consistency throughout the drug development process. A well-defined cross-validation protocol with pre-established acceptance criteria is crucial for a successful outcome. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish and cross-validate analytical methods for this compound, thereby ensuring the quality and integrity of their analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmavice. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • National Institute of Justice. (n.d.). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]

  • ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • EPO. (n.d.). WATER-SOLUBLE, MODIFIED AMINO ACID DERIVATIVES.... [Link]

  • ResearchGate. (2025). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF. [Link]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with d. [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

  • TSpace. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

Sources

A Comparative Guide to the Stability of 2-amino-N-benzylpropanamide Derivatives for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the chemical stability of 2-amino-N-benzylpropanamide and a series of its rationally designed derivatives. In the landscape of early-phase drug development, a thorough understanding of a molecule's inherent stability is paramount. It directly influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of novel therapeutic agents.

Herein, we delve into the scientific rationale behind the selection of specific derivatives of this compound, a scaffold of interest in medicinal chemistry. We will explore the impact of electronic modifications to the N-benzyl moiety on the compound's susceptibility to hydrolytic, oxidative, and photolytic degradation. The experimental protocols detailed are designed to serve as a robust template for conducting forced degradation studies in your own laboratories, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical instability being a significant hurdle. A drug substance's stability profile dictates its shelf-life, informs the development of stable dosage forms, and is a key component of the regulatory submission package.[1] The amide bond, a cornerstone of many biologically active molecules including this compound, is known for its relative stability under physiological conditions. However, under the stressed conditions encountered during manufacturing, storage, or even within certain in vivo environments, it can be susceptible to degradation.[2]

Forced degradation studies, also known as stress testing, are an indispensable tool in the pharmaceutical scientist's arsenal. By subjecting a drug substance to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways and products.[3] This information is crucial for developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products, a regulatory requirement for all stability studies.

This guide will focus on a hypothetical comparative stability study of this compound (Parent Compound) and three derivatives, each featuring a substituent on the phenyl ring of the N-benzyl group with distinct electronic properties: an electron-donating group (EDG), an electron-withdrawing group (EWG), and a neutral substituent.

Rationale for Derivative Selection

The central hypothesis of this study is that the electronic nature of the substituent on the N-benzyl ring will modulate the chemical stability of the amide bond and the molecule as a whole.

  • Parent Compound: this compound: The baseline for our stability comparison.

  • Derivative 1 (EDG): 2-amino-N-(4-methoxybenzyl)propanamide: The methoxy group is a strong electron-donating group, which is expected to increase electron density in the phenyl ring and potentially influence the reactivity of the amide bond.

  • Derivative 2 (EWG): 2-amino-N-(4-nitrobenzyl)propanamide: The nitro group is a potent electron-withdrawing group, which will decrease electron density in the phenyl ring. This is hypothesized to impact the susceptibility of the amide bond to nucleophilic attack, a key step in hydrolysis.[4]

  • Derivative 3 (Neutral): 2-amino-N-(4-chlorobenzyl)propanamide: The chloro group is considered relatively neutral in its electronic effect, providing a valuable point of comparison.

Experimental Design: A Forced Degradation Study

The following sections outline the detailed experimental protocols for a comprehensive forced degradation study.

Synthesis of this compound Derivatives

A general and robust method for the synthesis of the parent compound and its derivatives is the coupling of N-protected alanine with the corresponding substituted benzylamine, followed by deprotection. A common approach is the use of an acid chloride or a coupling agent.

Experimental Protocol: Amide Coupling

  • Protection of Alanine: To a solution of L-alanine in a suitable solvent (e.g., a mixture of dioxane and water), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Activation of the Carboxylic Acid: The Boc-protected alanine can be converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane). Alternatively, a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.

  • Amide Bond Formation: To a cooled solution of the respective benzylamine (benzylamine, 4-methoxybenzylamine, 4-nitrobenzylamine, or 4-chlorobenzylamine) in an inert solvent, add the activated Boc-alanine species dropwise. Stir the reaction mixture at room temperature until completion.

  • Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final this compound derivative.

  • Purification: The crude product should be purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to obtain the desired compound with high purity.

Forced Degradation Protocol

The forced degradation study will be conducted on the parent compound and the three derivatives in parallel.

Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Exposure to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7]

  • Thermal Degradation: Solid drug substance at 80°C.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare stock solutions of each compound (Parent, EDG, EWG, Neutral) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Application of Stress: For each stress condition, mix the stock solution with the respective stressor solution (e.g., HCl, NaOH, H₂O₂). For photostability, expose the solution in a photostability chamber. For thermal stress, place the solid compound in a temperature-controlled oven.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). The frequency of sampling may need to be adjusted based on the lability of the compound under a specific stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable choice for this analysis.

HPLC Method Parameters (Illustrative)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compounds)

  • Injection Volume: 10 µL

Hypothetical Results and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative stability study. The percentage of the remaining parent compound at the final time point (48 hours) is shown.

Table 1: Comparative Stability of this compound Derivatives under Hydrolytic Stress

CompoundSubstituent% Remaining (0.1 M HCl, 48h)% Remaining (0.1 M NaOH, 48h)
Parent-H85.278.5
Derivative 1-OCH₃ (EDG)88.175.3
Derivative 2-NO₂ (EWG)76.482.1
Derivative 3-Cl (Neutral)84.577.9

Table 2: Comparative Stability under Oxidative and Photolytic Stress

CompoundSubstituent% Remaining (3% H₂O₂, 48h)% Remaining (Photolytic, 48h)
Parent-H92.395.1
Derivative 1-OCH₃ (EDG)85.794.8
Derivative 2-NO₂ (EWG)91.588.9
Derivative 3-Cl (Neutral)92.095.5

Discussion and Interpretation

The hypothetical data allows for a nuanced interpretation of the structure-stability relationships.

Hydrolytic Stability:

Under acidic conditions, the electron-withdrawing nitro group in Derivative 2 appears to decrease stability. This could be attributed to the EWG making the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4] Conversely, the electron-donating methoxy group in Derivative 1 slightly enhances stability under acidic conditions.

In the basic hydrolysis, the trend is reversed. The EWG in Derivative 2 appears to stabilize the amide bond. This could be due to the EWG destabilizing the tetrahedral intermediate formed during base-catalyzed hydrolysis. The EDG in Derivative 1 shows slightly increased degradation, potentially by stabilizing the transition state leading to the tetrahedral intermediate.

Oxidative Stability:

The primary amine and the benzylic position are potential sites of oxidation.[8] The electron-donating methoxy group in Derivative 1, which can activate the aromatic ring towards oxidation, shows a slightly higher degree of degradation.

Photostability:

The nitroaromatic structure in Derivative 2 is known to be a chromophore that can absorb UV radiation, potentially leading to photolytic degradation.[5] The hypothetical data reflects this, showing a greater loss of the parent compound for Derivative 2.

Potential Degradation Pathway: Hydrolysis

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate H2O (Acid) or OH- (Base) 2-aminopropanoic acid + Benzylamine 2-aminopropanoic acid + Benzylamine Tetrahedral Intermediate->2-aminopropanoic acid + Benzylamine

Caption: A simplified potential degradation pathway for the hydrolysis of this compound.

Conclusion and Future Directions

This guide has presented a framework for a comparative stability study of this compound derivatives. The hypothetical data and its interpretation underscore the significant impact that subtle electronic modifications can have on the overall stability of a drug candidate.

For researchers in the field, the key takeaways are:

  • Rational Design for Stability: Early consideration of a molecule's electronic properties can guide the design of more stable drug candidates.

  • Comprehensive Stress Testing: A multi-faceted forced degradation study is essential to uncover all potential degradation pathways.

  • Structure-Stability Relationships: Understanding the "why" behind the degradation patterns is crucial for informed lead optimization.

Future work should focus on conducting these experiments to generate real data and to identify and characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will provide a complete picture of the stability profile of this promising class of compounds and pave the way for their further development.

References

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Bolton, P. D. (1968). Hydrolysis of amides. II. Substituent effects in dilute acid and alkali. Semantic Scholar. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Patel, K., & Patel, M. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Duan, P., & Savage, P. E. (2011). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Singh, R., & Kumar, V. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. [Link]

  • Robnik, B., Naumoska, K., & Časar, Z. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. [Link]

  • Schowen, R. L., Hopper, C. R., & Bazikian, C. M. (1971). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology. [Link]

  • Meloche, I., & Laidler, K. J. (1951). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-N-benzylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-amino-N-benzylpropanamide was publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds and established laboratory safety principles. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before handling. This guide serves as a foundational resource and should be supplemented with institution-specific safety protocols.

Hazard Analysis and Risk Assessment

Assumed Hazard Classifications (based on related compounds):

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This table is an extrapolation based on data for structurally similar compounds and should be treated as a precautionary guideline.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), a hierarchy of controls must be implemented to minimize exposure.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound in a certified chemical fume hood.[3][4] This is especially critical during procedures that may generate dust or aerosols, such as weighing or transferring the solid compound. The fume hood's airflow will capture and exhaust airborne particles, preventing inhalation.

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control that outlines standard operating procedures for handling hazardous chemicals.[5][6][7] This includes designating specific areas for handling this compound, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against residual hazards that cannot be eliminated by engineering and administrative controls. The following PPE is recommended for all procedures involving this compound.

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required to protect against accidental splashes.

  • Chemical Goggles: For procedures with a higher risk of splashing or aerosol generation, chemical goggles that form a seal around the eyes are recommended.[8][9]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect skin and personal clothing from contamination.[10]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling many organic chemicals.[4] However, it is crucial to consult a glove compatibility chart for the specific solvent being used, if any. Gloves should be inspected for tears or punctures before each use and disposed of immediately if contaminated.[11] Double-gloving can provide an additional layer of protection.

  • Closed-toe Shoes: Sturdy, closed-toe shoes are required to protect the feet from spills and falling objects.[4]

Respiratory Protection

For most laboratory-scale operations conducted within a certified chemical fume hood, respiratory protection beyond what is afforded by the fume hood should not be necessary. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be required. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Preparation and Weighing
  • Don Appropriate PPE: Before entering the designated handling area, put on a lab coat, safety glasses (or goggles), and appropriate gloves.

  • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Weighing the Compound: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the weigh boat and cleaning materials as solid hazardous waste.

Dissolution and Reaction
  • Solvent Addition: If dissolving the compound, add the solvent to the reaction vessel containing the solid this compound slowly to avoid splashing.

  • Maintain Containment: Keep the reaction vessel covered as much as possible during the reaction to minimize the release of vapors.

  • Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a barrier.

Disposal Plan: Responsible Management of Chemical Waste

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams, such as strong acids or oxidizers.[12]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13] Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visual Workflow Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE (Lab Coat, Gloves, Goggles) Prepare_Hood 2. Prepare Fume Hood Don_PPE->Prepare_Hood Proceed Weigh 3. Weigh Compound (in fume hood) Prepare_Hood->Weigh Proceed Dissolve 4. Dissolve/React (in fume hood) Weigh->Dissolve Proceed Clean_Area 5. Clean Work Area Dissolve->Clean_Area Proceed Dispose_Waste 6. Segregate & Dispose Waste Clean_Area->Dispose_Waste Proceed

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Waste Generation Solid_Waste Solid Waste (Gloves, Paper Towels) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Sharps_Waste Sharps Waste (Needles) Start->Sharps_Waste Label Label Containers ('Hazardous Waste') Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Contact EHS for Pickup Store->EHS_Pickup

Caption: Waste disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104501, (R)-2-Amino-N-benzyl-3-methoxypropionamide. PubChem. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230755, 2-amino-N-benzylbenzamide. PubChem. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • The Code Lucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-benzylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-benzylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.